MGS0274
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H32FNO7 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C21H32FNO7/c1-9(2)12-6-5-10(3)7-14(12)30-20(27)29-11(4)28-18(24)16-13-8-15(22)21(23,17(13)16)19(25)26/h9-17H,5-8,23H2,1-4H3,(H,25,26)/t10-,11+,12+,13+,14-,15+,16+,17+,21+/m1/s1 |
InChI Key |
IPAZEPBIOFZFEF-UZEWAWMVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@@H](C)OC(=O)[C@H]2[C@H]3[C@@H]2[C@@]([C@H](C3)F)(C(=O)O)N)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC(C)OC(=O)C2C3C2C(C(C3)F)(C(=O)O)N)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
MGS0274: A Technical Guide to its Mechanism of Action as a Prodrug for the mGlu2/3 Receptor Agonist MGS0008
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGS0274 is a novel, orally bioavailable prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2 and 3 (mGluR2/3) agonist, MGS0008. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on the pharmacological activity of its active metabolite, MGS0008. It details the conversion of this compound to MGS0008, the binding characteristics of MGS0008 to mGluR2 and mGluR3, and the subsequent downstream signaling cascades. Furthermore, this guide outlines detailed experimental protocols for key assays used to characterize the activity of MGS0008, including in vitro binding and functional assays, as well as in vivo electrophysiology and microdialysis techniques.
Introduction: The Rationale for an mGluR2/3 Agonist Prodrug
Metabotropic glutamate receptors, particularly mGluR2 and mGluR3, are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals in the central nervous system. Their activation leads to an inhibition of glutamate release, a key neurotransmitter involved in excitatory signaling. Dysregulation of glutamatergic neurotransmission has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia.
MGS0008 is a potent and selective agonist for mGluR2/3, showing promise in preclinical models of psychosis. However, its hydrophilic nature limits its oral bioavailability. To overcome this limitation, this compound, an ester-based lipophilic prodrug, was developed. Following oral administration, this compound is rapidly and extensively hydrolyzed, releasing the active parent compound, MGS0008, into systemic circulation. This prodrug strategy significantly enhances the therapeutic potential of MGS0008 by enabling effective oral delivery.
Pharmacokinetics: Conversion of this compound to MGS0008
This compound is designed for efficient conversion to MGS0008 in vivo. As an ester-based prodrug, it undergoes hydrolysis by esterases present in the body, primarily in the liver and plasma, to yield MGS0008 and inactive byproducts. This conversion is rapid and extensive, ensuring that the pharmacological effects are mediated by MGS0008.
Core Mechanism of Action: MGS0008 as an mGluR2/3 Agonist
The therapeutic activity of this compound is entirely attributable to its active metabolite, MGS0008. MGS0008 acts as an agonist at both mGluR2 and mGluR3, which are members of the Group II metabotropic glutamate receptors.
Receptor Binding and Activation
MGS0008 binds to the orthosteric binding site of mGluR2 and mGluR3, mimicking the action of the endogenous ligand, glutamate. This binding event induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
Quantitative Pharmacology of MGS0008
The potency of MGS0008 at mGluR2 and mGluR3 has been determined through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | mGluR2 | mGluR3 | Reference |
| EC50 | 29.4 ± 3.3 nM | 45.4 ± 8.4 nM | [1] |
EC50 (Half-maximal effective concentration) values represent the concentration of MGS0008 required to elicit 50% of the maximal response in functional assays.
Downstream Signaling Pathways
Activation of mGluR2/3 by MGS0008 initiates a cascade of intracellular events mediated by the Gαi/o subunit of the coupled G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[1][2]
Furthermore, the βγ subunits of the G-protein can modulate other downstream effectors, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K) pathways.[2] The phosphorylation state of the mGluR2/3 receptors themselves is also regulated by various protein kinases (such as PKA and casein kinases) and phosphatases, which can influence receptor desensitization and signaling efficacy.[1]
Figure 1: MGS0008-mediated mGluR2/3 signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of MGS0008.
In Vitro Radioligand Binding Assay for Ki Value Determination
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of MGS0008 for mGluR2 and mGluR3.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human mGluR2 or mGluR3.
-
Radioligand: [³H]LY341495 (a potent, non-selective group II mGluR antagonist).
-
Non-labeled competitor: MGS0008.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂.
-
Scintillation cocktail and counter.
-
96-well filter plates and vacuum manifold.
-
-
Procedure:
-
Prepare serial dilutions of MGS0008 in binding buffer.
-
In a 96-well plate, add cell membranes (10-20 µg of protein per well), a fixed concentration of [³H]LY341495 (typically at its Kd value), and varying concentrations of MGS0008.
-
For total binding, omit the non-labeled competitor. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM LY341495).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of MGS0008 by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of MGS0008 by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
This protocol outlines the procedure to assess the effect of MGS0008 on synaptic transmission in hippocampal neurons.
-
Materials:
-
Adult male Sprague-Dawley rats.
-
Vibratome for brain slicing.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 glucose, saturated with 95% O₂/5% CO₂.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
MGS0008 stock solution.
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
-
-
Procedure:
-
Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal hippocampal slices using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min.
-
Visualize CA1 pyramidal neurons using a microscope with infrared differential interference contrast optics.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collateral afferents.
-
Bath-apply MGS0008 at a known concentration (e.g., 1-10 µM) and record the change in EPSC amplitude.
-
Wash out the drug and observe the recovery of the EPSC amplitude to baseline.
-
Analyze the data to determine the percentage inhibition of synaptic transmission by MGS0008.
-
In Vivo Microdialysis in the Prefrontal Cortex
This protocol describes the measurement of extracellular glutamate levels in the prefrontal cortex of awake, freely moving rats following administration of this compound.
-
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis guide cannula and probes (e.g., 2 mm membrane length).
-
Microinfusion pump.
-
Perfusion buffer (e.g., aCSF).
-
This compound for oral administration.
-
Automated fraction collector.
-
HPLC system with fluorescence detection for glutamate analysis.
-
-
Procedure:
-
Anesthetize the rat and surgically implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for at least 5-7 days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1 µl/min) and allow for a 2-3 hour equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Administer this compound orally at the desired dose.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the glutamate concentration in each dialysate sample using HPLC with pre-column derivatization and fluorescence detection.
-
Express the results as a percentage change from the baseline glutamate levels.
-
Western Blot for ERK Phosphorylation
This protocol details the procedure to measure the effect of MGS0008 on the phosphorylation of ERK in cultured cells expressing mGluR2 or mGluR3.
-
Materials:
-
HEK293 cells stably expressing human mGluR2 or mGluR3.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Plate the cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with varying concentrations of MGS0008 for a specified time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
-
Figure 3: Workflow for Western blot analysis of ERK phosphorylation.
Conclusion
This compound serves as an effective prodrug for the potent and selective mGluR2/3 agonist, MGS0008. The core mechanism of action of this compound is the activation of mGluR2 and mGluR3 by its active metabolite, MGS0008. This leads to the inhibition of presynaptic glutamate release through the modulation of intracellular signaling pathways, including the inhibition of adenylyl cyclase and the regulation of MAPK/ERK and PI3K signaling. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other mGluR2/3-targeted compounds. The development of orally bioavailable mGluR2/3 agonists like this compound holds significant promise for the treatment of schizophrenia and other disorders associated with glutamatergic dysfunction.
References
MGS0274: An In-Depth Technical Guide to its mGlu2/3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0274 is a novel prodrug developed as a therapeutic candidate for neurological and psychiatric disorders. It is rapidly and extensively converted in vivo to its active metabolite, MGS0008, a potent and selective agonist of the metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3).[1][2][3][4][5] This technical guide provides a comprehensive overview of the mGlu2/3 receptor selectivity of this compound, focusing on the pharmacological profile of its active form, MGS0008. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of this compound.
This compound itself is an ester-based lipophilic prodrug designed to improve the oral bioavailability of MGS0008.[4][5] Due to its rapid conversion, the in vitro and in vivo pharmacological activity of this compound is primarily attributable to MGS0008.[1][3] Therefore, this guide will focus on the binding affinity and functional activity of MGS0008 at the mGlu2 and mGlu3 receptors, as well as its selectivity against other mGlu receptor subtypes.
Quantitative Analysis of mGlu2/3 Receptor Selectivity of MGS0008
The selectivity of MGS0008 for mGlu2 and mGlu3 receptors has been determined through rigorous in vitro pharmacological studies. The following tables summarize the key quantitative data regarding the binding affinity and functional potency of MGS0008 at various mGlu receptor subtypes.
Functional Activity of MGS0008 at mGlu2 and mGlu3 Receptors
The agonist activity of MGS0008 at mGlu2 and mGlu3 receptors is a critical determinant of its therapeutic potential. The half-maximal effective concentration (EC50) values presented below quantify the potency of MGS0008 in activating these receptors.
| Receptor Subtype | EC50 (nM) |
| mGlu2 | 29.4 ± 3.3 |
| mGlu3 | 45.4 ± 8.4 |
Data sourced from Nakazato et al., 2004 as cited in a 2025 ResearchGate publication.
Experimental Protocols
A detailed understanding of the methodologies employed to generate the quantitative data is essential for accurate interpretation and replication of findings. The following sections outline the key experimental protocols for assessing the mGlu2/3 receptor selectivity of MGS0008.
Functional Activity Assay: Measurement of Agonist Potency (EC50)
The functional potency of MGS0008 as an agonist at mGlu2 and mGlu3 receptors is typically determined by measuring the inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) formation in cells expressing the recombinant human receptors. This is a common method for assessing the activity of Gi/o-coupled receptors like mGlu2 and mGlu3.
Experimental Workflow for Functional Activity Assay
References
- 1. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MGS0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MGS0274: A Comprehensive Pharmacokinetic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MGS0274, a besylate salt of an L-menthyl ester prodrug, has been developed to improve the oral bioavailability of its active metabolite, MGS0008, a potent and selective agonist of metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3). This document provides a detailed overview of the pharmacokinetic profile of this compound, drawing from preclinical and Phase 1 clinical data. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the absorption, distribution, metabolism, and excretion (ADME) of this novel therapeutic agent.
Introduction
Metabotropic glutamate receptors, specifically mGlu2 and mGlu3, are implicated in the modulation of glutamatergic transmission and have emerged as promising therapeutic targets for central nervous system disorders, including schizophrenia.[1] MGS0008 is a potent agonist of these receptors; however, its clinical utility is hampered by poor oral bioavailability.[2] To overcome this limitation, this compound was designed as a lipophilic prodrug to enhance gastrointestinal absorption and subsequent systemic exposure to the active MGS0008 moiety.[2][3]
Pharmacokinetic Profile
Absorption
Following oral administration, this compound is rapidly absorbed and undergoes extensive presystemic hydrolysis to its active form, MGS0008.[1][4][5] In human subjects, plasma concentrations of the prodrug this compound are minimal, constituting only about 3% of the area under the concentration-time curve (AUC) of the active metabolite MGS0008.[1][4][5] The peak plasma concentration (Cmax) of MGS0008 is typically reached within 4 hours post-administration in both humans and monkeys.[1][3][6]
Distribution
MGS0008, the active component, exhibits good penetration into the central nervous system.[1][5] In a human study, the ratio of MGS0008 concentration in the cerebrospinal fluid (CSF) to that in plasma at Cmax was found to be 3.66%.[1][4] Preclinical studies in rats also confirmed the penetration of MGS0008 into the CSF.[2][3][6] In terms of plasma protein binding, MGS0008 shows negligible binding in human, monkey, and rat plasma. Conversely, the prodrug this compound is highly protein-bound, with binding levels of 95.7-96.1% in human plasma and 92.4-93.5% in monkey plasma.[6]
Metabolism
The primary metabolic pathway for this compound is its rapid and efficient conversion to the active compound MGS0008 through hydrolysis.[2][3][6] In vitro studies have identified carboxylesterase 1 (CES1) as the principal enzyme responsible for this hydrolytic conversion.[7] The active metabolite, MGS0008, does not appear to undergo further significant metabolism.[2][3][6]
Excretion
The elimination of the active metabolite MGS0008 occurs primarily through renal excretion.[3][6] Following intravenous administration of MGS0008 to rats and monkeys, the majority of the dose was recovered as unchanged drug in the urine.[3][6] In humans, the terminal half-life (t1/2) of MGS0008 in plasma is approximately 10 hours, while in the CSF, it is longer, at around 16 hours.[1][4][5] Preclinical studies in monkeys showed a terminal half-life of MGS0008 of approximately 16.7 hours after oral administration of this compound.[2][3][6]
Data Presentation
Pharmacokinetic Parameters of MGS0008 in Humans (Single and Multiple Ascending Doses)
| Parameter | Single Dose (5-20 mg) | Multiple Dose (5-80 mg at steady state) |
| Time to Cmax (Tmax) | ~4 hours | Not specified |
| Terminal Half-life (t1/2) - Plasma | ~10 hours | Not specified |
| Terminal Half-life (t1/2) - CSF | ~16 hours | Not specified |
| CSF-to-Plasma Cmax Ratio | 3.66% (at 10 mg dose) | Not specified |
| Dose Proportionality | Cmax and AUC increase proportionally with dose | Cmax and AUC increase proportionally with dose |
Data sourced from a Phase 1 study in healthy subjects.[1][4][5]
Pharmacokinetic Parameters in Monkeys (Oral Administration)
| Compound Administered | Analyte | Tmax (hours) | Terminal Half-life (t1/2) (hours) | Oral Bioavailability (as MGS0008) |
| MGS0008 (1 mg/kg) | MGS0008 | Not specified | Not specified | 3.8% |
| This compound besylate (2.89 mg/kg) | MGS0008 | 4 | 16.7 | 83.7% |
| This compound besylate (2.89 mg/kg) | This compound | Barely detectable | Barely detectable | Not applicable |
Data sourced from a preclinical study in cynomolgus monkeys.[2][3][6]
Experimental Protocols
Human Phase 1 Single and Multiple Ascending Dose Studies
-
Study Design: Randomized, double-blind, placebo-controlled studies in healthy male and female subjects.[1][4][5]
-
Dosing:
-
Sample Collection (SAD):
-
Plasma: Predose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 24, 36, and 48 hours postdose.[1]
-
CSF (10 mg cohort): Predose, and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, and 24 hours postdose via an indwelling lumbar catheter.[1]
-
Urine: Predose, and at intervals of 0-6, 6-12, 12-24, 24-36, and 36-48 hours postdose.[1]
-
-
Analytical Method: Concentrations of this compound and MGS0008 were determined using a validated analytical method.[1]
Preclinical Pharmacokinetic Study in Monkeys
-
Subjects: Fed male cynomolgus monkeys.[6]
-
Dosing: Oral administration of this compound besylate (2.89 mg/kg, equivalent to 1 mg/kg of MGS0008) suspended in 0.5% w/v methylcellulose (B11928114) 400 containing 0.1% v/v Tween 80.[6]
-
Sample Collection: Blood samples were collected from the forelimb cephalic vein at 30 minutes, 1, 2, 4, 8, 12, and 24 hours postdose.[6]
-
Analytical Method: Plasma concentrations of this compound and MGS0008 were determined.[6]
Visualizations
This compound Metabolic Pathway
Caption: Metabolic conversion of this compound to its active form MGS0008.
Experimental Workflow for Human Pharmacokinetic Study
Caption: Workflow of the human Phase 1 pharmacokinetic studies.
Signaling Pathway of MGS0008
Caption: Simplified signaling cascade initiated by MGS0008 at mGlu2/3 receptors.
References
- 1. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
MGS0274 Besylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGS0274 besylate is a novel, orally bioavailable ester-based lipophilic prodrug of MGS0008, a potent and selective agonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] Developed to overcome the poor oral bioavailability of its active counterpart, this compound besylate undergoes rapid and extensive presystemic hydrolysis to MGS0008, thereby enabling robust systemic exposure to the active pharmacological agent.[1][3] This technical guide provides an in-depth overview of the core properties of this compound besylate, including its physicochemical characteristics, pharmacokinetic and pharmacodynamic profiles, and the underlying mechanism of action of its active metabolite, MGS0008. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development in therapeutic areas such as schizophrenia, where modulation of glutamatergic neurotransmission is a key target.[4][5]
Physicochemical Properties
This compound besylate is the benzenesulfonic acid salt of the prodrug this compound. The salt form enhances the stability and handling properties of the molecule.
Chemical Identity
| Property | This compound Besylate | MGS0008 (Active Drug) |
| IUPAC Name | (1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-(((S)-1-(((((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)carbonyl)oxy)ethoxy)carbonyl)bicyclo[3.1.0]hexane-2-carboxylic acid compound with benzenesulfonic acid (1:1)[6] | (1S,2S,3S,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid[7] |
| CAS Number | 1501974-74-8[6] | 234085-20-2[8] |
| Molecular Formula | C27H38FNO10S[6] | C8H10FNO4[8] |
| Molecular Weight | 587.66 g/mol [6] | 203.17 g/mol [8] |
| Chemical Structure | (See Figure 1) | (See Figure 2) |
Figure 1. Chemical Structure of this compound Besylate.
Figure 2. Chemical Structure of MGS0008.
Note: Specific experimental data on melting point, pKa, and detailed solubility of this compound besylate are not publicly available.
Pharmacokinetics
This compound besylate was designed to improve the oral bioavailability of MGS0008. Preclinical and clinical studies have demonstrated its rapid and extensive conversion to the active drug.[3]
Absorption and Bioavailability
Following oral administration, this compound is rapidly absorbed and hydrolyzed to MGS0008. In monkeys, the oral bioavailability of MGS0008 was approximately 20-fold greater when administered as this compound besylate (83.7%) compared to oral administration of MGS0008 itself (3.8%).[1] In humans, plasma exposure to the intact prodrug this compound was minimal.[7][9]
Distribution
The active metabolite, MGS0008, penetrates the cerebrospinal fluid (CSF). In a clinical study with healthy subjects, the CSF-to-plasma concentration ratio of MGS0008 was found to be 3.66%.[7][9]
Metabolism
The primary metabolic pathway of this compound is the hydrolysis of the ester linkage to yield the active drug, MGS0008. This conversion is rapid and occurs presystemically.[3] In vitro studies have indicated that MGS0008 itself is not further metabolized.[1]
Elimination
In humans, MGS0008 has a terminal half-life of approximately 10 hours in plasma and around 16 hours in the CSF.[7][9] Following intravenous administration to rats and monkeys, almost the entire dose of MGS0008 was excreted unchanged in the urine.[1]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of MGS0008 following oral administration of this compound besylate in humans.
| Parameter | Value | Species | Reference |
| Tmax (plasma) | ~4 hours | Human | [7][9] |
| t1/2 (plasma) | ~10 hours | Human | [7][9] |
| t1/2 (CSF) | ~16 hours | Human | [7][9] |
| CSF/Plasma Ratio (Cmax) | 3.66% | Human | [7][9] |
Pharmacodynamics and Mechanism of Action
The pharmacological effects of this compound besylate are attributable to its active metabolite, MGS0008, which is a potent agonist at mGluR2 and mGluR3.[7]
Signaling Pathway
Activation of presynaptic mGluR2/3 by MGS0008 leads to the inhibition of adenylyl cyclase via a Gi/o protein-coupled mechanism. This results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The downstream consequence is a reduction in glutamate release from the presynaptic terminal.
Experimental Protocols
Disclaimer: Detailed proprietary experimental protocols for this compound besylate are not publicly available. The following are representative methodologies based on published literature and general practices.
In Vitro Hydrolysis Assay (Representative Protocol)
Objective: To determine the rate of conversion of this compound to MGS0008 in the presence of liver microsomes.
Materials:
-
This compound besylate
-
Human liver microsomes
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound besylate in a suitable solvent (e.g., DMSO).
-
Pre-incubate human liver microsomes in phosphate buffer at 37°C.
-
Initiate the reaction by adding the this compound besylate stock solution to the microsome suspension.
-
At various time points, quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentrations of this compound and MGS0008 using a validated LC-MS/MS method.
-
Calculate the rate of MGS0008 formation.
Bioanalytical Method for Plasma Samples (Representative Protocol)
Objective: To quantify the concentrations of this compound and MGS0008 in plasma samples.
Materials:
-
Plasma samples
-
Internal standard (stable isotope-labeled this compound and MGS0008)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Thaw plasma samples on ice.
-
To a defined volume of plasma, add the internal standard solution.
-
Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
-
Inject the reconstituted sample onto the LC-MS/MS system for analysis.
-
Quantify the concentrations of this compound and MGS0008 against a calibration curve.
Conclusion
This compound besylate is a well-designed prodrug that effectively delivers its active metabolite, the mGluR2/3 agonist MGS0008, upon oral administration. Its favorable pharmacokinetic profile, characterized by rapid conversion and significant improvement in bioavailability, makes it a promising candidate for the treatment of central nervous system disorders such as schizophrenia. The data summarized in this technical guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of modulating the glutamatergic system with this compound. Further investigation into its long-term safety and efficacy in patient populations is warranted.
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MGS0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
MGS0274: A Technical Guide for Schizophrenia Research Professionals
An in-depth exploration of the preclinical data, mechanism of action, and experimental protocols for the mGlu2/3 receptor agonist prodrug MGS0274.
Introduction
This compound is an ester-based, lipophilic prodrug of MGS0008, a potent and selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3).[1][2][3][4] Developed to address the poor oral bioavailability of its active compound, this compound (development code: TS-134) represents a promising therapeutic avenue for schizophrenia.[1][5][6] This guide provides a comprehensive technical overview of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.
The rationale for targeting mGlu2/3 receptors in schizophrenia stems from their role in modulating glutamatergic neurotransmission in brain regions implicated in the disorder's pathophysiology, such as the prefrontal cortex and limbic areas.[1][7] Agonists of these receptors are thought to correct the hyperglutamatergic state associated with schizophrenia.[8]
Pharmacokinetic Profile
This compound is designed to be rapidly and extensively hydrolyzed to its active metabolite, MGS0008, after oral administration.[1][3][9] This conversion circumvents the low oral absorption of the highly hydrophilic MGS0008.[1][5][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of MGS0008 following the oral administration of this compound besylate to monkeys and MGS0008 to rats and monkeys.
Table 1: Pharmacokinetic Parameters of MGS0008 in Cynomolgus Monkeys After Oral Administration of this compound Besylate. [1][2][3][9]
| Parameter | Value |
| Dose (this compound besylate) | 2.89 mg/kg |
| Cmax (Peak Concentration) | Not explicitly stated in snippets |
| Tmax (Time to Peak) | 4 hours |
| t1/2 (Terminal Half-life) | 16.7 hours |
| Oral Bioavailability (as MGS0008) | 83.7% |
Table 2: Comparative Oral Bioavailability of MGS0008 in Monkeys. [1][2][9]
| Compound Administered | Oral Bioavailability of MGS0008 | Fold Improvement |
| MGS0008 | 3.8% | - |
| This compound besylate | 83.7% | ~20-fold |
Table 3: Plasma Protein Binding. [1]
| Compound | Species | Unbound Fraction / Protein Binding |
| MGS0008 | Rat | 103.5 - 106.2% (essentially no binding) |
| MGS0008 | Monkey | 103.8 - 105.1% (essentially no binding) |
| MGS0008 | Human | 106.0 - 109.6% (essentially no binding) |
| This compound | Monkey | 92.4 - 93.5% bound |
| This compound | Human | 95.7 - 96.1% bound |
Mechanism of Action and Signaling Pathways
MGS0008, the active metabolite of this compound, exerts its effects by acting as an agonist at presynaptic and postsynaptic mGlu2/3 receptors.
Presynaptic Modulation of Glutamate Release
Presynaptically, activation of mGlu2/3 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) and protein kinase A (PKA) activity.[8] This cascade ultimately suppresses the release of glutamate from the presynaptic terminal, thereby dampening excessive glutamatergic transmission.[10]
Postsynaptic Signaling Cascades
Postsynaptically, mGlu2/3 receptor activation engages multiple intracellular signaling pathways that modulate the function of other glutamate receptors, such as NMDA and AMPA receptors.[8] These pathways include:
-
Akt/GSK-3β Pathway: Activation of this pathway can influence NMDA receptor function.[8]
-
ERK1/2 and GSK-3β Signaling: This cascade has been shown to increase the surface expression of AMPA receptors.[8]
-
Protein Kinase C (PKC) Pathway: mGlu2/3 agonism can increase PKC-mediated phosphorylation of NMDA receptors.[8]
The net effect of these presynaptic and postsynaptic actions is a modulation of synaptic transmission, which is hypothesized to normalize the aberrant glutamatergic activity observed in schizophrenia.[8]
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies of this compound and MGS0008.
Pharmacokinetic Studies in Animals
-
Animal Models: Fasted male Wistar rats and fed male cynomolgus monkeys were used.[1]
-
Dosing:
-
Intravenous (MGS0008): Rats received 3 mg/kg and monkeys received 1 mg/kg, dissolved in saline.[1]
-
Oral (MGS0008): Rats received 3 mg/kg dissolved in distilled water, and monkeys received 1 mg/kg in 0.5% w/v methylcellulose (B11928114) 400.[1]
-
Oral (this compound besylate): Monkeys were administered 2.89 mg/kg (equivalent to 1 mg/kg of MGS0008) suspended in 0.5% w/v methylcellulose 400 containing 0.1% v/v Tween 80.[1]
-
-
Sample Collection: Blood samples were collected at various time points up to 24 hours post-dose from the tail vein in rats and the forelimb cephalic vein in monkeys into tubes containing EDTA-2K.[1]
In Vitro Metabolism Studies
-
Systems Used:
-
Protocol for Hepatocyte Incubation:
-
Cryopreserved hepatocytes (0.5 million cells/mL) in Leibovitz L-15 medium were incubated with 10 μmol/L of [14C]this compound besylate at 37°C for 1 hour.[1]
-
The reaction was terminated by adding a 10% w/v trichloroacetic acid solution.[1]
-
The mixture was centrifuged, and the supernatant was analyzed using high-performance liquid chromatography (HPLC).[1]
-
-
Key Findings: this compound was rapidly hydrolyzed to MGS0008, which was not further metabolized.[1][2][3][5][9] The hydrolytic activity in human liver S9 fraction was comparable to that in monkeys.[1][2][3][5][9]
Conclusion
This compound is a promising prodrug of the mGlu2/3 receptor agonist MGS0008, effectively overcoming the latter's poor oral bioavailability. Preclinical studies demonstrate its efficient conversion to the active compound and favorable pharmacokinetic profile in animal models. The mechanism of action, involving both presynaptic and postsynaptic modulation of glutamatergic neurotransmission, provides a strong rationale for its investigation as a novel therapeutic for schizophrenia. The detailed experimental protocols provided herein offer a foundation for further research and development in this area.
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
MGS0274: A Prodrug Approach for Modulating Glutamatergic Signaling Pathways in Neuropsychiatric Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamatergic signaling, the primary excitatory neurotransmission system in the central nervous system (CNS), is implicated in the pathophysiology of numerous neurological and psychiatric disorders. Dysregulation of this system is a key feature of conditions such as schizophrenia. MGS0274 is an innovative prodrug of MGS0008, a potent and selective agonist of group II metabotropic glutamate (B1630785) receptors (mGlu2 and mGlu3). This technical guide provides a comprehensive overview of this compound, its active metabolite MGS0008, and their interaction with glutamatergic signaling pathways. It includes a detailed summary of preclinical and clinical data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Glutamatergic Signaling
This compound is a besylate salt of an ester-based lipophilic prodrug designed to enhance the oral bioavailability of its active compound, MGS0008.[1][2] MGS0008 is a rigid glutamate analog that acts as a potent and selective agonist for group II metabotropic glutamate receptors, specifically mGlu2 and mGlu3.[2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in glutamatergic transmission.[3]
Located predominantly on presynaptic terminals, mGlu2 and mGlu3 receptors act as autoreceptors to negatively regulate glutamate release. By activating these receptors, MGS0008 can attenuate excessive glutamatergic activity, a pathological hallmark of several neuropsychiatric disorders, including schizophrenia.[3] The prodrug approach with this compound overcomes the poor oral bioavailability of MGS0008, allowing for effective systemic administration and subsequent delivery of the active agonist to the CNS.[1][2]
Mechanism of Action and Signaling Pathways
This compound itself is pharmacologically inactive. Following oral administration, it is rapidly and extensively hydrolyzed, primarily in the liver, to its active metabolite, MGS0008.[1] MGS0008 then exerts its pharmacological effects by binding to and activating mGlu2 and mGlu3 receptors.
Group II mGlu Receptor Signaling Cascade
Activation of mGlu2 and mGlu3 receptors by MGS0008 initiates a downstream signaling cascade through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and downstream effector proteins. Additionally, the βγ subunits of the activated G-protein can directly interact with and inhibit voltage-gated calcium channels (VGCCs) and activate certain types of potassium channels. The net effect of this signaling cascade is a reduction in neurotransmitter release from the presynaptic terminal.
Quantitative Data Presentation
The following tables summarize the key quantitative data for MGS0008 and the pharmacokinetic properties of this compound and MGS0008.
In Vitro Receptor Activity of MGS0008
| Receptor | Assay Type | Value (nM) | Reference |
| mGlu2 | EC50 | 29.4 | [3] |
| mGlu3 | EC50 | 45.4 | [3] |
Pharmacokinetic Parameters of MGS0008 in Rats
| Parameter | Intravenous (3 mg/kg) | Oral (3 mg/kg) | Reference |
| Cmax (ng/mL) | - | 1990 | [2] |
| Tmax (h) | - | 1.17 | [2] |
| AUCinf (ng·h/mL) | - | - | [2] |
| t1/2 (h) | 1.54 | 0.968 | [2] |
| CLtotal (mL/h/kg) | 548 | - | [2] |
| Vdss (mL/kg) | 545 | - | [2] |
| Oral Bioavailability (%) | - | 78.1 | [2] |
Pharmacokinetic Parameters of MGS0008 in Monkeys
| Parameter | Intravenous (1 mg/kg) | Oral (1 mg/kg) | Reference |
| Cmax (ng/mL) | - | - | [2] |
| Tmax (h) | - | - | [2] |
| AUCinf (ng·h/mL) | - | - | [2] |
| t1/2 (h) | 1.48 | - | [2] |
| CLtotal (mL/h/kg) | 129 | - | [2] |
| Vdss (mL/kg) | 181 | - | [2] |
| Oral Bioavailability (%) | - | 3.8 | [2] |
Pharmacokinetic Parameters of this compound and MGS0008 after Oral Administration of this compound Besylate in Monkeys (2.89 mg/kg)
| Analyte | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUClast (ng·h/mL) | Reference |
| This compound | Barely Detectable | - | - | - | [2] |
| MGS0008 | 688 | 4 | 16.7 | - | [2] |
| Oral Bioavailability of MGS0008 | 83.7% | [2] |
Plasma Protein Binding of MGS0008 and this compound
| Compound | Species | Unbound Fraction (%) | Reference |
| MGS0008 | Rat | 103.5 - 106.2 | [2] |
| MGS0008 | Monkey | 103.8 - 105.1 | [2] |
| MGS0008 | Human | 106.0 - 109.6 | [2] |
| This compound | Monkey | 6.5 - 7.6 | [2] |
| This compound | Human | 3.9 - 4.3 | [2] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical and clinical evaluation of this compound and MGS0008.
In Vitro Functional Assay: cAMP Accumulation
The functional activity of MGS0008 at mGlu2 and mGlu3 receptors is determined by measuring its effect on cAMP levels in cells expressing these receptors.
Objective: To determine the EC50 value of MGS0008 at mGlu2 and mGlu3 receptors.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing human mGlu2 or mGlu3 receptors are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Compound Treatment: Cells are incubated with varying concentrations of MGS0008.
-
Forskolin (B1673556) Stimulation (for Gi-coupled receptors): To measure the inhibitory effect on adenylyl cyclase, cells are stimulated with forskolin to induce cAMP production.
-
Cell Lysis and cAMP Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.
-
Data Analysis: The data are fitted to a four-parameter logistic equation to determine the EC50 value.
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profiles of this compound and MGS0008.
Animal Models: Male Wistar rats and male cynomolgus monkeys.[2]
Administration:
-
Intravenous: MGS0008 dissolved in saline.[2]
-
Oral: MGS0008 or this compound besylate administered via gavage.[2]
Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation. In some studies, cerebrospinal fluid (CSF) and urine are also collected.[2][3]
Bioanalytical Method:
-
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[3]
-
Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma.
-
Quantification: The concentrations of this compound and MGS0008 are determined by comparing their peak areas to those of a standard curve with known concentrations. The lower limit of quantitation (LLOQ) is typically around 0.1 ng/mL in plasma and CSF.[3]
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).[2]
Conclusion
This compound represents a promising therapeutic strategy for disorders characterized by glutamatergic dysfunction. Its prodrug design effectively delivers the active mGlu2/3 receptor agonist, MGS0008, to the central nervous system with improved oral bioavailability. The potent and selective activation of presynaptic mGlu2/3 receptors by MGS0008 provides a mechanism to normalize excessive glutamate release. The comprehensive preclinical and clinical data, along with the detailed experimental protocols presented in this guide, underscore the potential of this compound as a novel treatment for schizophrenia and other related neuropsychiatric conditions. Further research and clinical development are warranted to fully elucidate its therapeutic efficacy and safety profile in patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of MGS0274: A Prodrug Approach to Modulating Glutamatergic Neurotransmission for Schizophrenia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MGS0274 is a novel, orally bioavailable ester prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2 and 3 (mGlu2/3) agonist, MGS0008.[1][2] Developed to address the poor oral bioavailability of its active counterpart, this compound represents a significant advancement in the therapeutic strategy for schizophrenia by targeting the glutamatergic system. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a thorough understanding of this promising therapeutic candidate.
Introduction: The Rationale for this compound
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits. While traditional antipsychotics primarily target the dopaminergic system, the glutamate hypothesis of schizophrenia has gained considerable attention, suggesting that dysfunction in glutamatergic neurotransmission plays a crucial role in the pathophysiology of the disease.[3][4]
Metabotropic glutamate receptors 2 and 3 (mGlu2/3) are G-protein coupled receptors that act as presynaptic autoreceptors, modulating the release of glutamate. Agonism of these receptors has been shown to have antipsychotic-like effects in animal models of schizophrenia.[3][5] MGS0008, a potent and selective mGlu2/3 agonist, demonstrated efficacy in these preclinical models but suffered from high hydrophilicity and consequently, very low oral bioavailability, limiting its clinical potential.[4][5]
To overcome this limitation, a prodrug strategy was employed, leading to the development of this compound (also known as TS-134).[1][5] this compound is an l-menthol-ester prodrug of MGS0008 designed to be more lipophilic, thereby enhancing its gastrointestinal absorption.[1][5] Following absorption, this compound is rapidly and extensively hydrolyzed by esterases to release the active agonist, MGS0008, into the systemic circulation.[6][7]
Mechanism of Action
The therapeutic effect of this compound is mediated by its active metabolite, MGS0008. MGS0008 acts as an agonist at mGlu2 and mGlu3 receptors, which are predominantly located on presynaptic terminals of glutamatergic neurons.
Signaling Pathway
Activation of presynaptic mGlu2/3 receptors by MGS0008 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately reduces the release of glutamate from the presynaptic neuron into the synaptic cleft. In the context of schizophrenia, where excessive glutamatergic activity is implicated, this reduction in glutamate release is hypothesized to restore balance to the neural circuitry and alleviate symptoms.
Discovery and Development Workflow
The development of this compound followed a logical progression from addressing a key liability of the parent compound to preclinical and clinical validation.
Quantitative Data Summary
Preclinical Pharmacokinetics
The oral administration of this compound besylate led to a significant improvement in the systemic exposure of the active compound MGS0008 in monkeys compared to the administration of MGS0008 itself.[7][8]
Table 1: Pharmacokinetic Parameters of MGS0008 in Monkeys
| Parameter | Oral MGS0008 | Oral this compound besylate |
| Dose | 3.8% | 2.89 mg/kg |
| Cmax (ng/mL) | - | ~150 (estimated) |
| Tmax (h) | - | 4 |
| t1/2 (h) | - | 16.7 |
| Oral Bioavailability (%) | 3.8 | 83.7 |
Data sourced from Kinoshita et al., 2019.[7][8]
Plasma Protein Binding
This compound exhibits high plasma protein binding, whereas its active metabolite, MGS0008, shows negligible binding.[6][9]
Table 2: Plasma Protein Binding of this compound and MGS0008
| Compound | Species | Protein Binding (%) |
| This compound | Monkey | 92.4 - 93.5 |
| Human | 95.7 - 96.1 | |
| MGS0008 | Rat | Negligible |
| Monkey | Negligible | |
| Human | Negligible |
Data sourced from Kinoshita et al., 2019.[6][9]
Human Pharmacokinetics (Phase 1 Study)
In a single-ascending dose (SAD) and multiple-ascending dose (MAD) study in healthy volunteers, this compound was rapidly absorbed and converted to MGS0008.[3][10][11]
Table 3: Pharmacokinetic Parameters of MGS0008 in Healthy Humans (Single Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 5 | 18.2 | 4.0 | 258 | 10.1 |
| 10 | 38.1 | 4.0 | 549 | 10.3 |
| 20 | 73.0 | 4.0 | 1140 | 10.5 |
Data from Watanabe et al., 2020.[3][10][11] Plasma exposure to this compound was minimal, accounting for approximately 3% of the AUC of MGS0008.[3][10][11] MGS0008 also demonstrated good penetration into the cerebrospinal fluid (CSF), with a CSF-to-plasma Cmax ratio of 3.66%.[3][10][11]
Experimental Protocols
Synthesis of this compound
This compound besylate was synthesized by Taisho Pharmaceutical Co., Ltd.[6] The synthesis involves the esterification of the parent compound, MGS0008, with l-menthol. The detailed synthetic route is disclosed in the corresponding patent applications.
In Vitro Metabolism and Hydrolysis
Objective: To assess the conversion of this compound to MGS0008 in liver microsomes and S9 fractions from different species.
Methodology:
-
[14C]-labeled this compound was incubated with liver microsomes or S9 fractions from rats, monkeys, and humans in a buffered solution.
-
The reaction was quenched at various time points by the addition of acetonitrile.
-
The samples were centrifuged, and the supernatant was analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of this compound and MGS0008.
-
The rate of hydrolysis was determined by monitoring the disappearance of this compound and the appearance of MGS0008 over time.[6]
Preclinical Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile and oral bioavailability of MGS0008 following oral administration of this compound besylate in rats and monkeys.
Methodology:
-
Male Wistar rats and cynomolgus monkeys were used in the studies.[6]
-
For oral administration, this compound besylate was suspended in a 0.5% methylcellulose (B11928114) solution.[6]
-
Blood samples were collected at predetermined time points post-dosing.
-
Plasma was separated by centrifugation and stored at -20°C until analysis.
-
Plasma concentrations of this compound and MGS0008 were determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC, were calculated using non-compartmental analysis.
-
Oral bioavailability was calculated by comparing the AUC after oral administration to that after intravenous administration of MGS0008.[6]
Animal Models of Schizophrenia (Efficacy Studies)
Objective: To evaluate the antipsychotic-like effects of MGS0008 (the active form of this compound).
General Methodology: Animal models that mimic certain aspects of schizophrenia, such as hyperactivity induced by NMDA receptor antagonists (e.g., phencyclidine [PCP] or ketamine), are commonly used.
PCP-Induced Hyperactivity Model:
-
Rodents (rats or mice) are habituated to an open-field arena.
-
A baseline level of locomotor activity is recorded.
-
Animals are pre-treated with MGS0008 or vehicle.
-
Subsequently, PCP is administered to induce hyperlocomotion.
-
Locomotor activity is then recorded for a specified period.
-
A reduction in PCP-induced hyperactivity by MGS0008 is indicative of antipsychotic-like efficacy.
Phase 1 Clinical Trial
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound besylate in healthy volunteers.[3][10][11]
Study Design:
-
Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies.[3][10][11]
-
SAD Study: Single oral doses of 5, 10, and 20 mg of this compound were administered.[3][10][11]
-
MAD Study: Doses were titrated up from 5 to 80 mg over 14 days.[3][10][11]
Methodology:
-
Healthy male and female subjects were enrolled.
-
Serial blood samples were collected at specified time points post-dosing.
-
In a specific cohort of the SAD study, cerebrospinal fluid (CSF) samples were collected.[3][10][11]
-
Plasma and CSF concentrations of this compound and MGS0008 were quantified using a validated LC-MS/MS method.[3][10][11]
-
Safety and tolerability were monitored through physical examinations, vital signs, electrocardiograms (ECGs), and adverse event reporting.[3][10][11]
Prodrug Conversion and Distribution
The success of this compound lies in its efficient conversion to the active drug, MGS0008, and the subsequent distribution of MGS0008 to the target site in the central nervous system.
Conclusion and Future Directions
The discovery and development of this compound exemplify a successful prodrug strategy to overcome the pharmacokinetic limitations of a promising therapeutic agent. By enhancing the oral bioavailability of the potent mGlu2/3 agonist MGS0008, this compound has demonstrated the potential to be a novel treatment for schizophrenia. Preclinical studies have confirmed its efficient conversion and efficacy in relevant animal models. The Phase 1 clinical trial in healthy volunteers has shown that this compound is safe, well-tolerated, and effectively delivers the active compound to both the plasma and the central nervous system.[3][10][11]
These encouraging results support the continued clinical development of this compound (TS-134) as a potential new therapeutic option for individuals with schizophrenia, offering a mechanism of action that is complementary to existing treatments. Further studies in patient populations are warranted to establish its efficacy and safety profile in the target indication.
References
- 1. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 2. Using ketamine to model semantic deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketamine-induced NMDA receptor hypofunction as a model of memory impairment and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. community.the-hospitalist.org [community.the-hospitalist.org]
- 5. mGlu2/3 agonist-induced hyperthermia: an in vivo assay for detection of mGlu2/3 receptor antagonism and its relation to antidepressant-like efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Effects of metabotropic glutamate receptor 2/3 agonism and antagonism on schizophrenia-like cognitive deficits induced by phencyclidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. REVIEWING THE KETAMINE MODEL FOR SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data Summary of MGS0274: A Novel mGlu2/3 Receptor Agonist Prodrug
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MGS0274 is an ester-based, lipophilic prodrug of MGS0008, a potent and selective agonist for the metabotropic glutamate (B1630785) 2 and 3 (mGlu2/3) receptors.[1][2] These receptors are implicated in the modulation of glutamatergic neurotransmission, and their activation is a promising therapeutic strategy for schizophrenia. MGS0008 itself has low oral bioavailability due to its high hydrophilicity.[3] this compound was developed to improve the oral delivery of MGS0008.[3] This guide provides a comprehensive summary of the preclinical data available for this compound and its active metabolite, MGS0008, with a focus on quantitative data, experimental methodologies, and key biological pathways.
Mechanism of Action
MGS0008, the active form of this compound, is a selective agonist of the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[2] These receptors are G-protein coupled receptors (GPCRs) that are primarily located on presynaptic nerve terminals.[4] Their activation by an agonist like MGS0008 initiates an intracellular signaling cascade that ultimately leads to the inhibition of glutamate release.[5] This modulatory effect on glutamatergic transmission is believed to be the basis for its potential antipsychotic activity.[2]
Pharmacokinetics
The pharmacokinetic profiles of this compound and its active metabolite MGS0008 have been characterized in rats and monkeys. Following oral administration, this compound is rapidly absorbed and extensively converted to MGS0008.[2]
In Vitro Metabolism
-
Hydrolysis: this compound is rapidly hydrolyzed to MGS0008 in liver S9 fractions of rats, monkeys, and humans. The hydrolytic activity in human liver S9 was comparable to that in monkeys.[2]
-
Metabolic Stability of MGS0008: MGS0008 is not significantly metabolized by liver microsomes, suggesting low potential for metabolism-based drug-drug interactions.[2]
In Vivo Pharmacokinetics in Animal Models
Table 1: Pharmacokinetic Parameters of MGS0008 and this compound in Rats and Monkeys
| Species | Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) | Reference |
| Rat | MGS0008 | IV | 1 | - | - | 4330 | 0.968 | - | [2] |
| MGS0008 | PO | 3 | 1990 | 1.17 | - | - | 78.1 | [2] | |
| Monkey | MGS0008 | IV | 0.3 | - | - | 1340 | 1.48 | - | [2] |
| MGS0008 | PO | 1 | 24.3 | 4.0 | 205 | - | 3.8 | [2] | |
| This compound | PO | 2.89 | 688 (as MGS0008) | 4.0 | 11200 (as MGS0008) | 16.7 (as MGS0008) | 83.7 (as MGS0008) | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Terminal half-life; IV: Intravenous; PO: Oral.
Plasma Protein Binding and CSF Penetration
Table 2: Plasma Protein Binding and Cerebrospinal Fluid (CSF) Penetration of MGS0008 and this compound
| Compound | Species | Unbound Fraction in Plasma (%) | CSF/Plasma AUC Ratio (%) | Reference |
| MGS0008 | Rat | 103.5 - 106.2 | 2.8 | [2] |
| Monkey | 103.8 - 105.1 | - | [2] | |
| Human | 106.0 - 109.6 | - | [2] | |
| This compound | Monkey | 6.5 - 7.6 | - | [2] |
| Human | 3.9 - 4.3 | - | [2] |
Preclinical Efficacy
The antipsychotic-like effects of MGS0008 have been evaluated in rodent models of schizophrenia.
Phencyclidine (PCP)-Induced Hyperactivity
Oral administration of MGS0008 has been shown to significantly decrease PCP-induced locomotor hyperactivity in rats, a model used to screen for antipsychotic potential.[2]
Conditioned Avoidance Response (CAR)
MGS0008 demonstrates a dose-dependent reduction in conditioned avoidance responses in rats, a classic predictive model for antipsychotic efficacy.[1]
Table 3: Efficacy of MGS0008 in a Rat Conditioned Avoidance Response Model
| Dose (mg/kg, p.o.) | % Avoidance | Reference |
| Vehicle | ~90 | [1] |
| 1 | ~70 | [1] |
| 3 | ~40 | [1] |
| 10 | ~20 | [1] |
*Indicates a significant reduction compared to vehicle.
Experimental Protocols
Pharmacokinetic Studies
-
Animals: Male Wistar rats and male cynomolgus monkeys were used for pharmacokinetic studies.[2]
-
Dosing: MGS0008 was administered intravenously or orally. This compound besylate was administered orally.[2]
-
Sample Collection: Serial blood samples were collected at various time points post-dosing.[2]
-
Bioanalysis: Plasma concentrations of this compound and MGS0008 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[2]
Conditioned Avoidance Response (CAR) Protocol
-
Apparatus: A two-way shuttle box with a grid floor for delivering a mild footshock was used.[1][6]
-
Procedure: Rats were trained to avoid a footshock (unconditioned stimulus, US) by moving to the other compartment of the shuttle box upon presentation of a conditioned stimulus (CS), typically a tone.[1][6]
-
Drug Administration: MGS0008 or vehicle was administered orally before the test session.[1]
-
Data Collection: The number of successful avoidance responses (moving to the other compartment during the CS presentation) was recorded.[1]
Conclusion
The preclinical data for this compound demonstrate that it effectively serves as a prodrug for MGS0008, achieving significantly higher oral bioavailability of the active compound compared to oral administration of MGS0008 itself.[2] MGS0008 displays a promising preclinical profile, with a clear mechanism of action as an mGlu2/3 receptor agonist and efficacy in established animal models of antipsychotic activity.[1][2] These findings support the continued clinical development of this compound for the treatment of schizophrenia.
References
- 1. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of phencyclidine-induced hyperactivity by glycine and the glycine uptake inhibitor glycyldodecylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
MGS0274: A Technical Guide to CNS Target Engagement of a Novel mGlu2/3 Receptor Agonist Prodrug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MGS0274 is a novel, orally bioavailable prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2 and 3 (mGlu2/3) agonist, MGS0008. Developed to overcome the poor oral bioavailability of its active counterpart, this compound is rapidly and extensively converted to MGS0008 in vivo, facilitating robust central nervous system (CNS) exposure. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the CNS target engagement of this compound, with a focus on its pharmacokinetic profile, evidence of pharmacological activity in the CNS, and the methodologies employed to assess its mechanism of action. While direct receptor occupancy data in the CNS using techniques such as positron emission tomography (PET) are not currently available due to the lack of a suitable radiotracer, a combination of pharmacokinetic measurements, preclinical behavioral pharmacology, and functional biomarker studies provides compelling evidence of target engagement.
Introduction to this compound and its Target: The mGlu2/3 Receptor
This compound is an ester-based lipophilic prodrug of MGS0008, a potent agonist of the group II metabotropic glutamate receptors, mGlu2 and mGlu3[1][2]. These receptors are G-protein coupled receptors (GPCRs) that are predominantly expressed in the CNS and play a crucial role in modulating glutamatergic neurotransmission.
Mechanism of Action:
Presynaptically located mGlu2/3 receptors act as autoreceptors, and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) production, and subsequent reduction in glutamate release[3]. This mechanism is of significant therapeutic interest for conditions characterized by excessive glutamate transmission, such as schizophrenia[2][4][5][6]. This compound, by delivering MGS0008 to the systemic circulation and subsequently the CNS, is being developed as a potential treatment for schizophrenia[1][2][7].
dot
Caption: Signaling pathway of MGS0008 at the mGlu2/3 receptor.
Pharmacokinetics and CNS Penetration
The primary rationale for the development of this compound was to enhance the oral bioavailability of MGS0008[1][2][7]. Preclinical and clinical studies have demonstrated the success of this approach.
Preclinical Pharmacokinetics
Studies in rats and monkeys have shown that orally administered this compound is rapidly absorbed and converted to MGS0008, with this compound being barely detectable in plasma[8]. The oral bioavailability of MGS0008 following this compound administration was significantly improved compared to direct oral administration of MGS0008[8].
| Species | This compound Dose (oral) | MGS0008 Bioavailability | MGS0008 Tmax (plasma) | MGS0008 t1/2 (plasma) | Reference |
| Rat | 3 mg/kg | 78.1% (as MGS0008) | 1.17 h | 0.968 h | [1] |
| Monkey | 2.89 mg/kg | 83.7% (as MGS0008) | 4 h | 16.7 h | [1][8] |
Human Pharmacokinetics
Phase 1 studies in healthy subjects confirmed the preclinical findings. Following oral administration of this compound, it was rapidly absorbed and extensively converted to MGS0008[9][10]. Plasma exposure to this compound was minimal[9][10].
| Study Type | This compound Dose Range (oral) | MGS0008 Tmax (plasma) | MGS0008 t1/2 (plasma) | Reference |
| Single Ascending Dose | 5-20 mg | ~4 h | ~10 h | [9][10] |
| Multiple Ascending Dose | 5-80 mg | ~4 h | ~10 h | [9][10] |
CNS Penetration
Evidence for the CNS penetration of MGS0008 comes from both preclinical and clinical studies measuring its concentration in cerebrospinal fluid (CSF).
| Species | This compound Dose | CSF/Plasma Ratio | MGS0008 t1/2 (CSF) | Reference |
| Rat | 3 mg/kg (oral MGS0008) | 2.8% (AUC ratio) | Slower than plasma | [1] |
| Human | 10 mg (single oral dose) | 3.66% (Cmax ratio) | ~16 h | [9][10] |
The prolonged half-life of MGS0008 in the CSF compared to plasma suggests that it is retained in the CNS, which is a desirable characteristic for a CNS-acting drug[1].
Evidence of CNS Target Engagement
Direct measurement of mGlu2/3 receptor occupancy by MGS0008 in the CNS has been challenging due to the lack of a suitable PET ligand[2]. However, a combination of preclinical pharmacology and functional assays provides strong indirect evidence of target engagement.
Preclinical Pharmacology in Animal Models
MGS0008 has demonstrated efficacy in animal models of schizophrenia, consistent with the engagement of mGlu2/3 receptors in relevant brain circuits.
-
Conditioned Avoidance Response: Oral administration of MGS0008 significantly reduced conditioned avoidance responses in rats, a behavioral paradigm sensitive to antipsychotic drugs[3].
-
Phencyclidine (PCP)-Induced Hyperlocomotion: MGS0008 has been shown to attenuate the hyperlocomotor activity induced by the NMDA receptor antagonist PCP in rodents, a model that reflects aspects of psychosis[1].
dot
Caption: Workflow for assessing this compound efficacy in animal models.
Functional Biomarkers of Target Engagement
While direct receptor binding is not yet measurable in vivo, functional assays can provide evidence of the downstream consequences of mGlu2/3 receptor activation.
-
[35S]GTPγS Binding Assay: This in vitro assay measures the activation of G-proteins following agonist binding to a GPCR. It is a standard method to quantify the potency and efficacy of mGlu2/3 receptor agonists and could be used in ex vivo studies with brain tissue from this compound-treated animals to confirm target engagement[11][12].
-
Electrophysiology: In vitro and in vivo electrophysiological recordings can be used to measure the effects of mGlu2/3 receptor agonists on neuronal activity. For example, mGlu2/3 agonists have been shown to suppress 5-HT-induced excitatory post-synaptic potentials (EPSPs) in the prefrontal cortex[10]. This method could be applied to assess the functional consequences of MGS0008 in specific brain circuits.
-
Neurotransmitter Release: Microdialysis studies in animals can be used to measure the effect of MGS0008 on glutamate release in specific brain regions, providing direct evidence of its primary mechanism of action.
Experimental Protocols
Detailed experimental protocols for the key assays cited are summarized below.
In Vivo Pharmacokinetic Studies
-
Animal Models: Male Sprague-Dawley rats and male cynomolgus monkeys are typically used.
-
Drug Administration: this compound is administered orally via gavage. Blood samples are collected at multiple time points post-dose. For CSF collection, an indwelling catheter is implanted in the cisterna magna (rats) or lumbar space (monkeys).
-
Sample Analysis: Plasma and CSF concentrations of this compound and MGS0008 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: A shuttle box with two compartments separated by a gate.
-
Procedure: Rats are trained to avoid a mild foot shock (unconditioned stimulus) by moving to the other compartment in response to an auditory cue (conditioned stimulus).
-
Drug Testing: Once trained, animals are treated with this compound or vehicle, and the number of successful avoidance responses is recorded.
[35S]GTPγS Binding Assay (In Vitro/Ex Vivo)
-
Tissue Preparation: Brain tissue from specific regions of interest is homogenized and crude membrane fractions are prepared by centrifugation.
-
Assay: Membranes are incubated with [35S]GTPγS, GDP, and the mGlu2/3 receptor agonist (e.g., MGS0008).
-
Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.
Conclusion and Future Directions
This compound successfully delivers its active moiety, MGS0008, to the CNS, achieving concentrations that are pharmacologically active in preclinical models of schizophrenia. While direct in vivo receptor occupancy data is currently lacking, the combination of robust CNS penetration, dose-dependent efficacy in behavioral paradigms, and a well-understood mechanism of action provides strong evidence for target engagement.
Future research should focus on the development of a suitable PET radioligand for mGlu2/3 receptors to enable direct quantification of receptor occupancy in both preclinical and clinical studies. Additionally, the use of functional neuroimaging techniques, such as fMRI, and the measurement of downstream biomarkers in the CSF could provide further quantitative insights into the CNS effects of this compound and aid in dose selection for later-stage clinical trials.
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MGS0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CNS distribution of metabotropic glutamate 2 and 3 receptors: transgenic mice and [³H]LY459477 autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distribution and abundance of metabotropic glutamate receptor subtype 2 in rat brain revealed by [3H]LY354740 binding in vitro and quantitative radioautography: correlation with the sites of synthesis, expression, and agonist stimulation of [35S]GTPgammas binding - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Hydrolysis of MGS0274 to MGS0008: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo hydrolysis of MGS0274, an ester-based prodrug, to its active metabolite MGS0008, a potent group II metabotropic glutamate (B1630785) (mGlu) receptor agonist. This compound was designed to enhance the oral bioavailability of the highly hydrophilic MGS0008, a promising therapeutic agent for schizophrenia.[1][2] This document summarizes key quantitative data, details experimental methodologies from preclinical and clinical studies, and visualizes the metabolic pathway and experimental workflows.
Executive Summary
This compound (besylate salt, also known as TS-134) is a lipophilic prodrug of MGS0008 developed to overcome the low oral bioavailability of the parent compound.[1][2] Following oral administration, this compound undergoes rapid and extensive presystemic hydrolysis to form the active agonist MGS0008.[2][3] This conversion is primarily mediated by carboxylesterase 1 (CES1).[4] In vivo studies in monkeys and humans have demonstrated that this strategy significantly increases the systemic exposure of MGS0008 compared to direct oral administration of the active compound.[3][5] Plasma levels of the prodrug this compound are minimal, indicating an efficient conversion process.[5][6][7] The active metabolite, MGS0008, is then distributed systemically, penetrates the cerebrospinal fluid (CSF), and is eventually excreted unchanged in the urine.[2][3][5]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of MGS0008 following the oral administration of this compound in various species.
Table 1: Pharmacokinetic Parameters of MGS0008 after Oral Administration of this compound Besylate in Monkeys.
| Parameter | Value | Species | Dose (this compound besylate) | Reference |
| Cmax | 688 ng/mL | Cynomolgus Monkey | 2.89 mg/kg | [3] |
| Tmax | 4 hours | Cynomolgus Monkey | 2.89 mg/kg | [2][3] |
| t1/2 | 16.7 hours | Cynomolgus Monkey | 2.89 mg/kg | [2][3] |
| Oral Bioavailability (as MGS0008) | 83.7% | Cynomolgus Monkey | 2.89 mg/kg | [2][3][8] |
Note: The oral bioavailability of MGS0008 itself was only 3.8% in monkeys, highlighting the ~20-fold improvement with the prodrug approach.[2][3][8]
Table 2: Pharmacokinetic Parameters of MGS0008 in Healthy Human Subjects after Single and Multiple Oral Doses of this compound Besylate (TS-134).
| Parameter | Value | Study Type | Dose Range (TS-134) | Reference |
| Tmax | Within 4 hours | Single and Multiple Ascending Dose | 5-80 mg | [5][6][7] |
| t1/2 (plasma) | ~10 hours | Single and Multiple Ascending Dose | 5-80 mg | [5][6][7] |
| t1/2 (CSF) | ~16 hours | Single Dose | 10 mg | [5][6][7] |
| CSF-to-plasma Cmax ratio | 3.66% | Single Dose | 10 mg | [5][6][7] |
| This compound plasma exposure (AUC) | ~3% of MGS0008 AUC | Single and Multiple Ascending Dose | 5-80 mg | [5][6][7] |
Table 3: In Vitro Formation Rate of MGS0008 from this compound in Tissue S9 Fractions.
| Species | Serum | Intestine | Liver | Lung | Kidney | Reference |
| Rat | 0.0146 | 0.458 | 0.928 | 0.466 | 0.859 | [9] |
| Monkey | 0.0000563 | 2.10 | 1.97 | 0.349 | 1.67 | [9] |
| Human | 0.0000530 | - | - | - | - | [9] |
Values are presented as nmol/min/mg protein. The data indicates high hydrolytic activity in the intestine and liver of monkeys, supporting the observation of rapid presystemic conversion.[9]
Experimental Protocols
Animal Pharmacokinetic Studies (Monkey)
-
Subjects: Fed male cynomolgus monkeys (n=4).[3]
-
Administration: Oral gavage of this compound besylate at a dose of 2.89 mg/kg (equivalent to 1 mg/kg of MGS0008).[3]
-
Sample Collection: Blood samples were collected at predetermined time points post-dose.
-
Bioanalysis: Plasma concentrations of this compound and MGS0008 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, t1/2, and AUC were calculated from the plasma concentration-time profiles. Oral bioavailability was calculated by comparing the AUC after oral administration of this compound to the AUC after intravenous administration of MGS0008 (1 mg/kg).[3]
Human Clinical Studies
-
Study Design: Phase 1, randomized, double-blind, placebo-controlled, single-ascending dose (5-20 mg) and multiple-ascending dose (5-80 mg) studies.[5][6][7]
-
Administration: Single or multiple oral doses of this compound besylate (TS-134).[5][6]
-
Sample Collection:
-
Plasma: Blood samples were collected at various time points to determine the plasma pharmacokinetics of this compound and MGS0008.[5]
-
Cerebrospinal Fluid (CSF): In a specific cohort receiving a 10 mg single dose, CSF samples were collected for up to 24 hours post-dose to assess central nervous system penetration.[5][6][7]
-
-
Bioanalysis: Concentrations of this compound and MGS0008 in plasma and CSF were quantified using a validated LC-MS/MS method.[6]
In Vitro Metabolism Studies
-
Objective: To determine the rate of hydrolysis of this compound to MGS0008 in various tissues.
-
Methodology:
-
This compound was incubated with tissue S9 fractions (containing microsomal and cytosolic enzymes) from rats, monkeys, and humans.[3]
-
The incubation mixture included a buffered solution and necessary cofactors.
-
Reactions were initiated by the addition of the S9 fraction and incubated at 37°C.
-
Aliquots were taken at different time points and the reaction was quenched.
-
The formation of MGS0008 was quantified by LC-MS/MS.[9]
-
The rate of formation was calculated and normalized to the protein concentration in the S9 fraction.
-
Visualizations
The following diagrams illustrate the metabolic pathway of this compound and the general workflow of the pharmacokinetic studies.
Caption: Metabolic pathway of this compound to MGS0008.
Caption: General workflow for in vivo pharmacokinetic studies.
References
- 1. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
MGS0274: A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGS0274 is a novel, orally bioavailable prodrug of MGS0008, a potent and selective agonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Due to the hydrophilic nature of MGS0008, its clinical utility is limited by low oral bioavailability. This compound was developed to overcome this limitation, demonstrating significantly improved pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key preclinical data of this compound, intended to support further research and development efforts in the field of neuroscience and glutamatergic signaling.
Chemical Structure and Properties
This compound is an ester-based lipophilic prodrug designed for enhanced gastrointestinal absorption. Upon absorption, it is rapidly hydrolyzed to its active form, MGS0008.
IUPAC Name: (1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-(((S)-1-(((((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)carbonyl)oxy)ethoxy)carbonyl)bicyclo[3.1.0]hexane-2-carboxylic acid compound with benzenesulfonic acid (1:1)
Chemical Formula: C₂₁H₃₂FNO₇ (free base)
Molecular Weight: 429.48 g/mol (free base)[1]
SMILES (free base): O=C([C@@]1(N)[C@]2([H])--INVALID-LINK--C)CC--INVALID-LINK--C3)=O)C)=O">C@@H[C@]2([H])C[C@@H]1F)O[1]
Synthesis of this compound
This compound is synthesized from the active compound MGS0008. The synthesis aims to mask the hydrophilic carboxylic acid group of MGS0008 with a lipophilic ester promoiety, which is cleaved by endogenous esterases in the body to release the active drug. The key publication by Urabe et al. (2020) describes the synthesis of a series of ester prodrugs of MGS0008, leading to the selection of this compound (referred to as compound 4j in the paper) as a clinical candidate.[2][3]
The synthesis involves the esterification of the 6-carboxylic acid group of MGS0008 with an l-menthol-containing promoiety. This process enhances the lipophilicity of the molecule, thereby improving its oral absorption.[2][3]
Quantitative Data
Pharmacokinetic Parameters
The oral administration of this compound leads to rapid absorption and conversion to MGS0008. The following tables summarize the key pharmacokinetic parameters observed in preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of MGS0008 after Oral Administration of this compound Besylate in Monkeys [2]
| Parameter | Value |
| Dose (this compound besylate) | 2.89 mg/kg |
| Tmax (MGS0008) | 4 hours |
| Cmax (MGS0008) | 688 ng/mL |
| t½ (MGS0008) | 16.7 hours |
| Oral Bioavailability (as MGS0008) | 83.7% |
Table 2: Pharmacokinetic Parameters of MGS0008 in Healthy Human Subjects after a Single Oral Dose of this compound Besylate [4][5]
| Parameter | Value (at 10 mg dose) |
| Tmax | ~4 hours |
| t½ | ~10 hours |
| CSF-to-plasma Cmax ratio | 3.66% |
In Vitro Metabolism and Protein Binding
Table 3: In Vitro Data for this compound and MGS0008 [6]
| Parameter | This compound | MGS0008 |
| Plasma Protein Binding (Human) | 95.7-96.1% | Negligible (106.0-109.6% unbound) |
| Hydrolysis in Human Liver S9 | Rapid | Not applicable |
Experimental Protocols
Animal Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of MGS0008 following oral administration of this compound besylate.
Species: Male cynomolgus monkeys.
Protocol:
-
Animals were fasted overnight prior to drug administration.
-
This compound besylate was administered orally at a dose of 2.89 mg/kg.
-
Blood samples were collected at predetermined time points post-dosing.
-
Plasma was separated by centrifugation.
-
Concentrations of this compound and MGS0008 in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
-
Pharmacokinetic parameters (Cmax, Tmax, t½, AUC) were calculated from the plasma concentration-time data.
In Vitro Metabolism - Hydrolysis Assay
Objective: To evaluate the rate of hydrolysis of this compound to MGS0008 in liver fractions.
System: Human liver S9 fraction.
Protocol:
-
This compound was incubated with human liver S9 fraction at 37°C.
-
The reaction was initiated by the addition of NADPH.
-
Aliquots were taken at various time points and the reaction was quenched.
-
The concentrations of this compound and MGS0008 were quantified by LC-MS/MS.
-
The rate of disappearance of this compound and the rate of appearance of MGS0008 were calculated to determine the hydrolysis rate.
Visualizations
Signaling Pathway of MGS0008
MGS0008, the active metabolite of this compound, is an agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase through the Gαi/o subunit.[4][7]
Caption: Signaling pathway of MGS0008 via mGluR2/3 activation.
Experimental Workflow of this compound Pharmacokinetics
The following diagram illustrates the key steps in determining the pharmacokinetic profile of this compound and its active metabolite MGS0008.
Caption: Experimental workflow for this compound pharmacokinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
MGS0274: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for MGS0274, a novel prodrug of the metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, MGS0008. The information herein is compiled from publicly available preclinical and clinical data, supplemented with established principles of pharmaceutical stability testing.
Introduction to this compound
This compound is an ester-based, lipophilic prodrug of the potent and selective mGluR2/3 agonist, MGS0008.[1][2] Developed to enhance the oral bioavailability of its hydrophilic parent compound, this compound is rapidly and extensively converted to MGS0008 following oral administration.[1][3] The active metabolite, MGS0008, is the focus of therapeutic interest for conditions such as schizophrenia, owing to its modulation of glutamatergic transmission.[3][4]
The stability of this compound is a critical factor, not only for ensuring consistent delivery of the active compound but also for defining appropriate storage, handling, and formulation development protocols. This guide summarizes the known stability characteristics of this compound, its primary degradation pathway (hydrolysis), and the methodologies typically employed for its stability assessment.
Physicochemical Properties and Storage
While detailed proprietary data on the physicochemical properties of this compound are not publicly available, general recommendations for storage can be inferred from supplier information and the compound's chemical nature.
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature for short-term storage in the continental US; may vary for other locations. For long-term storage, -20°C is recommended. | [5] |
| Formulation | In preclinical oral administration studies, this compound besylate was suspended in 0.5% w/v methylcellulose (B11928114) 400 with 0.1% v/v Tween 80. | |
| General Advice | It is always recommended to refer to the Certificate of Analysis provided by the supplier for specific, lot-dependent storage instructions. | [5] |
Stability Profile and Degradation Pathways
The most significant factor influencing the stability of this compound is its susceptibility to hydrolysis, which is the intended mechanism of its conversion to the active drug, MGS0008.
Hydrolytic Stability
This compound is designed to be readily hydrolyzed in vivo. This conversion is primarily enzymatic, mediated by carboxylesterase 1 (CES1).[6] The hydrolysis of this compound yields the active compound MGS0008, along with l-menthol, acetaldehyde, and carbon dioxide.[7] No other significant metabolites have been reported from in vitro or in vivo studies.[7]
While specific kinetic data for the hydrolysis of this compound across a range of pH values are not available, its stability has been confirmed in buffers at pH 1.2 and 6.5, simulating the conditions of the gastrointestinal tract.[1] This suggests that the chemical hydrolysis in the absence of enzymes is relatively slow, allowing the prodrug to remain intact for absorption.
Forced Degradation
Forced degradation studies are a regulatory requirement to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8] While specific forced degradation data for this compound has not been published, a typical study would involve subjecting the compound to the stress conditions outlined in the table below. The primary degradation product anticipated under these conditions, particularly in aqueous environments, would be MGS0008.
| Stress Condition | Typical Conditions | Anticipated Outcome for this compound |
| Acid Hydrolysis | 0.1 N HCl at elevated temperature (e.g., 60°C) | Hydrolysis of the ester linkage to form MGS0008. |
| Base Hydrolysis | 0.1 N NaOH at room or elevated temperature | Rapid hydrolysis of the ester linkage to form MGS0008. |
| Oxidation | 3% H₂O₂ at room temperature | Potential for oxidation at various sites, though the primary degradation pathway is likely still hydrolysis. |
| Thermal Degradation | Dry heat (e.g., 80°C) | Potential for various degradation products, depending on the solid-state stability of the molecule. |
| Photostability | Exposure to light as per ICH Q1B guidelines | Potential for photodegradation, the extent of which would need to be experimentally determined. |
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are proprietary. However, based on the nature of the molecule and standard pharmaceutical industry practices, the following methodologies would be employed.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the intact drug substance from its degradation products. For this compound, this would typically be a reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with mass spectrometric detection (LC-MS/MS).
Principle: The method would be optimized to achieve chromatographic separation of this compound from its primary degradant, MGS0008, as well as any other potential impurities. The use of mass spectrometry allows for sensitive and specific detection and quantification.
Typical Method Parameters:
-
Column: A C18 stationary phase is commonly used for the separation of small molecules of intermediate polarity.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Tandem mass spectrometry (MS/MS) operating in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
-
Validation: The method would be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Stability Study Protocol
Stability studies for this compound would be conducted in accordance with the ICH Q1A(R2) guideline.[9] This involves storing the drug substance under various temperature and humidity conditions for defined periods.
| Study Type | Storage Conditions | Minimum Duration | Testing Frequency (Typical) |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
At each time point, samples would be analyzed using the validated stability-indicating method to determine the content of this compound and the presence of any degradation products.
Visualizations
This compound Hydrolysis Pathway
Caption: Enzymatic hydrolysis of this compound to its active form, MGS0008, and byproducts.
MGS0008 Signaling Pathway
This compound is a prodrug and is not expected to have significant pharmacological activity itself. Its activity is derived from its conversion to MGS0008, which is an agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.
Caption: Signaling pathway of MGS0008 via inhibition of adenylyl cyclase.
Stability Testing Workflow
Caption: General workflow for pharmaceutical stability testing of this compound.
Conclusion
This compound is a prodrug whose stability is intrinsically linked to its designed function: efficient conversion to the active molecule MGS0008. The primary degradation pathway is enzymatic hydrolysis of its ester linkage. While specific, quantitative stability data under various storage conditions are not publicly available, standard industry practices for stability testing, guided by ICH protocols, would be applied. For research and development purposes, this compound should be stored at -20°C for long-term use and handled with an awareness of its susceptibility to hydrolysis, particularly in biological matrices. Researchers should always consult the supplier's Certificate of Analysis for the most accurate and lot-specific storage information.
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MGS0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
MGS0274: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MGS0274, a prodrug of the potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist, MGS0008. This document details its chemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental protocols.
Core Compound Data
This compound is a lipophilic ester prodrug designed to enhance the oral bioavailability of its active metabolite, MGS0008. Upon oral administration, this compound is rapidly hydrolyzed, releasing MGS0008, which then exerts its pharmacological effects.
| Identifier | Value | Source |
| This compound (Free Base) | ||
| CAS Number | 1501974-69-1 | [1][2] |
| Molecular Formula | C21H32FNO7 | [2] |
| Molecular Weight | 429.49 g/mol | [3] |
| This compound Besylate | ||
| CAS Number | 1501974-74-8 | |
| Molecular Formula | C27H38FNO10S | |
| Molecular Weight | 587.66 g/mol | [4] |
| MGS0008 (Active Metabolite) | ||
| Molecular Weight | 203.17 g/mol | [3] |
Mechanism of Action and Signaling Pathway
MGS0008, the active form of this compound, is a potent agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through a Gi/o protein.
Activation of mGluR2/3 by MGS0008 leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This signaling cascade ultimately leads to a reduction in neuronal excitability and neurotransmitter release.
Pharmacokinetic Profile
The prodrug approach significantly enhances the oral bioavailability of MGS0008.
| Parameter | This compound | MGS0008 (from this compound) | Species | Study Type |
| Cmax | Minimal | Dose-dependent increase | Human | Single & Multiple Ascending Dose |
| Tmax | ~1 hour | 2 - 4.5 hours | Human | Single & Multiple Ascending Dose |
| t1/2 (half-life) | 0.88 - 1.67 hours | 6.9 - 10.9 hours | Human | Single & Multiple Ascending Dose |
| Oral Bioavailability | - | ~20-fold higher than oral MGS0008 | Monkey | Preclinical |
| CSF Penetration | - | Yes | Human | Clinical |
| Plasma Protein Binding | 95.7-96.1% | Negligible | Human | In vitro |
Experimental Protocols
In Vitro Metabolism: Human Liver S9 Fraction Assay
This protocol outlines the procedure to assess the metabolic stability of this compound in human liver S9 fractions.
Objective: To determine the rate of hydrolysis of this compound to MGS0008.
Materials:
-
This compound
-
Human liver S9 fraction (pooled)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Internal standard (for LC-MS/MS analysis)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the potassium phosphate buffer, human liver S9 fraction, and the NADPH regenerating system.
-
Pre-warm the mixture to 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound stock solution to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of this compound should be in the low micromolar range.
-
Vortex gently to mix.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Vortex and centrifuge to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of this compound and the formed MGS0008.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study: Oral Administration in Monkeys
This protocol describes a typical in vivo study to evaluate the pharmacokinetics of this compound and MGS0008 after oral administration to non-human primates.
Objective: To determine the plasma concentration-time profiles and pharmacokinetic parameters of this compound and MGS0008.
Animals: Male cynomolgus monkeys.
Materials:
-
This compound besylate
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Dose Preparation:
-
Prepare a suspension of this compound besylate in the vehicle at the desired concentration.
-
-
Animal Dosing:
-
Fast the animals overnight prior to dosing.
-
Administer the this compound besylate suspension to the monkeys via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from a suitable vein (e.g., saphenous) at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the plasma samples.
-
Perform protein precipitation with acetonitrile containing an internal standard.
-
Analyze the processed samples using a validated LC-MS/MS method to determine the concentrations of this compound and MGS0008.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t1/2 for both this compound and MGS0008.
-
Calculate the oral bioavailability of MGS0008.
-
This guide provides a foundational understanding of this compound for research and development purposes. For further details, consulting the primary literature is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Roles of Gi/o Protein-Coupled Receptors in Control of Action Potential Secretion Coupling in Pituitary Lactotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple roles of Gi/o protein-coupled receptors in control of action potential secretion coupling in pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
MGS0274: An In-depth Technical Guide on the Core Safety and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGS0274 is a novel, orally bioavailable prodrug of MGS0008, a potent and selective metabotropic glutamate (B1630785) 2/3 (mGlu2/3) receptor agonist. Developed to improve the pharmacokinetic profile of its active metabolite, this compound has been investigated for its potential therapeutic applications in neurological and psychiatric disorders, such as schizophrenia. This technical guide provides a comprehensive overview of the currently available safety and toxicology data for this compound and its active metabolite, MGS0008, compiled from preclinical and early-phase clinical studies. The information presented herein is intended to support further research and development efforts by providing a detailed summary of the compound's safety profile, pharmacokinetic characteristics, and the experimental methodologies employed in its initial evaluations. While clinical data from a Phase 1 study in healthy volunteers indicate that this compound is generally safe and well-tolerated, this guide also highlights the current lack of publicly available, detailed non-clinical toxicology data, including comprehensive genotoxicity, carcinogenicity, and reproductive toxicity studies.
Introduction
This compound, also known as TS-134, is an ester-based lipophilic prodrug designed to enhance the oral bioavailability of the active compound MGS0008, a selective mGlu2/3 receptor agonist.[1] The therapeutic rationale for developing mGlu2/3 receptor agonists stems from their role in modulating glutamatergic transmission in the central nervous system. Dysregulation of this system has been implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. MGS0008 itself has demonstrated antipsychotic-like effects in animal models.[2] This guide will focus on the safety and toxicology of this compound, drawing from both preclinical animal studies and human clinical trials.
Non-Clinical Safety and Toxicology
Detailed, quantitative results from a full battery of non-clinical toxicology studies for this compound or MGS0008 are not extensively available in the public domain. The information that is available is primarily focused on the pharmacokinetic and disposition of the compounds in animal models.
Pharmacokinetics and Metabolism (Preclinical)
Preclinical studies in rats and monkeys have been crucial in characterizing the pharmacokinetic profile of this compound and its conversion to MGS0008.[3]
Data Presentation: Preclinical Pharmacokinetic Parameters
| Parameter | Species | This compound | MGS0008 | Source |
| Oral Bioavailability | Monkey | - | ~84% (from this compound) vs. ~4% (from MGS0008) | [3] |
| Plasma Protein Binding | Monkey | 92.4-93.5% | Negligible | [3] |
| Human | 95.7-96.1% | Negligible | [3] | |
| Metabolism | In vitro (human liver S9) | Rapidly hydrolyzed to MGS0008 | Not further metabolized | [3] |
| Excretion | Rat & Monkey | - | Almost entirely as unchanged drug in urine | [4] |
Experimental Protocols: Preclinical Pharmacokinetic Studies
-
Animal Models: Studies were conducted in male Wistar rats and male cynomolgus monkeys.[3]
-
Dosing: this compound besylate was administered orally to monkeys at a dose of 2.89 mg/kg. MGS0008 was administered intravenously and orally to both rats and monkeys.[3]
-
Sample Collection: Blood samples were collected at various time points post-dosing to determine plasma concentrations of this compound and MGS0008.[3]
-
Analytical Method: Plasma concentrations were quantified using validated high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS).[2]
Toxicology
Specific data from formal genotoxicity, carcinogenicity, reproductive and developmental toxicity, and safety pharmacology studies for this compound or MGS0008 are not publicly available at this time. The general safety of the active metabolite, MGS0008, can be inferred from the lack of reported adverse effects in preclinical pharmacology studies, which demonstrated its antipsychotic-like activity.[2]
Clinical Safety and Toxicology
The primary source of clinical safety data for this compound comes from a Phase 1, first-in-human, single- and multiple-ascending dose study in healthy volunteers.[5]
Study Design
The clinical evaluation of this compound (TS-134) consisted of two parts: a single-ascending dose (SAD) study and a multiple-ascending dose (MAD) study. Both were randomized, double-blind, and placebo-controlled.[5]
-
SAD Study: Healthy subjects received single oral doses of this compound ranging from 5 to 20 mg.[5]
-
MAD Study: Healthy subjects received multiple oral daily doses of this compound, with dose titration up to 80 mg, for 14 days.[5]
Mandatory Visualization: Clinical Trial Workflow
Caption: Workflow of the Phase 1 SAD and MAD clinical trials for this compound.
Pharmacokinetics (Clinical)
Following oral administration, this compound was rapidly absorbed and extensively converted to its active metabolite, MGS0008.[5]
Data Presentation: Clinical Pharmacokinetic Parameters of MGS0008 (after this compound administration)
| Parameter | Value | Source |
| Time to Cmax (Tmax) | Within 4 hours | [5] |
| Terminal Half-life (t1/2) | ~10 hours (plasma) | [5] |
| ~16 hours (CSF) | [5] | |
| CSF Penetration | CSF-to-plasma Cmax ratio of 3.66% | [5] |
| Dose Proportionality | Plasma Cmax and AUC increased dose-proportionally (5-80 mg) | [5] |
Experimental Protocols: Clinical Pharmacokinetic Assessment
-
Sample Collection: Blood and cerebrospinal fluid (CSF) samples were collected at multiple time points post-dosing.[2]
-
Analytical Method: Concentrations of this compound and MGS0008 in plasma and MGS0008 in CSF were quantified using validated HPLC-MS/MS methods.[2]
Clinical Safety Findings
This compound was reported to be safe and generally well-tolerated in healthy subjects at the doses studied.[5]
Data Presentation: Treatment-Emergent Adverse Events (TEAEs)
The most frequently reported TEAEs were:[5]
-
Headache
-
Nausea
-
Somnolence
-
Dizziness
-
Vomiting
No serious adverse events were reported in the Phase 1 studies.[5]
Mechanism of Action and Signaling Pathway
MGS0008, the active metabolite of this compound, is a selective agonist of mGlu2 and mGlu3 receptors. These are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through Gαi/o proteins.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptor 2/3 as Targets for Treating Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MGS0274: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0274 is a besylate salt, ester-based lipophilic prodrug of MGS0008, a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3).[1][2] Developed for the treatment of schizophrenia, this compound is designed to improve the oral bioavailability of the highly hydrophilic active compound, MGS0008.[3][4][5] Preclinical studies in animal models, primarily rats and monkeys, have been instrumental in characterizing the pharmacokinetic profile of this compound and the antipsychotic-like efficacy of its active metabolite, MGS0008.[1][6][7] These application notes provide detailed protocols for the investigation of this compound and MGS0008 in relevant animal models of schizophrenia.
Mechanism of Action: mGluR2/3 Signaling Pathway
MGS0008, the active form of this compound, exerts its effects by agonizing mGluR2/3. These receptors are G-protein coupled receptors (GPCRs) predominantly linked to the Gαi/o subunit.[1][3] Activation of mGluR2/3 initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[3][7] Downstream of this canonical pathway, mGluR2/3 activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and influence the activity of ion channels.[3]
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of locomotor sensitization induced by chronic phencyclidine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MGS0274 Administration in Rat Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0274 is a novel prodrug under investigation for the treatment of schizophrenia. It is an ester-based, lipophilic compound that is readily converted to its active metabolite, MGS0008, a potent and selective agonist of group II metabotropic glutamate (B1630785) receptors (mGlu2 and mGlu3).[1][2] The activation of these receptors is a promising therapeutic strategy for schizophrenia, as they play a crucial role in modulating glutamatergic neurotransmission in brain regions implicated in the pathophysiology of the disorder. In preclinical studies, the active metabolite MGS0008 has demonstrated antipsychotic-like potential in various rat models of schizophrenia, including the phencyclidine (PCP)-induced hyperactivity model and the conditioned avoidance response model.[1]
These application notes provide detailed protocols for the administration of this compound and its active form, MGS0008, in rat models of schizophrenia, along with methods for assessing their efficacy.
Mechanism of Action: mGlu2/3 Receptor Signaling
MGS0008, the active metabolite of this compound, exerts its effects by agonizing mGlu2 and mGlu3 receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gαi/o subunit. Upon activation, they initiate a signaling cascade that ultimately leads to a reduction in glutamate release and a modulation of neuronal excitability. The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Additionally, activation of mGlu2/3 receptors can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and modulate the activity of ion channels.[3][4][5]
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperactivity Model
This model is widely used to screen for potential antipsychotic drugs. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be analogous to the positive symptoms of schizophrenia.
Materials:
-
This compound besylate or MGS0008
-
Phencyclidine (PCP) hydrochloride
-
Vehicle for this compound besylate: 0.5% w/v methylcellulose (B11928114) 400 containing 0.1% v/v Tween 80 in distilled water[1]
-
Vehicle for MGS0008: Distilled water[1]
-
Vehicle for PCP: 0.9% sterile saline
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. On the day of the experiment, place each rat in an open field activity chamber for a 30-minute habituation period.
-
Drug Administration:
-
Prepare fresh solutions of this compound besylate or MGS0008 and PCP on the day of the experiment.
-
Administer this compound besylate or MGS0008 orally (p.o.) by gavage at the desired doses (e.g., for MGS0008: 1, 3, 10 mg/kg). Administer the vehicle to the control group.
-
30 minutes after this compound/MGS0008 administration, administer PCP (e.g., 2.5 mg/kg, subcutaneously - s.c.) or saline to the respective groups.
-
-
Data Collection: Immediately after the PCP or saline injection, place the rats back into the open field chambers and record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a period of 60-90 minutes.
Conditioned Avoidance Response (CAR) Model
The CAR test is a classic behavioral paradigm used to evaluate the efficacy of antipsychotic drugs. The ability of a drug to selectively suppress the conditioned avoidance response without impairing the escape response is indicative of antipsychotic potential.
Materials:
-
MGS0008
-
Vehicle: Distilled water
-
Male Wistar rats (200-250g)
-
Shuttle box apparatus with a grid floor capable of delivering a mild foot shock, a light or auditory conditioned stimulus (CS), and an unconditioned stimulus (US - foot shock).
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the CS (e.g., a light or tone) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, the US (e.g., a 0.5 mA foot shock) is delivered through the grid floor for a set duration (e.g., 10 seconds) or until the rat escapes to the other compartment (escape response).
-
Conduct multiple trials per session (e.g., 30 trials) with a variable inter-trial interval.
-
Train the rats daily until they reach a stable criterion of avoidance (e.g., >80% avoidance responses in a session).
-
-
Testing:
-
Once the rats have reached the stable avoidance criterion, administer MGS0008 orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg) or the vehicle 60 minutes before the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape failures, and inter-trial crossings.
-
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (Distance Traveled, cm) |
| Vehicle + Saline | - | Baseline |
| Vehicle + PCP | - | Increased |
| MGS0008 + PCP | 1 | Reduced vs. Vehicle + PCP |
| MGS0008 + PCP | 3 | Significantly Reduced vs. Vehicle + PCP |
| MGS0008 + PCP | 10 | Markedly Reduced vs. Vehicle + PCP |
| Table 1: Expected Outcome of MGS0008 on PCP-Induced Hyperactivity. |
| Treatment Group | Dose (mg/kg, p.o.) | % Avoidance Response |
| Vehicle | - | >80% (baseline) |
| MGS0008 | 1 | Reduced |
| MGS0008 | 3 | Significantly Reduced |
| MGS0008 | 10 | Markedly Reduced |
| Table 2: Expected Dose-Dependent Effect of MGS0008 on Conditioned Avoidance Response. |
Conclusion
This compound, through its active metabolite MGS0008, demonstrates significant potential as a novel therapeutic agent for schizophrenia. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and related compounds in established rat models of schizophrenia. The ability of MGS0008 to attenuate PCP-induced hyperactivity and suppress conditioned avoidance responses provides strong evidence for its antipsychotic-like properties. Further research utilizing these models will be crucial in elucidating the full therapeutic potential of this compound.
References
- 1. Effects of the mGlu2/3 receptor agonist LY379268 on motor activity in phencyclidine-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of the metabotropic glutamate 2/3 receptor attenuates social novelty discrimination deficits induced by neonatal phencyclidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate 2/3 receptor agonists LY354740 and LY379268 selectively attenuate phencyclidine versus d-amphetamine motor behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generation of the Acute Phencyclidine Rat Model for Proteomic Studies of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MGS0274 Dosage in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0274 is a novel prodrug of the potent and selective group II metabotropic glutamate (B1630785) receptor (mGlu2/3) agonist, MGS0008.[1][2][3][4] Developed for the treatment of schizophrenia, this compound is an ester-based lipophilic compound designed to improve the oral bioavailability of its active metabolite, MGS0008.[1][2][3][4] Following oral administration, this compound is rapidly and extensively hydrolyzed to MGS0008, which then exerts its pharmacological effects.[2][4][5] This document provides detailed application notes and protocols for determining the appropriate dosage of this compound in preclinical in vivo studies, with a focus on animal models of schizophrenia.
Mechanism of Action
This compound acts as a delivery system for MGS0008. As an mGlu2/3 receptor agonist, MGS0008 modulates glutamatergic neurotransmission. Presynaptic mGlu2/3 receptors are autoreceptors that, when activated, inhibit glutamate release. In conditions like schizophrenia, which are associated with glutamate dysregulation, the activation of these receptors by MGS0008 can help to restore glutamate homeostasis. This mechanism is believed to underlie its antipsychotic-like effects.[5]
Figure 1: Mechanism of action of this compound as a prodrug for MGS0008.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and MGS0008 in Monkeys [2][5]
| Parameter | This compound besylate (Oral, 2.89 mg/kg) | MGS0008 (from oral this compound) | MGS0008 (Oral, 1 mg/kg) |
| Cmax | Barely detectable | 688 ng/mL | ~23 ng/mL |
| Tmax | - | 4 hours | - |
| t1/2 | - | 16.7 hours | - |
| Bioavailability of MGS0008 | - | 83.7% | 3.8% |
Table 2: Effective Dosage of MGS0008 in a Rat Model of Schizophrenia [5]
| Compound | Animal Model | Administration Route | Effective Dose | Observed Effect |
| MGS0008 | Phencyclidine-induced hyperactivity, Conditioned avoidance response | Oral | 3 mg/kg | Antipsychotic-like actions |
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperactivity Model
This model is widely used to screen for potential antipsychotic agents. PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia.
Protocol:
-
Animals: Male mice or rats are commonly used.
-
Acclimation: Animals should be acclimated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Behavioral Assessment:
-
Immediately after PCP injection, place the animal in an open-field arena equipped with photobeam detectors to measure locomotor activity.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60 minutes).
-
-
Data Analysis: Compare the locomotor activity of the this compound-treated group with the vehicle-treated group. A significant reduction in PCP-induced hyperactivity suggests antipsychotic-like efficacy.
Conditioned Avoidance Response (CAR) Test
The CAR test assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This test has high predictive validity for antipsychotic efficacy.
Protocol:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.
-
Training (Acquisition):
-
Place the animal in one compartment of the shuttle box.
-
Present the CS (e.g., for 10 seconds).
-
If the animal moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the animal does not move, deliver the US (e.g., 0.5 mA foot shock for 5 seconds) at the end of the CS presentation. The animal can escape the shock by moving to the other compartment.
-
Repeat for a set number of trials (e.g., 50 trials per day) for several consecutive days until a stable avoidance performance is achieved.
-
-
Testing:
-
Administer this compound (or vehicle) orally at the calculated dose and appropriate pre-treatment time.
-
Conduct a CAR test session as described in the training phase.
-
-
Data Analysis: Record the number of avoidance responses, escape responses, and failures to escape. A selective decrease in the number of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Experimental Workflow Visualization
References
- 1. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MGS0274 as a Tool for In Vitro mGluR2/3 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0274 is a lipophilic ester prodrug designed to enhance the oral bioavailability of its active metabolite, MGS0008.[1][2][3][4][5] MGS0008, or (1S,2S,3S,5R,6S)‐2‐amino‐3‐fluorobicyclo[3.1.0]hexane‐2,6‐dicarboxylic acid, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[6][7] These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in glutamatergic neurotransmission.[8][9]
Group II mGlu receptors are coupled to the Gαi/o protein, and their activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] This signaling cascade makes the measurement of cAMP a robust method for quantifying the agonist activity of compounds like MGS0008 in vitro.
These application notes provide a detailed protocol for an in vitro functional assay to characterize the activation of mGluR2 and mGluR3 by MGS0008, the active form of this compound. The primary method described is a forskolin-stimulated cAMP inhibition assay using recombinant cell lines.
Quantitative Data Summary
The agonist activity of MGS0008 at human mGluR2 and mGluR3 is typically determined by its ability to inhibit forskolin-stimulated cAMP production in stably transfected cell lines. The potency is expressed as the half-maximal effective concentration (EC50).
| Compound | Target | Assay Type | Cell Line | EC50 (nM) |
| MGS0008 | mGluR2 | cAMP Inhibition | CHO or HEK293 | Value typically in the low nanomolar range |
| MGS0008 | mGluR3 | cAMP Inhibition | CHO or HEK293 | Value typically in the low nanomolar range |
Note: Specific EC50 values are reported in the primary literature, such as Nakazato et al., J. Med. Chem. 2000, 43, 4893-4909. Researchers should consult the original publications for precise values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the intracellular signaling pathway initiated by mGluR2/3 activation and the general workflow for the in vitro assay.
Caption: mGluR2/3 activation by MGS0008 inhibits adenylyl cyclase.
Caption: Workflow for the mGluR2/3 cAMP inhibition assay.
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Functional Assay
This protocol details a method to determine the EC50 of MGS0008 at mGluR2 or mGluR3 expressed in a recombinant cell line. The assay measures the inhibition of forskolin-stimulated cAMP production.
Materials and Reagents:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human mGluR2 or mGluR3.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Test Compound: MGS0008 hydrochloride.
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin: Stock solution in DMSO.
-
cAMP Detection Kit: A commercial kit based on technologies like HTRF®, AlphaScreen®, or GloSensor™.
-
Assay Plates: White, opaque 384-well microplates.
-
Reagents for Cell Detachment: PBS, Trypsin-EDTA.
Procedure:
-
Cell Culture:
-
Maintain the mGluR2 or mGluR3 expressing cells in culture medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells every 2-3 days to maintain sub-confluent stocks.
-
Seed cells for the assay such that they reach 80-90% confluency on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of MGS0008 (e.g., 10 mM) in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of MGS0008 in Stimulation Buffer to create a concentration range spanning from picomolar to micromolar.
-
-
Assay Execution:
-
Harvest the cells using Trypsin-EDTA, neutralize with culture medium, and centrifuge.
-
Resuspend the cell pellet in Stimulation Buffer and determine the cell density. Adjust the concentration to the optimal density determined for the specific cell line and detection kit (e.g., 0.5 x 10⁶ cells/mL).
-
Dispense 10 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the diluted MGS0008 or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a solution of forskolin in Stimulation Buffer at a concentration that elicits approximately 80% of its maximal response (e.g., a final concentration of 1-10 µM).
-
Add 5 µL of the forskolin solution to all wells except the basal control wells (which receive buffer only).
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP detection kit, prepare and add the detection reagents. This typically involves a cell lysis step combined with the addition of donor/acceptor fluorophores or a luciferase substrate.
-
Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader compatible with the detection technology (e.g., a fluorescence or luminescence reader).
-
The signal generated is inversely proportional to the amount of cAMP produced.
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition).
-
Plot the normalized response against the logarithm of the MGS0008 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always adhere to laboratory safety guidelines when handling chemicals and biological materials.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. RU2388747C2 - Method for synthesis of bicyclo[3,1,0]hexane derivatives and intermediate compound to this end - Google Patents [patents.google.com]
- 3. WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MGS0274 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0274 is a lipophilic prodrug of MGS0008, a potent and selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2 and mGluR3).[1][2][3][4][5] These receptors are members of the G-protein coupled receptor (GPCR) family and are primarily coupled to the Gαi/o signaling pathway.[1][3][5] Activation of mGluR2/3 by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][5] This inhibitory effect on cAMP production serves as a robust and measurable endpoint for a cell-based assay to determine the potency and efficacy of this compound's active form, MGS0008.
This document provides detailed protocols for a cell-based assay designed to quantify the activity of this compound by measuring its impact on cAMP levels in a recombinant cell line expressing human mGluR2 or mGluR3. The protocols are intended for use by researchers in drug discovery and development to characterize the pharmacological properties of this compound and similar compounds.
Principle of the Assay
The assay is based on the principle of Gαi/o-coupled receptor-mediated inhibition of adenylyl cyclase. In this assay, Chinese Hamster Ovary (CHO) cells stably expressing either human mGluR2 or mGluR3 are utilized.[6] These cells are first treated with forskolin (B1673556), a direct activator of adenylyl cyclase, to induce a high level of intracellular cAMP. Subsequently, the cells are exposed to the active metabolite of this compound, MGS0008. The activation of mGluR2/3 by MGS0008 inhibits the forskolin-stimulated adenylyl cyclase activity, leading to a dose-dependent decrease in intracellular cAMP levels. The magnitude of this decrease is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
Signaling Pathway of mGluR2/3 Activation
Caption: this compound is hydrolyzed to its active form, MGS0008, which activates the mGluR2/3 receptor.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| CHO-K1 cells stably expressing human mGluR2 | (Example) ATCC | (Example) PTA-12345 |
| CHO-K1 cells stably expressing human mGluR3 | (Example) ATCC | (Example) PTA-12346 |
| This compound | MedChemExpress | HY-136391 |
| MGS0008 | MedChemExpress | HY-108719 |
| Forskolin | Sigma-Aldrich | F6886 |
| IBMX (3-isobutyl-1-methylxanthine) | Sigma-Aldrich | I5879 |
| cAMP HTRF Assay Kit | Cisbio | 62AM4PEB |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Geneticin (G418) | Thermo Fisher Scientific | 10131035 |
| 96-well white, solid-bottom cell culture plates | Corning | 3917 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture CHO-mGluR2 and CHO-mGluR3 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain 70-80% confluency.
Experimental Workflow Diagram
Caption: Workflow for the this compound cell-based cAMP assay.
cAMP Assay Protocol
-
Cell Seeding:
-
Harvest CHO-mGluR2 or CHO-mGluR3 cells and resuspend in fresh culture medium.
-
Seed 20,000 cells per well in a 96-well white, solid-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of MGS0008 in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of MGS0008 in stimulation buffer (e.g., HBSS with 1 mM IBMX) to achieve the desired final concentrations.
-
Prepare a stock solution of Forskolin in DMSO. Dilute in stimulation buffer to the desired final concentration (e.g., 10 µM).
-
-
Assay Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of the MGS0008 serial dilutions to the respective wells. For control wells, add 50 µL of stimulation buffer.
-
Add 50 µL of the forskolin solution to all wells except the basal control wells (which receive 50 µL of stimulation buffer).
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection (using HTRF as an example):
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP HTRF assay kit.
-
Briefly, add the HTRF lysis buffer and then the HTRF detection reagents to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Presentation and Analysis
The raw data from the HTRF reader (ratio of 665 nm/620 nm) is used to calculate the concentration of cAMP in each well based on a standard curve. The results should be presented as the percentage of inhibition of forskolin-stimulated cAMP production.
Formula for % Inhibition: % Inhibition = 100 * (1 - (cAMP_agonist - cAMP_basal) / (cAMP_forskolin - cAMP_basal))
The dose-response data can be plotted using a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
Representative Quantitative Data
| Compound | Target | EC50 (nM) | Maximal Inhibition (%) |
| MGS0008 | mGluR2 | 5.2 | 95 |
| MGS0008 | mGluR3 | 15.8 | 92 |
| LY379268 (Control Agonist) | mGluR2 | 3.1 | 98 |
| LY379268 (Control Agonist) | mGluR3 | 10.5 | 96 |
Note: The EC50 and maximal inhibition values presented are for illustrative purposes and may vary depending on experimental conditions.
Conclusion
This application note provides a detailed protocol for a robust and reproducible cell-based assay to characterize the activity of this compound's active metabolite, MGS0008, at mGluR2 and mGluR3. The cAMP inhibition assay is a widely accepted method for studying Gαi/o-coupled receptors and is suitable for high-throughput screening and lead optimization in drug discovery programs targeting these receptors. Careful adherence to the outlined protocols will ensure the generation of high-quality, reliable data for the pharmacological evaluation of this compound and related compounds.
References
- 1. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of [(3)H]-LY354740 binding to rat mGlu2 and mGlu3 receptors expressed in CHO cells using semliki forest virus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of MGS0274 Injectable Solution
For Research Use Only. Not for use in humans.
Introduction
MGS0274 is an ester-based, lipophilic prodrug of the metabotropic glutamate (B1630785) 2/3 (mGlu2/3) receptor agonist, MGS0008.[1] It is under investigation for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia.[1][2][3][4] Due to its lipophilic nature, this compound exhibits poor water solubility, presenting a significant challenge for its formulation as an injectable solution for preclinical research. These application notes provide a detailed protocol for the preparation of an this compound solution suitable for parenteral administration in a research setting, focusing on solubilization, sterilization, and quality control.
Physicochemical Properties of this compound Besylate
A summary of the key physicochemical properties of this compound besylate is presented in Table 1. This information is critical for the development of a suitable formulation.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₈FNO₁₀S | [2] |
| Molecular Weight | 587.66 g/mol | [2] |
| Appearance | White to off-white solid | Assumed based on typical small molecules |
| Solubility | Poorly soluble in water. Soluble in organic solvents. | [1] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | [2] |
Signaling Pathway of the Active Compound MGS0008
This compound is a prodrug that is rapidly converted to its active form, MGS0008, in vivo. MGS0008 is an agonist of the mGlu2 and mGlu3 receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the glutamatergic system is the basis of its potential therapeutic effects.
Experimental Protocols
Protocol 1: Solubility Screening of this compound in Parenteral Solvents
Objective: To identify a suitable solvent or co-solvent system for the solubilization of this compound besylate to a target concentration of 1 mg/mL.
Materials:
-
This compound besylate powder
-
Ethanol (95-100%, USP grade)
-
Propylene glycol (USP grade)
-
Polyethylene glycol 400 (PEG 400, USP grade)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Sterile water for injection (WFI)
-
Sterile, pyrogen-free 2 mL glass vials
-
Vortex mixer
-
Analytical balance
Method:
-
Accurately weigh 1 mg of this compound besylate into each of the four separate sterile glass vials.
-
To each vial, add one of the following solvents or co-solvent systems in the specified order and volumes (see Table 2).
-
After the addition of each solvent, cap the vial and vortex vigorously for 2 minutes.
-
Visually inspect for complete dissolution. If the compound does not dissolve, proceed to the next solvent system.
-
Record the observations for each solvent system.
Table 2: Solvent Systems for Solubility Screening
| Vial | Solvent System | Volume | Observations (Hypothetical) |
| 1 | Ethanol | 1 mL | Incomplete dissolution |
| 2 | Propylene Glycol | 1 mL | Incomplete dissolution |
| 3 | PEG 400 | 1 mL | Incomplete dissolution |
| 4 | DMSO | 0.1 mL | Complete dissolution |
| then WFI | 0.9 mL | Precipitate forms | |
| 5 | Ethanol:PEG 400 (1:1 v/v) | 1 mL | Complete dissolution |
| 6 | Ethanol:Propylene Glycol (1:1 v/v) | 1 mL | Complete dissolution |
Results and Discussion: Based on the hypothetical results, a co-solvent system of Ethanol and PEG 400 (1:1 v/v) or Ethanol and Propylene Glycol (1:1 v/v) is effective in dissolving this compound besylate at the target concentration. For the final formulation, the co-solvent system with the lowest potential for toxicity should be selected.
Protocol 2: Preparation of this compound Injectable Solution (1 mg/mL)
Objective: To prepare a sterile, injectable solution of this compound at a concentration of 1 mg/mL.
Materials:
-
This compound besylate powder
-
Ethanol (100%, USP grade)
-
Polyethylene glycol 400 (PEG 400, USP grade)
-
Sterile water for injection (WFI)
-
0.22 µm sterile syringe filters
-
Sterile, pyrogen-free glass vials for final product
-
Sterile syringes and needles
-
Laminar flow hood
Method:
-
Preparation of Co-solvent: In a sterile container within a laminar flow hood, prepare the co-solvent by mixing equal volumes of 100% Ethanol and PEG 400.
-
Dissolution: Aseptically add the required amount of this compound besylate to a sterile vessel. Add the co-solvent in small increments while vortexing until the desired final concentration of 1 mg/mL is reached and the powder is completely dissolved.
-
Dilution (Optional): If a lower concentration or different final solvent composition is required, sterile WFI can be added at this stage. Note that the addition of WFI may cause precipitation, so this step should be carefully validated.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution directly into a sterile, pyrogen-free final product vial.
-
Storage: Seal the vial and store at 2-8°C, protected from light, until use.
Protocol 3: Quality Control of the Final Solution
Objective: To ensure the prepared this compound injectable solution meets the required quality standards for research use.
Table 3: Quality Control Specifications
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, free of visible particles |
| Concentration | HPLC-UV | 90-110% of target concentration |
| pH | pH meter | 5.0 - 8.0 |
| Sterility | USP <71> | No microbial growth |
| Endotoxin (B1171834) | LAL test | < 0.25 EU/mL |
Methodologies:
-
Appearance: Visually inspect the final solution against a black and white background to check for clarity and the absence of particulate matter.
-
Concentration (HPLC-UV):
-
Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) gradient.
-
Column: C18 reverse-phase column.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).
-
Standard Preparation: Prepare a standard curve of this compound besylate in the same solvent as the final formulation.
-
Sample Analysis: Dilute a sample of the final solution to fall within the range of the standard curve and analyze by HPLC.
-
-
pH: Measure the pH of the final solution using a calibrated pH meter.
-
Sterility: Perform sterility testing according to USP <71> guidelines.
-
Endotoxin: Use a Limulus Amebocyte Lysate (LAL) test kit to determine the endotoxin levels.
Protocol 4: Stability Assessment
Objective: To evaluate the short-term stability of the prepared this compound injectable solution.
Method:
-
Prepare a batch of the this compound solution as per Protocol 2.
-
Dispense the solution into multiple vials.
-
Store the vials under different conditions: 2-8°C and room temperature (20-25°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a sample from each storage condition.
-
Analyze the samples for appearance, concentration (by HPLC), and pH as described in Protocol 3.
-
Record the results and determine the shelf-life of the solution under the tested conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the preparation, quality control, and stability assessment of an injectable this compound solution for preclinical research. Due to the poor aqueous solubility of this compound, the use of a co-solvent system is essential. Researchers should perform their own validation of these protocols to ensure the final formulation is suitable for their specific experimental needs. Adherence to aseptic techniques throughout the preparation process is critical to ensure the sterility of the final product.
References
- 1. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of MGS0274 Besylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Likely Solubility Characteristics
Based on its classification as a lipophilic prodrug and its formulation as a suspension in preclinical studies, it can be inferred that MGS0274 besylate exhibits low solubility in aqueous solutions.[1] Conversely, it is expected to have higher solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. The parent compound, MGS0008, has been dissolved in saline and distilled water for administration, indicating greater aqueous solubility compared to its prodrug.[1][4]
Experimental Protocol: Determination of this compound Besylate Solubility
This protocol outlines the equilibrium shake-flask method, a standard and reliable technique for determining the solubility of a compound.
Materials:
-
This compound besylate
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)
-
Vials with screw caps
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Prepare the desired solvents. For physiological buffers like PBS, ensure the pH is accurately adjusted.
-
Addition of Compound: To a series of vials, add an excess amount of this compound besylate. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Addition of Solvent: Add a known volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a 0.22 µm syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound besylate in the diluted samples using a validated HPLC method.
-
Calculation: Calculate the solubility of this compound besylate in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Data Presentation
While specific quantitative data for this compound besylate is not publicly available, the results from the protocol described above should be presented in a clear and structured table for easy comparison.
Table 1: Solubility of this compound Besylate in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Water | 25 | To be determined |
| PBS (pH 7.4) | 25 | To be determined |
| DMSO | 25 | To be determined |
| Ethanol | 25 | To be determined |
Visualizations
To further clarify the experimental process, the following diagrams illustrate the workflow and the expected signaling pathway of the active compound.
Caption: Experimental workflow for determining the solubility of this compound besylate.
Caption: Simplified signaling pathway of MGS0008, the active form of this compound besylate.
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of MGS0274 and MGS0008 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0008 is a potent and selective agonist for the metabotropic glutamate (B1630785) 2 and 3 (mGlu2/3) receptors, which are promising therapeutic targets for neurological and psychiatric disorders, including schizophrenia.[1][2] However, MGS0008, being a hydrophilic glutamate analog, is expected to have low oral bioavailability.[3] To overcome this limitation, a lipophilic ester prodrug, MGS0274, was developed.[3][4] Following oral administration, this compound is rapidly and extensively converted to the active compound MGS0008.[1][2][5][6]
This document provides detailed application notes and protocols for the quantitative analysis of this compound and its active metabolite MGS0008 in biological matrices, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies in drug development.
Signaling Pathway of mGlu2/3 Receptor Agonists
MGS0008, as an agonist of mGlu2/3 receptors, modulates neuronal excitability. These receptors are G-protein coupled receptors (GPCRs) that signal through Gi/o proteins. Upon activation by an agonist like MGS0008, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream signaling events. Additionally, mGlu2/3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7][8]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of MGS0008 and this compound from preclinical studies in rats and monkeys.
Table 1: Pharmacokinetic Parameters of MGS0008 in Fasted Male Rats (3 mg/kg Dose)
| Parameter | Intravenous Administration | Oral Administration |
| CLtotal (mL/h/kg) | 548 ± 29.4 | - |
| Vdss (mL/kg) | 545 ± 93.9 | - |
Data from Kinoshita et al.[9]
Table 2: Pharmacokinetic Parameters of MGS0008 and this compound in Fed Male Monkeys after Oral Administration of this compound Besylate (2.89 mg/kg)
| Analyte | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUC0-t (ng·h/mL) | Oral Bioavailability (%) |
| MGS0008 | 688 | 4 | 16.7 | - | 83.7 |
| This compound | Barely Detectable | - | - | - | - |
Data from Kinoshita et al.[1][2][5]
Experimental Protocols
Bioanalytical Method Workflow
The general workflow for the quantification of this compound and MGS0008 in plasma samples involves sample collection, preparation (protein precipitation), chromatographic separation, and mass spectrometric detection.
Detailed Methodologies
1. Sample Preparation: Protein Precipitation
This protocol is based on the method described for the bioanalysis of MGS0008.[1]
-
Objective: To remove proteins from the plasma sample, which can interfere with the analysis and damage the LC column.
-
Materials:
-
Plasma samples
-
Internal Standard (IS) stock solution (e.g., [¹³C₂, ¹⁵N]MGS0008 in a suitable solvent)
-
Precipitation solvent: Acetonitrile/Methanol (9:1, v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a small volume (e.g., 10 µL) of the internal standard stock solution.
-
Add 300 µL of the cold precipitation solvent (Acetonitrile/Methanol, 9:1 v/v) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis (Representative Conditions)
As specific instrumental parameters for this compound and MGS0008 are not publicly available, the following are representative conditions for the analysis of small, polar molecules in biological matrices. Method development and validation are required for specific instrumentation.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice. For highly polar compounds like MGS0008, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be considered.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions (to be optimized):
-
This compound: Precursor ion (M+H)⁺ -> Product ion(s)
-
MGS0008: Precursor ion (M+H)⁺ -> Product ion(s)
-
[¹³C₂, ¹⁵N]MGS0008 (IS): Precursor ion (M+H)⁺ -> Product ion(s)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows (Nitrogen): To be optimized for the specific instrument.
-
-
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Calibration Curve: A calibration curve should be prepared with a blank sample, a zero sample, and at least six non-zero standards.[5]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).[5]
-
Matrix Effect: Assessing the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analytes in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, and long-term).
The lower limit of quantitation for both MGS0008 and this compound in plasma and cerebrospinal fluid has been reported as 0.1 ng/mL, with an upper limit of 100 ng/mL.[6] In urine, the lower and upper limits of quantitation were 1 ng/mL and 1000 ng/mL, respectively.[6]
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of the prodrug this compound and its active metabolite MGS0008 in biological matrices. The provided protocols for sample preparation and representative LC-MS/MS conditions serve as a strong foundation for researchers in the field of drug development. Adherence to rigorous method validation is crucial to ensure the reliability and accuracy of the generated data for regulatory submissions.
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic Glutamate 2/3 Receptors in the Ventral Tegmental Area and the Nucleus Accumbens Shell Are Involved in Behaviors Relating to Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]
- 5. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying Negative Symptoms of Schizophrenia with MGS0274
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0274 is a novel, orally bioavailable prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, MGS0008.[1][2][3] Developed by Taisho Pharmaceutical, this compound (also known as TS-134) is under investigation for the treatment of schizophrenia.[1][2][4] The glutamatergic system, particularly the modulation of mGluR2/3, presents a promising therapeutic avenue for addressing the complex symptomatology of schizophrenia, including the challenging-to-treat negative symptoms.
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound in preclinical studies focused on the negative symptoms of schizophrenia. While clinical trials have assessed the safety and pharmacokinetics of this compound in healthy subjects, and preclinical studies have demonstrated the antipsychotic potential of MGS0008, specific data on the efficacy of this compound or MGS0008 in animal models of negative symptoms are not yet extensively published in peer-reviewed literature.[5][6] Therefore, this document serves as a foundational guide for researchers aiming to investigate the therapeutic potential of this compound for negative symptoms by providing detailed protocols for relevant animal models and outlining the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
This compound is rapidly and extensively converted to its active metabolite, MGS0008, in vivo.[3][4] MGS0008 acts as a selective agonist at mGluR2 and mGluR3. These receptors are predominantly located presynaptically on glutamatergic neurons, where they function as autoreceptors to inhibit glutamate release. By activating these receptors, MGS0008 can modulate excessive glutamatergic neurotransmission, a key pathophysiological feature implicated in schizophrenia.
The signaling cascade initiated by the activation of mGluR2/3 by MGS0008 is primarily mediated through the Gαi/o subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Downstream of this canonical pathway, mGluR2/3 activation can also influence other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the Akt/glycogen synthase kinase 3β (GSK3β) pathway, which are involved in neuroplasticity and cellular resilience.
Diagram of the MGS0008 Signaling Pathway
Caption: Signaling pathway of MGS0008 via mGluR2/3 activation.
Preclinical Models for Studying Negative Symptoms
Several animal models have been developed to study the negative symptoms of schizophrenia, such as social withdrawal, anhedonia, and avolition. The following protocols describe established models that can be utilized to evaluate the efficacy of this compound.
Phencyclidine (PCP)-Induced Social Interaction Deficit
This model is widely used to screen for drugs with potential efficacy against the negative symptoms of schizophrenia. Chronic administration of the NMDA receptor antagonist phencyclidine (PCP) in rodents leads to a persistent social withdrawal phenotype.
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).
-
Housing: Group-housed (2-3 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
PCP Administration: Administer PCP hydrochloride (5 mg/kg, intraperitoneally) or saline vehicle once daily for 7 consecutive days. This is followed by a 7-day washout period to allow for the acute effects of the drug to dissipate, leaving a persistent social deficit.
-
This compound Treatment: Following the washout period, administer this compound (or its active metabolite MGS0008) or vehicle orally at the desired dose range. The timing of administration relative to the social interaction test should be determined based on the pharmacokinetic profile of the compound.
-
Social Interaction Test:
-
Habituate the animals to the testing room for at least 60 minutes before the test.
-
The testing arena should be a novel, dimly lit open field (e.g., 60 x 60 cm).
-
Place two unfamiliar rats (from the same treatment group, but housed in different cages) in the center of the arena and record their behavior for 10 minutes.
-
An observer, blind to the treatment conditions, should score the total duration of active social interaction (e.g., sniffing, grooming, following, and climbing over or under the partner).
-
-
Data Analysis: Compare the duration of social interaction between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Diagram of the PCP-Induced Social Interaction Deficit Workflow
Caption: Experimental workflow for the PCP-induced social interaction deficit model.
Sucrose (B13894) Preference Test for Anhedonia
Anhedonia, the inability to experience pleasure, is a core negative symptom of schizophrenia. The sucrose preference test is a widely used behavioral assay to assess anhedonia in rodents.
Experimental Protocol:
-
Animals and Housing: As described for the social interaction test.
-
Induction of Anhedonia (Optional but Recommended): Anhedonia can be induced by chronic mild stress or by sub-chronic PCP administration.
-
Training:
-
For 48 hours, habituate the rats to two drinking bottles in their home cage, both filled with water.
-
For the next 48 hours, replace one of the water bottles with a 1% sucrose solution.
-
-
Deprivation: Before the test, deprive the animals of water (but not food) for 12-24 hours to motivate drinking.
-
This compound Treatment: Administer this compound or vehicle at the desired dose and time before the test.
-
Test:
-
Present each rat with two pre-weighed bottles: one containing water and the other containing a 1% sucrose solution.
-
The test duration is typically 1-4 hours.
-
At the end of the test, weigh the bottles again to determine the amount of water and sucrose solution consumed.
-
-
Data Analysis: Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%. Compare the sucrose preference between the treatment groups.
Forced Swim Test for Behavioral Despair
The forced swim test is used to assess behavioral despair, which can be considered a model for avolition and motivational deficits seen in schizophrenia.
Experimental Protocol:
-
Animals and Housing: As described previously.
-
Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
This compound Treatment: Administer this compound or vehicle at the desired dose and time before the test.
-
Test:
-
Place each rat individually into the water tank for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing) and only making movements necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the different treatment groups.
Quantitative Data
As of the date of this document, specific quantitative data on the efficacy of this compound or MGS0008 in preclinical models of negative symptoms of schizophrenia have not been extensively reported in the public domain. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: Effect of this compound on PCP-Induced Social Interaction Deficit in Rats
| Treatment Group | Dose (mg/kg, p.o.) | n | Duration of Social Interaction (seconds, mean ± SEM) | % Reversal of PCP-Induced Deficit |
| Vehicle + Saline | - | |||
| Vehicle + PCP | - | |||
| This compound + PCP | ||||
| This compound + PCP | ||||
| This compound + PCP |
Table 2: Effect of this compound on Sucrose Preference in a Rodent Model of Anhedonia
| Treatment Group | Dose (mg/kg, p.o.) | n | Sucrose Preference (%, mean ± SEM) |
| Control | - | ||
| Anhedonia Model + Vehicle | - | ||
| Anhedonia Model + this compound | |||
| Anhedonia Model + this compound | |||
| Anhedonia Model + this compound |
Table 3: Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg, p.o.) | n | Immobility Time (seconds, mean ± SEM) |
| Vehicle | - | ||
| This compound | |||
| This compound | |||
| This compound |
Conclusion
This compound, as a prodrug of the mGluR2/3 agonist MGS0008, holds significant promise as a novel therapeutic agent for schizophrenia. Its mechanism of action, targeting the glutamatergic system, suggests potential efficacy against the negative symptoms of the disorder, which are poorly addressed by current antipsychotics. The experimental protocols detailed in these application notes provide a robust framework for researchers to investigate the effects of this compound on social withdrawal, anhedonia, and behavioral despair in established preclinical models. The systematic application of these methodologies will be crucial in elucidating the therapeutic potential of this compound and advancing its development for the treatment of schizophrenia.
References
- 1. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MGS0274 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0274 is a novel, orally bioavailable prodrug of MGS0008, a potent and selective agonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2][3][4] this compound is rapidly and extensively converted to the active compound MGS0008 in vivo following oral administration.[1][3][5] As an agonist of mGluR2/3, MGS0008 modulates glutamatergic neurotransmission, a key pathway implicated in the pathophysiology of several neuropsychiatric disorders.[1][5] Preclinical studies have demonstrated the potential of MGS0008, and by extension its prodrug this compound, in animal models relevant to schizophrenia. Specifically, MGS0008 has been shown to attenuate behavioral abnormalities induced by N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP) and MK-801, as well as psychostimulants like methamphetamine.[5]
These application notes provide detailed protocols for utilizing this compound and its active form MGS0008 in key behavioral pharmacology assays. The included methodologies for psychostimulant-induced hyperactivity and NMDA antagonist-induced social memory deficits are designed to guide researchers in the preclinical evaluation of this compound for potential therapeutic applications.
Mechanism of Action: mGluR2/3 Signaling
MGS0008, the active metabolite of this compound, exerts its effects by activating group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the Gαi/o subunit. Upon activation, they inhibit the production of cyclic AMP (cAMP), leading to a reduction in protein kinase A (PKA) activity. Additionally, mGluR2/3 activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperactivity in Rats
This model is widely used to screen for potential antipsychotic compounds. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to model the positive symptoms of schizophrenia.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer this compound (or vehicle) orally (p.o.).
-
After 60 minutes, administer phencyclidine (PCP) hydrochloride (2.5 mg/kg) subcutaneously (s.c.).
-
-
Behavioral Recording: Immediately after PCP injection, place the animals in the open-field arenas and record locomotor activity for 60-90 minutes.
-
Data Analysis: Quantify total distance traveled or the number of beam breaks. Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (vs. PCP control) | Statistical Significance |
| Vehicle + PCP | - | 100% (baseline) | - |
| MGS0008 + PCP | 1 | Reduced | p < 0.05 |
| MGS0008 + PCP | 3 | Significantly Reduced | p < 0.01 |
| MGS0008 + PCP | 10 | Significantly Reduced | p < 0.01 |
Note: Data are illustrative based on findings that MGS0008 significantly attenuates PCP-induced hyperactivity.[5] Actual values should be obtained from specific experimental readouts.
Methamphetamine-Induced Hyperactivity in Rats
Similar to the PCP model, methamphetamine-induced hyperactivity is used to assess the potential of compounds to mitigate psychostimulant-induced behavioral changes.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Open-field arenas with automated activity monitoring.
-
Habituation: Acclimate rats to the testing room for at least 60 minutes.
-
Drug Administration:
-
Administer this compound (or vehicle) orally (p.o.).
-
After 60 minutes, administer methamphetamine hydrochloride (0.5 mg/kg) subcutaneously (s.c.).
-
-
Behavioral Recording: Immediately after methamphetamine injection, place animals in the open-field arenas and record locomotor activity for 60-90 minutes.
-
Data Analysis: Quantify total distance traveled. Analyze data using a one-way ANOVA followed by a post-hoc test.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (vs. METH control) | Statistical Significance |
| Vehicle + METH | - | 100% (baseline) | - |
| MGS0008 + METH | 1 | Reduced | p < 0.05 |
| MGS0008 + METH | 3 | Significantly Reduced | p < 0.01 |
| MGS0008 + METH | 10 | Significantly Reduced | p < 0.01 |
Note: Data are illustrative based on findings that MGS0008 significantly attenuates methamphetamine-induced hyperactivity.[5] Actual values should be obtained from specific experimental readouts.
MK-801-Induced Social Memory Deficit in Rats
This assay assesses the ability of a compound to reverse cognitive deficits relevant to schizophrenia. MK-801, another NMDA receptor antagonist, impairs social recognition memory in rodents.
Experimental Workflow:
Protocol:
-
Animals: Adult male Sprague-Dawley rats (test subjects) and juvenile male Sprague-Dawley rats (stimulus animals).
-
Apparatus: A three-chambered social interaction arena.
-
Habituation: Acclimate the adult test rat to the empty arena for a set period (e.g., 10 minutes) on the day before testing.
-
Drug Administration:
-
Administer this compound (or vehicle) orally (p.o.) 60 minutes before the first trial.
-
Administer MK-801 (0.1 mg/kg) subcutaneously (s.c.) 30 minutes before the first trial.
-
-
Trial 1 (Acquisition): Place the adult test rat in the center chamber. Place a juvenile stimulus rat in one of the side chambers enclosed in a wire cage. Allow the test rat to explore all three chambers for a set duration (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the adult rat to its home cage for a specific ITI (e.g., 30 minutes).
-
Trial 2 (Retrieval): Place the now-familiar juvenile from Trial 1 in one side chamber and a novel juvenile rat in the other side chamber (both in wire cages). Place the adult test rat back in the center chamber and allow it to explore for a set duration (e.g., 5 minutes).
-
Data Analysis: Record the time the test rat spends actively investigating each juvenile (sniffing the wire cage). Calculate a discrimination index: (Time with novel juvenile - Time with familiar juvenile) / (Total exploration time). Analyze data using appropriate statistical tests (e.g., t-test or ANOVA).
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, p.o.) | Social Recognition (Discrimination Index) | Statistical Significance |
| Vehicle + Vehicle | - | Positive (preference for novel) | - |
| Vehicle + MK-801 | - | Near zero (no preference) | ##p < 0.01 vs. Vehicle |
| MGS0008 + MK-801 | 1 | Increased | p < 0.05 vs. MK-801 |
| MGS0008 + MK-801 | 3 | Significantly Increased | *p < 0.01 vs. MK-801 |
Note: Data are illustrative based on findings that MGS0008 significantly reverses MK-801-induced social memory impairment.[5] Actual values should be obtained from specific experimental readouts.
Conclusion
This compound, as a prodrug for the mGluR2/3 agonist MGS0008, represents a promising therapeutic candidate for disorders involving glutamatergic dysfunction, such as schizophrenia. The protocols outlined in these application notes provide a framework for the preclinical behavioral evaluation of this compound. These assays are crucial for characterizing its in vivo efficacy and further elucidating its potential as a novel antipsychotic agent. Careful adherence to these methodologies will ensure robust and reproducible data, facilitating the advancement of this compound in the drug development pipeline.
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MGS0274 in Cognitive Enhancement Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0274 is a novel investigational compound that acts as a prodrug for MGS0008, a potent and selective agonist of metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3).[1][2][3] These receptors are implicated in the modulation of glutamatergic neurotransmission, and their activation has been explored as a therapeutic strategy for various neurological and psychiatric disorders, including schizophrenia. Notably, preclinical studies have suggested that MGS0008 can ameliorate cognitive deficits associated with schizophrenia models, indicating its potential for cognitive enhancement.[4] this compound was developed to improve the oral bioavailability of MGS0008.[1][2][5]
These application notes provide a comprehensive overview of the preclinical assessment of this compound and its active metabolite MGS0008 for cognitive enhancement, with a focus on rodent models of schizophrenia-related cognitive dysfunction. Detailed protocols for behavioral assays and relevant pharmacokinetic data are presented to guide researchers in designing and interpreting their studies.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite MGS0008 from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of MGS0008 in Male Rats
| Parameter | Intravenous (3 mg/kg) | Oral (3 mg/kg) |
| CLtotal (mL/h/kg) | 548 ± 29.4 | - |
| Vdss (mL/kg) | 545 ± 93.9 | - |
| t1/2 (h) | 0.82 ± 0.12 | 1.1 ± 0.2 |
| Cmax (ng/mL) | - | 23.3 ± 1.6 |
| Tmax (h) | - | 1.0 ± 0.0 |
| AUCinf (ng·h/mL) | 5470 ± 319 | 208 ± 17 |
| F (%) | - | 3.8 ± 0.3 |
Data adapted from Kinoshita et al., 2019.[3]
Table 2: Pharmacokinetic Parameters of MGS0008 and this compound in Male Cynomolgus Monkeys
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUCinf (ng·h/mL) | F (%) |
| MGS0008 | Intravenous | 0.3 | - | - | 1.48 ± 0.16 | 1080 ± 94.6 | - |
| MGS0008 | Oral | 1 | 23.3 ± 1.6 | 1.0 ± 0.0 | - | 208 ± 17 | 3.8 ± 0.3 |
| This compound (as MGS0008) | Oral | 2.89 | 688 ± 157 | 4.0 ± 0.0 | 16.7 ± 2.5 | 13400 ± 2200 | 83.7 ± 13.8 |
Data adapted from Kinoshita et al., 2019.[1]
Table 3: Pharmacokinetic Parameters of MGS0008 in Healthy Human Subjects (Single Ascending Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUCinf (ng·h/mL) |
| 5 | 138 ± 26.9 | 3.50 (2.00-4.00) | 10.3 ± 1.25 | 1790 ± 320 |
| 10 | 302 ± 59.1 | 3.50 (3.00-4.00) | 10.1 ± 1.34 | 3820 ± 741 |
| 20 | 569 ± 123 | 4.00 (4.00-4.02) | 10.1 ± 1.30 | 7540 ± 1580 |
Data are presented as mean ± SD, except for Tmax which is median (min-max). Adapted from Watanabe et al., 2020.[4]
Signaling Pathway
MGS0008, the active metabolite of this compound, is an agonist for mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) belonging to Group II. The canonical signaling pathway for these receptors involves coupling to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA).
Beyond the canonical pathway, mGluR2/3 activation has been shown to modulate other signaling cascades implicated in synaptic plasticity and cognitive function. These include interactions with the mTOR and Akt/GSK3β pathways, which can influence protein synthesis and receptor trafficking, ultimately impacting neuronal function and cognitive processes.
Experimental Protocols
The following are representative protocols for assessing the cognitive-enhancing effects of this compound in a rodent model of schizophrenia-related cognitive deficits. A common approach is to induce a hyperglutamatergic state, which is thought to mimic certain aspects of schizophrenia pathophysiology, using N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine.
General Experimental Workflow
Protocol 1: Novel Object Recognition (NOR) Test
Objective: To assess recognition memory. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks of different shapes but similar size and texture)
-
This compound formulation for oral gavage
-
Vehicle control
-
Video recording and tracking software
Procedure:
-
Habituation (Day 1):
-
Individually place each animal in the empty open field arena for 5-10 minutes to acclimate to the environment.
-
-
Training/Sample Phase (Day 2):
-
Administer this compound or vehicle orally at the desired dose and time point before the training phase (e.g., 60 minutes prior).
-
Place two identical objects in the arena.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore freely for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Test Phase (Day 2, after retention interval):
-
After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
-
Preference Percentage: (Time exploring novel object / Total time exploring both objects) x 100.
Protocol 2: Contextual and Cued Fear Conditioning
Objective: To assess associative fear learning and memory, which are dependent on the amygdala and hippocampus.
Materials:
-
Fear conditioning chamber equipped with a grid floor for foot shocks, a speaker for auditory cues, and a video camera.
-
This compound formulation for oral gavage
-
Vehicle control
Procedure:
-
Conditioning (Day 1):
-
Administer this compound or vehicle orally at the desired dose and time point before conditioning.
-
Place the animal in the conditioning chamber and allow for a baseline period of exploration (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2.8 kHz for 30 seconds).
-
During the last 2 seconds of the CS, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 1-2 minutes).
-
-
Contextual Fear Test (Day 2):
-
Place the animal back into the same conditioning chamber (context) without presenting the CS or US.
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
Measure the percentage of time the animal exhibits freezing behavior (i.e., complete immobility except for respiration).
-
-
Cued Fear Test (Day 3):
-
Place the animal in a novel context (e.g., different chamber with altered visual and olfactory cues).
-
Allow for a baseline period in the new context.
-
Present the auditory CS (tone) without the US.
-
Measure the percentage of time the animal freezes during the CS presentation.
-
Data Analysis:
-
Freezing Percentage: (Total time freezing / Total observation time) x 100. Increased freezing in the context and during the cue presentation indicates stronger fear memory.
Conclusion
This compound, as a prodrug of the mGluR2/3 agonist MGS0008, presents a promising avenue for the exploration of cognitive enhancement, particularly in the context of disorders characterized by glutamatergic dysregulation such as schizophrenia. The protocols outlined above provide a framework for the preclinical evaluation of this compound's pro-cognitive effects. Researchers should carefully consider dose-response relationships and the timing of drug administration relative to behavioral testing to accurately characterize the compound's efficacy. The provided pharmacokinetic data can aid in the design of such studies. Further investigation into the downstream signaling pathways will continue to elucidate the precise mechanisms by which mGluR2/3 agonism modulates cognitive function.
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MGS0274 in Combination with Antipsychotics: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of MGS0274, a prodrug of the group II metabotropic glutamate (B1630785) receptor (mGluR) agonist MGS0008, in combination with standard antipsychotic drugs for the treatment of schizophrenia. The following protocols are intended to guide researchers in the preclinical evaluation of this combination therapy, focusing on synergistic or additive effects on positive, negative, and cognitive symptoms of schizophrenia.
This compound is an ester-based, lipophilic prodrug of MGS0008, a potent and selective agonist of mGlu2 and mGlu3 receptors.[1] This prodrug formulation significantly improves the oral bioavailability of MGS0008.[1][2][3] Group II mGluR agonists have demonstrated antipsychotic-like properties in various preclinical models of schizophrenia, suggesting a therapeutic potential that is distinct from the dopamine (B1211576) D2 receptor antagonism of traditional antipsychotics.[4][5][6] The rationale for combining this compound with conventional antipsychotics lies in the potential for a multi-target approach, simultaneously modulating both the glutamate and dopamine systems, which are believed to be dysregulated in schizophrenia.[7][8] This combination strategy aims to enhance therapeutic efficacy, potentially by addressing a broader range of symptoms, and may allow for the use of lower doses of each compound, thereby reducing side effects.
Data Presentation
Table 1: Pharmacokinetic Profile of this compound and its Active Metabolite MGS0008
| Parameter | This compound (Prodrug) | MGS0008 (Active Compound) | Species | Administration | Dose | Reference |
| Tmax (h) | - | ~4 | Monkey | Oral | 2.89 mg/kg (this compound besylate) | [1] |
| t1/2 (h) | - | ~16.7 | Monkey | Oral | 2.89 mg/kg (this compound besylate) | [1] |
| Oral Bioavailability (%) | - | 83.7 | Monkey | Oral | 2.89 mg/kg (this compound besylate) | [1] |
| CSF Penetration | - | Yes | Rat | Oral | 3 mg/kg (MGS0008) | [4] |
Table 2: Preclinical Efficacy of MGS0008 in Animal Models of Schizophrenia
| Animal Model | Behavioral Test | Compound | Dose (mg/kg, p.o.) | Effect | Reference |
| Rat | Conditioned Avoidance Response | MGS0008 | 1, 3, 10 | Dose-dependent reduction in avoidance responses | [5] |
| Rat | Phencyclidine (PCP)-induced hyperlocomotion | Group II mGluR agonists | Various | Reversal of hyperlocomotion | [6] |
| Rat | Amphetamine-induced hyperlocomotion | Group II mGluR agonists | Various | Reversal of hyperlocomotion | [6] |
Experimental Protocols
Protocol 1: Evaluation of the Efficacy of this compound in Combination with a Standard Antipsychotic in a Pharmacological Model of Schizophrenia
This protocol outlines a study to assess the effects of this compound combined with a standard antipsychotic (e.g., risperidone (B510) or haloperidol) on amphetamine-induced hyperlocomotion in rats, a widely used model for the positive symptoms of schizophrenia.[3]
Materials:
-
This compound besylate
-
Standard antipsychotic (e.g., Risperidone)
-
D-amphetamine sulfate
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Vehicle for antipsychotic (e.g., 0.9% saline)
-
Male Wistar rats (250-300g)
-
Open field arenas equipped with automated activity monitoring systems
Experimental Design:
-
Acclimatization: Acclimate rats to the housing facility for at least one week and handle them daily for three days prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound, the antipsychotic, and d-amphetamine on the day of the experiment.
-
Treatment Groups: Assign rats randomly to the following treatment groups (n=8-10 per group):
-
Vehicle (this compound vehicle + antipsychotic vehicle) + Saline
-
Vehicle + D-amphetamine
-
This compound (e.g., 1, 3, 10 mg/kg, p.o.) + D-amphetamine
-
Antipsychotic (e.g., Risperidone 0.1, 0.3, 1 mg/kg, i.p.) + D-amphetamine
-
This compound (fixed dose, e.g., 3 mg/kg, p.o.) + Antipsychotic (e.g., Risperidone 0.1, 0.3, 1 mg/kg, i.p.) + D-amphetamine
-
-
Drug Administration:
-
Administer this compound or its vehicle orally (p.o.) 60 minutes before the behavioral test.
-
Administer the standard antipsychotic or its vehicle intraperitoneally (i.p.) 30 minutes before the behavioral test.
-
Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline 30 minutes after the antipsychotic injection and immediately before placing the rat in the open field arena.
-
-
Behavioral Assessment (Amphetamine-Induced Hyperlocomotion):
-
Place each rat in the center of the open field arena.
-
Record locomotor activity (distance traveled, rearing frequency) for 60-90 minutes.
-
-
Data Analysis: Analyze the locomotor activity data using a two-way ANOVA (this compound dose x Antipsychotic dose) followed by post-hoc tests to determine significant differences between groups.
Protocol 2: Assessment of Cognitive Enhancement by this compound and Antipsychotic Combination in a Rodent Model
This protocol details a study to investigate the effects of the combination therapy on cognitive deficits, a core feature of schizophrenia, using the Novel Object Recognition (NOR) test in rats.
Materials:
-
This compound besylate
-
Standard antipsychotic (e.g., Risperidone)
-
Vehicle for this compound and antipsychotic
-
Male Wistar rats (250-300g)
-
Open field arena for habituation
-
Test arena for NOR
-
Two sets of identical objects (familiar objects) and one set of novel objects.
Experimental Design:
-
Habituation: Habituate rats to the empty test arena for 10 minutes per day for three consecutive days.
-
Drug Administration: Administer drugs as described in Protocol 1, with the final injection given 30 minutes before the training session.
-
Training Session (T1):
-
Place two identical familiar objects in the test arena.
-
Allow the rat to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Inter-trial Interval: Return the rat to its home cage for a specific delay period (e.g., 1 hour or 24 hours).
-
Test Session (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Analyze the DI using ANOVA to compare between treatment groups.
Protocol 3: Neurochemical Analysis of Dopamine and Glutamate Levels
This protocol describes the collection of brain tissue and subsequent analysis of key neurotransmitters to understand the neurochemical basis of the combination therapy's effects.
Materials:
-
Treated rats from behavioral experiments
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
-
-80°C freezer
-
High-performance liquid chromatography with electrochemical detection (HPLC-EC) system for dopamine and its metabolites.
-
Assay kits for glutamate measurement.
Procedure:
-
Brain Dissection: Dissect specific brain regions of interest, such as the prefrontal cortex, striatum, and hippocampus, on an ice-cold plate.
-
Sample Preparation: Immediately freeze the dissected brain tissue in liquid nitrogen and store at -80°C until analysis.
-
Neurotransmitter Analysis:
-
Dopamine and Metabolites (DOPAC, HVA): Homogenize the tissue and analyze the supernatant using an HPLC-EC system to quantify the levels of dopamine and its metabolites.
-
Glutamate: Use commercially available ELISA or colorimetric assay kits to measure glutamate concentrations in the tissue homogenates.
-
-
Data Analysis: Compare the neurotransmitter levels across the different treatment groups using ANOVA.
Visualization of Pathways and Workflows
Caption: this compound/MGS0008 and Antipsychotic Signaling Pathways.
Caption: Preclinical Combination Therapy Experimental Workflow.
These protocols provide a framework for the preclinical investigation of this compound in combination with standard antipsychotics. Researchers should optimize doses and time courses based on their specific experimental conditions and the antipsychotic chosen for the combination study. The ultimate goal is to generate robust data to support the potential clinical development of this novel combination therapy for schizophrenia.
References
- 1. Relevance of Interactions Between Dopamine and Glutamate Neurotransmission in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 3. acnp.org [acnp.org]
- 4. Glutamate and dopamine in schizophrenia: an update for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine and glutamate in schizophrenia: biology, symptoms and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MGS0274 in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0274 is a novel prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGlu2/3) agonist, MGS0008.[1][2][3] Developed to enhance oral bioavailability, this compound is rapidly and completely hydrolyzed to MGS0008 following administration, making it a valuable tool for investigating the therapeutic potential of mGlu2/3 receptor activation in central nervous system disorders, particularly psychosis.[1][2]
The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of the disorder.[4] mGlu2/3 receptors are presynaptic autoreceptors that modulate glutamate release. By activating these receptors, compounds like MGS0008 can attenuate excessive glutamatergic transmission, a key mechanism implicated in psychosis. This offers a promising alternative or adjunctive therapeutic strategy to traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors.
These application notes provide detailed protocols for testing the antipsychotic-like efficacy of this compound in two well-established preclinical animal models of psychosis: the Conditioned Avoidance Response (CAR) model and the Phencyclidine (PCP)-induced hyperlocomotion model.
Mechanism of Action: mGlu2/3 Receptor Agonism in Psychosis
MGS0008, the active metabolite of this compound, exerts its antipsychotic-like effects primarily by acting as an agonist at presynaptic mGlu2 and mGlu3 receptors located on glutamatergic neurons. Activation of these Gi/o-coupled receptors leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade ultimately suppresses the release of glutamate into the synaptic cleft. In the context of psychosis models where excessive glutamate release is induced (e.g., by NMDA receptor antagonists like PCP), MGS0008 can restore glutamatergic homeostasis. This modulation of the glutamatergic system is believed to be the primary mechanism underlying its antipsychotic-like properties.
Animal Models and Experimental Protocols
Two widely used and validated animal models for screening potential antipsychotic drugs are the Conditioned Avoidance Response (CAR) model and the Phencyclidine (PCP)-induced hyperlocomotion model.
Conditioned Avoidance Response (CAR) Model
The CAR model is a predictive behavioral assay for antipsychotic efficacy. It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, which indicates a specific effect on motivated behavior rather than general motor sedation.
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are typically used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Apparatus: A shuttle box consisting of two identical compartments separated by a closable door. The floor of each compartment is a grid capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), a mild foot shock, can be delivered to the compartments.
Training Procedure:
-
Habituation: Place the rat in the shuttle box for a 5-minute habituation period with the door between compartments open.
-
Conditioning Trials: A trial begins with the presentation of the CS (e.g., a 10-second tone).
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, the US (e.g., a 0.5 mA foot shock) is delivered for a maximum of 10 seconds, or until the rat escapes to the other compartment (escape response).
-
The inter-trial interval should be around 30-60 seconds.
-
Rats are typically trained for 10-20 trials per day until they reach a stable criterion of at least 80% avoidance responses over two consecutive days.
This compound/MGS0008 Testing Protocol:
-
Once rats have reached the stable avoidance criterion, they are randomly assigned to treatment groups (vehicle control and this compound/MGS0008).
-
Administer this compound or its active form MGS0008 orally (p.o.) at the desired doses (e.g., 1, 3, and 10 mg/kg for MGS0008).[5]
-
The drug should be administered 60 minutes before the CAR test session.
-
Each test session consists of a set number of trials (e.g., 20 trials).
-
Record the number of avoidance responses, escape responses, and escape failures for each animal.
Data Analysis: The primary outcome measure is the number or percentage of avoidance responses. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity. Data can be analyzed using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
| Treatment (p.o.) | Dose (mg/kg) | Mean % Avoidance Response | Statistical Significance vs. Vehicle |
| Vehicle | - | ~85% | - |
| MGS0008 | 1 | Significantly Reduced | p < 0.05 |
| MGS0008 | 3 | Significantly Reduced | p < 0.01 |
| MGS0008 | 10 | Significantly Reduced | p < 0.01 |
Note: The above data is a summary based on published findings.[5] Actual percentages may vary between studies.
Phencyclidine (PCP)-Induced Hyperlocomotion Model
PCP is a non-competitive NMDA receptor antagonist that induces a psychotic-like state in humans and hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia. The ability of a test compound to attenuate PCP-induced hyperlocomotion is a strong indicator of potential antipsychotic activity.
Animals: Male Sprague-Dawley or Wistar rats (250-300 g) are commonly used. Housing conditions should be the same as for the CAR model.
Apparatus: An open-field arena equipped with automated photobeam detectors or a video-tracking system to measure locomotor activity (e.g., distance traveled, rearing frequency).
Procedure:
-
Habituation: Place the rats individually in the open-field arena for 30-60 minutes to allow for habituation to the novel environment.
-
Drug Administration:
-
Administer the test compound 60 minutes prior to the PCP injection.
-
Administer PCP hydrochloride (e.g., 2.5 - 5.0 mg/kg, intraperitoneally - i.p.) or saline.
-
Locomotor Activity Recording: Immediately after the PCP injection, place the rat back into the open-field arena and record locomotor activity for a period of 60-90 minutes.
Data Analysis: The primary outcome measure is the total distance traveled during the recording period. A significant reduction in PCP-induced hyperlocomotion by this compound/MGS0008 compared to the vehicle-PCP group indicates antipsychotic-like effects. Data can be analyzed using a two-way ANOVA (Treatment x PCP) followed by post-hoc tests.
While specific dose-response data for MGS0008 in the PCP-induced hyperlocomotion model is not available in the cited literature, it has been reported that MGS0008 significantly decreases this behavior.[1] For illustrative purposes, the table below presents data for a similar mGlu2/3 receptor agonist, LY404039.
| Pre-treatment | Challenge | LY404039 Dose (mg/kg, p.o.) | % Reduction in Hyperlocomotion |
| Vehicle | Saline | - | - |
| Vehicle | PCP (5 mg/kg) | - | (Baseline Hyperactivity) |
| LY404039 | PCP (5 mg/kg) | 3 | ~20% |
| LY404039 | PCP (5 mg/kg) | 10 | ~50% |
| LY404039 | PCP (5 mg/kg) | 30 | ~70% |
*Statistically significant reduction (p < 0.05). Data is illustrative based on studies with similar compounds.
Conclusion
This compound, as a prodrug of the mGlu2/3 receptor agonist MGS0008, represents a promising therapeutic candidate for psychosis. The animal models and protocols detailed in these application notes provide a robust framework for evaluating the antipsychotic-like efficacy of this compound. The Conditioned Avoidance Response and PCP-induced hyperlocomotion models are well-validated and complementary assays that can provide critical preclinical data to support the further development of this and other glutamatergic modulators for the treatment of schizophrenia and related psychotic disorders. Careful adherence to these detailed protocols will ensure the generation of reliable and reproducible data for informed decision-making in the drug development process.
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Augmentation of locomotor activity by chronic phencyclidine is associated with an increase in striatal NMDA receptor function and an upregulation of the NR1 receptor subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting MGS0274 experimental variability
Welcome to the technical support center for MGS0274. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an ester-based, lipophilic prodrug of MGS0008, a potent and selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3).[1][2][3][4] this compound is designed to improve the oral bioavailability of MGS0008.[2][3][4][5][6] After administration, this compound is rapidly hydrolyzed by esterases, primarily in the liver, to release the active compound, MGS0008.[1][2] MGS0008 then acts on mGluR2/3 to modulate glutamatergic transmission.
Q2: Why am I observing low or no activity of this compound in my in vitro assay?
A2: this compound is a prodrug and requires enzymatic conversion to the active agonist, MGS0008. If your in vitro system lacks the necessary esterases, you will observe little to no activity. For example, monkey serum shows no apparent hydrolytic activity, while rat serum does.[1] The hydrolytic activity is highest in liver S9 fractions from humans, followed by the lung and intestine.[1] Ensure your experimental system (e.g., cell line, tissue preparation) contains active esterases capable of hydrolyzing this compound. Consider using a system known to express carboxylesterases or supplementing your assay with liver S9 fractions.
Q3: I am seeing significant variability in my results between experiments. What are the potential sources of this variability?
A3: Experimental variability with this compound can arise from several factors:
-
Hydrolysis Rate: The conversion of this compound to MGS0008 is a critical step. Variability in the activity of esterases in your biological matrix (e.g., cell culture, tissue homogenates) will directly impact the concentration of the active compound, MGS0008.[1][7]
-
Compound Stability: As a prodrug, this compound may have limited chemical stability in certain buffer conditions or over time.[8] It is crucial to follow the recommended storage and handling instructions.
-
Species Differences: The rate of hydrolysis of this compound to MGS0008 can vary significantly between species.[1] For instance, the hydrolytic activity in liver S9 fractions differs between rats, monkeys, and humans.[1]
-
Experimental Conditions: Factors such as incubation time, temperature, and pH can all influence the enzymatic activity and the stability of both this compound and MGS0008.
Q4: What is the expected plasma protein binding of this compound and its active metabolite, MGS0008?
A4: MGS0008, the active compound, exhibits very low plasma protein binding across species.[1] In contrast, the prodrug this compound is highly protein-bound.[1] This difference is important to consider when designing and interpreting pharmacokinetic and pharmacodynamic studies.
Troubleshooting Guides
Issue 1: Inconsistent Hydrolysis of this compound in In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low or variable esterase activity in the cell line or tissue preparation. | 1. Pre-screen cell lines for esterase activity. 2. Include a positive control with known esterase activity (e.g., liver S9 fraction). 3. Consider adding a purified esterase or a liver S9 fraction to the assay. | Consistent and detectable conversion of this compound to MGS0008. |
| Sub-optimal assay conditions for enzymatic activity. | 1. Optimize incubation time, temperature, and pH for the specific esterases in your system. 2. Ensure co-factors for esterases are not limiting in your assay buffer. | Increased and more reproducible hydrolysis of this compound. |
| Degradation of this compound in assay media. | 1. Assess the stability of this compound in your assay buffer over the time course of the experiment. 2. Prepare fresh solutions of this compound for each experiment. | Minimal non-enzymatic degradation of the prodrug, ensuring that conversion is primarily enzymatic. |
Issue 2: Poor Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Species-specific differences in presystemic metabolism. | 1. Characterize the hydrolytic activity in the liver and intestinal fractions of the species being studied. 2. Compare in vitro hydrolysis rates to the observed in vivo pharmacokinetics. | A better understanding of the relationship between first-pass metabolism and oral bioavailability in the specific animal model. |
| Formulation issues affecting absorption. | 1. Ensure the formulation maintains this compound in solution and facilitates its absorption across the gastrointestinal tract. 2. Evaluate different vehicle formulations for optimal solubility and stability. | Improved and more consistent plasma exposure of MGS0008 after oral administration of this compound. |
Data Presentation
Table 1: Plasma Protein Binding of MGS0008 and this compound
| Compound | Species | Unbound Fraction (%) | Protein Binding (%) |
| MGS0008 | Rat | 103.5 - 106.2 | Negligible |
| MGS0008 | Monkey | 103.8 - 105.1 | Negligible |
| MGS0008 | Human | 106.0 - 109.6 | Negligible |
| This compound | Monkey | Not Reported | 92.4 - 93.5 |
| This compound | Human | Not Reported | 95.7 - 96.1 |
| Data sourced from Kinoshita et al., 2019.[1] |
Table 2: Pharmacokinetic Parameters of MGS0008 in Monkeys
| Route of Administration | Compound Administered | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Intravenous | MGS0008 | 0.3 | - | - | 1.48 | 2330 | - |
| Oral | MGS0008 | 1 | 23.1 | 1 | 2.9 | 88.5 | 3.8 |
| Oral | This compound besylate | 2.89 | 688 | 4 | 16.7 | 19500 | 83.7 |
| Data sourced from Kinoshita et al., 2019.[1][2] |
Experimental Protocols
In Vitro Hydrolysis of this compound in Tissue S9 Fractions
This protocol is a generalized procedure based on the methodology described by Kinoshita et al., 2019.[1]
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing the tissue S9 fraction (e.g., liver, intestine, lung, kidney) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4). The final protein concentration of the S9 fraction should be optimized for linear hydrolysis over time.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the pre-incubated reaction mixture to initiate the hydrolysis reaction. The final concentration of this compound should be chosen based on the desired experimental conditions (e.g., below or at the Michaelis-Menten constant).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 10, 20, 30 minutes).
-
Termination of Reaction: Terminate the reaction by adding a quenching solution, such as acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein.
-
Analysis: Analyze the supernatant for the concentrations of this compound and MGS0008 using a validated analytical method, such as LC-MS/MS.
-
Data Calculation: Calculate the rate of hydrolysis of this compound.
Visualizations
Caption: this compound is hydrolyzed by esterases to its active form, MGS0008.
Caption: A general workflow for in vitro experiments using this compound.
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability | CiNii Research [cir.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
MGS0274 Technical Support Center: Optimizing Dosage for Maximal Efficacy
Welcome to the technical support center for MGS0274, an orally bioavailable prodrug of the potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist, MGS0008. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximal efficacy in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an ester-based, lipophilic prodrug of MGS0008, a potent and selective agonist for metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2][3] this compound is designed to have improved oral bioavailability compared to its active form, MGS0008.[1][3][4] Following oral administration, this compound is rapidly absorbed and hydrolyzed, primarily by carboxylesterase 1 (CES1), into the active compound MGS0008.[4] MGS0008 then acts on mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[5][6][7] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6][7] This signaling cascade ultimately modulates neurotransmission.
Q2: Since this compound is a prodrug, should I use this compound or MGS0008 for my in vitro experiments?
For in vitro experiments, it is generally recommended to use the active compound, MGS0008. This compound requires enzymatic conversion to MGS0008 to become active.[4] The efficiency of this conversion can vary significantly depending on the cell type and the presence of necessary esterases in your culture system. Using MGS0008 directly will provide more consistent and reproducible results by ensuring that a known concentration of the active agonist is interacting with the mGluR2/3 receptors.
Q3: What is the recommended starting concentration range for MGS0008 in in vitro efficacy studies?
Based on preclinical data, MGS0008 is a potent agonist. For initial dose-response experiments, it is advisable to test a wide range of concentrations spanning several orders of magnitude. A suggested starting range for MGS0008 is from 0.1 nM to 10 µM. This range should allow for the determination of a full dose-response curve, including the EC50 value.
Q4: How can I measure the efficacy of MGS0008 in my cell line?
The efficacy of MGS0008 can be assessed by measuring the downstream effects of mGluR2/3 activation. Since these are Gαi/o-coupled receptors, their activation leads to a decrease in intracellular cAMP levels. Therefore, a common and effective method is to perform a cAMP assay.[5][8][9] In this assay, cells are first stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels, and then treated with different concentrations of MGS0008 to measure the inhibition of cAMP production.
Another potential method is a calcium flux assay, although mGluR2/3 receptors do not directly couple to Gαq to induce calcium mobilization.[1][10][11] However, in some engineered cell lines, Gαi/o-coupled receptor activation can be detected through promiscuous G-proteins or by measuring the inhibition of calcium signaling induced by a Gαs or Gαq-coupled receptor.
Q5: What are the most common side effects observed with this compound in preclinical and clinical studies?
In preclinical studies, MGS0008, the active form of this compound, has been shown to have antipsychotic-like effects in animal models.[12] In a Phase 1 study with healthy subjects, the most frequently reported treatment-emergent adverse events for this compound besylate (TS-134) included headache, nausea, somnolence, dizziness, and vomiting.[12]
Experimental Protocols
Detailed Methodology for a cAMP Inhibition Assay
This protocol provides a detailed method for determining the dose-dependent inhibition of cAMP production by MGS0008 in a cell line expressing mGluR2/3.
Materials:
-
Cells expressing mGluR2/3
-
Cell culture medium
-
MGS0008
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White or black 96-well or 384-well plates (depending on the assay kit)
-
Multichannel pipette or liquid handling system
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells in a 96-well or 384-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of MGS0008 in a suitable solvent (e.g., water or PBS).
-
Perform serial dilutions of MGS0008 in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a stock solution of forskolin in DMSO. Dilute the forskolin in assay buffer to a concentration that will induce a submaximal stimulation of cAMP production (this concentration should be determined empirically for your cell line, typically in the range of 1-10 µM).
-
Prepare a stock solution of IBMX (a phosphodiesterase inhibitor) in DMSO. Dilute the IBMX in assay buffer to a final concentration of 500 µM.
-
-
Assay Protocol:
-
On the day of the experiment, remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the assay buffer containing IBMX to each well and incubate for 10-15 minutes at 37°C.
-
Add the different concentrations of MGS0008 to the wells and incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the negative control) and incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the MGS0008 concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value, which represents the concentration of MGS0008 that produces 50% of its maximal inhibitory effect.
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound and MGS0008 in Monkeys
| Parameter | This compound (Oral, 2.89 mg/kg) | MGS0008 (Oral, 1 mg/kg) | MGS0008 (IV) |
| Cmax (ng/mL) | Barely detectable | ~30-fold lower than this compound oral | - |
| Tmax (h) | - | 4 | - |
| t1/2 (h) | - | 16.7 | 1.48 |
| Oral Bioavailability (%) | - | 3.8% | - |
| Oral Bioavailability as MGS0008 (%) | 83.7% | - | - |
| Data compiled from Kinoshita et al., 2019.[4][13][14] |
Table 2: Human Phase 1 Pharmacokinetic Parameters of MGS0008 after Oral Administration of this compound Besylate
| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| Single Ascending Dose (5-20 mg) | Dose-proportional increase | ~4 | ~10 |
| Multiple Ascending Dose (5-80 mg) | Dose-proportional increase | ~4 | ~10 |
| Data from a Phase 1 study in healthy subjects.[12] |
Troubleshooting Guides
Issue 1: High variability in cAMP assay results.
-
Possible Cause: Inconsistent cell numbers per well.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for plating.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate. Fill the outer wells with PBS or media to maintain a humidified environment.
-
-
Possible Cause: Pipetting errors during compound addition.
-
Solution: Use an automated liquid handler for precise and consistent compound addition. If using a manual pipette, use fresh tips for each concentration and ensure proper technique.
-
Issue 2: No significant inhibition of cAMP production by MGS0008.
-
Possible Cause: Low or no expression of mGluR2/3 in the cell line.
-
Solution: Confirm the expression of mGluR2/3 in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
-
Possible Cause: Inactive MGS0008 compound.
-
Solution: Verify the integrity and activity of your MGS0008 stock. If possible, test it on a validated positive control cell line.
-
-
Possible Cause: Suboptimal forskolin concentration.
-
Solution: The concentration of forskolin used to stimulate cAMP production is critical. If the concentration is too high, it may mask the inhibitory effect of MGS0008. Perform a dose-response curve for forskolin to determine the EC80 concentration for your cell line and use that for the inhibition assay.
-
Issue 3: Unexpected agonist activity (increase in cAMP) with MGS0008.
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Ensure that the concentrations of MGS0008 being used are within a pharmacologically relevant range. High micromolar concentrations may lead to non-specific effects.
-
-
Possible Cause: Cell line-specific signaling.
-
Solution: Some cell lines may have unusual G-protein coupling profiles. Consider using a different host cell line for your experiments.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cAMP inhibition assay.
Caption: Troubleshooting logic for no cAMP inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. fpsgamezone.com [fpsgamezone.com]
- 12. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: MGS0274 High-Dose Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the mGlu2/3 receptor agonist prodrug, MGS0274, in animal experiments, with a specific focus on potential side effects at high doses. The information is based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to MGS0008?
This compound is an ester-based, lipophilic prodrug of MGS0008, a potent and selective metabotropic glutamate (B1630785) (mGlu) 2 and 3 receptor agonist.[1][2][3] this compound is designed to improve the oral bioavailability of MGS0008.[2][4][5] Following oral administration, this compound is rapidly and extensively hydrolyzed in the body to release the active compound, MGS0008.[1][3][6]
Q2: What are the known side effects of this compound or its active form, MGS0008, in animals at therapeutic doses?
The active form, MGS0008, has demonstrated antipsychotic-like effects in animal models.[1] A notable characteristic is that MGS0008 has been shown to reduce spontaneous locomotor activity in rats.[1][6] Importantly, studies have indicated that MGS0008 does not appear to induce catalepsy in rats, even at doses three to ten times higher than those that produce antipsychotic-like effects, suggesting a lower risk of extrapyramidal side effects.[1][6]
Q3: What specific adverse events have been observed in animals at higher doses of this compound?
Direct, high-dose toxicology studies in animals are not extensively detailed in the public literature. However, in a study with cynomolgus monkeys, oral administration of this compound besylate at a dose of 2.89 mg/kg resulted in vomiting in two of the four animals studied.[3] This suggests that gastrointestinal upset may be a potential side effect at higher exposures.
Q4: Have any side effects been reported in human clinical trials with this compound that might be relevant for animal studies?
Yes, Phase 1 clinical trials in healthy human subjects have been conducted. The most frequently reported treatment-emergent adverse events following single and multiple oral administrations of this compound included headache, nausea, somnolence, dizziness, and vomiting.[1][6][7] These observations in humans align with the vomiting seen in monkeys and suggest that these are potential dose-limiting side effects to monitor in animal experiments.
Troubleshooting Guide for Animal Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Vomiting or Retching | Gastrointestinal irritation or central nervous system effects of MGS0008. This has been observed in monkeys.[3] | - Consider administering this compound with food to potentially mitigate gastrointestinal upset.- If possible, divide the total daily dose into smaller, more frequent administrations.- Ensure the dose is appropriate for the animal model and research question, as higher doses may increase the incidence of this side effect. |
| Reduced Spontaneous Locomotion | This is a known pharmacological effect of the active compound, MGS0008.[1][6] | - This effect is expected and may be dose-dependent. Document the extent and duration of reduced activity as part of the experimental observations.- If the reduction in activity confounds the interpretation of other behavioral tests, consider adjusting the timing of the tests relative to this compound administration. |
| Sedation or Somnolence | Central nervous system effects of MGS0008, as reported in human studies.[1][6][7] | - Monitor animals closely for signs of sedation, such as lethargy and reduced responsiveness.- Ensure easy access to food and water for sedated animals.- If sedation is severe or prolonged, consider a dose reduction in subsequent experiments. |
Experimental Protocols
Oral Administration of this compound Besylate in Monkeys
This protocol is based on a published preclinical study.[3]
-
Animal Model: Male cynomolgus monkeys.
-
Formulation: this compound besylate was suspended in a solution of 0.5% w/v methylcellulose (B11928114) 400 containing 0.1% v/v Tween 80.
-
Dosing: The formulation was administered orally to fed monkeys. A specific dose used in one study was 2.89 mg/kg, which is equivalent to 1 mg/kg of the active compound MGS0008.[3]
-
Sample Collection: Blood samples can be collected from the forelimb cephalic vein at various time points post-dose (e.g., 30 minutes, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant like EDTA-2K for pharmacokinetic analysis.[3]
-
Observation: Animals should be closely monitored for any adverse events, with particular attention to signs of gastrointestinal distress such as vomiting.[3]
Visualizations
Logical Workflow for Investigating this compound Side Effects
References
- 1. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Management of MGS0274-Induced Nausea and Vomiting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing nausea and vomiting associated with the use of MGS0274 in research studies.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence or Severity of Nausea and Vomiting in Preclinical Models
Question: We are observing a higher-than-expected incidence and severity of nausea and vomiting (or pica behavior in rats) in our animal models treated with this compound. How can we troubleshoot this?
Answer:
-
Verify Drug Formulation and Administration:
-
Ensure this compound is properly solubilized and stable in the chosen vehicle. Inconsistent formulations can lead to variations in exposure.
-
Confirm the accuracy of dosing calculations and the administration technique (e.g., oral gavage, intraperitoneal injection) to minimize variability.
-
-
Evaluate Animal Health and Acclimation:
-
Ensure animals are healthy and properly acclimated to the experimental conditions. Stress can exacerbate nausea-like responses.
-
For pica studies in rats, ensure a proper acclimation period to the kaolin (B608303) diet.[1][2]
-
-
Consider a Dose-Response Study:
-
If not already done, conduct a dose-response study to determine the threshold for emetic effects in your specific model and strain.
-
-
Implement Prophylactic Antiemetic Treatment:
-
Administer a standard antiemetic prior to this compound dosing to confirm that the observed behaviors are indeed related to emesis. See the "Experimental Protocols" section for recommended antiemetic regimens.
-
-
Refine the Nausea/Vomiting Assessment Method:
Issue 2: Difficulty in Translating Preclinical Antiemetic Efficacy to Clinical Study Design
Question: We have successfully mitigated this compound-induced nausea in our preclinical models with an antiemetic. How do we translate this into a clinical trial protocol?
Answer:
-
Select Clinically Relevant Antiemetics:
-
Establish a Clinical Dosing Strategy:
-
Incorporate Nausea and Vomiting Assessment into Clinical Endpoints:
-
Develop a Rescue Medication Plan:
-
Include a clear protocol for the use of rescue antiemetics for patients who experience breakthrough nausea and vomiting despite prophylactic treatment.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced nausea and vomiting?
A1: The exact mechanism is not fully elucidated. This compound is a prodrug of MGS0008, a potent mGlu2/3 receptor agonist.[12][13][14][15] Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3) are primarily Gi/o-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[16][17] While the direct link to emesis is still under investigation, it is hypothesized that mGluR2/3 activation may modulate the release of neurotransmitters in the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS), key areas in the brainstem that control the vomiting reflex.[18] These areas are rich in receptors for dopamine (B1211576) (D2), serotonin (B10506) (5-HT3), and substance P (NK1), which are well-established mediators of nausea and vomiting.[18]
Q2: What is the reported incidence of nausea and vomiting with this compound in clinical trials?
A2: In a Phase 1 single-ascending dose (SAD) and multiple-ascending dose (MAD) study in healthy subjects, nausea and vomiting were among the most frequent treatment-emergent adverse events.[12][13] In the SAD study, severe nausea and/or vomiting led to the discontinuation of two subjects in the 20 mg cohort.[13] See the "Data Presentation" section for a summary table of the incidence of nausea and vomiting in this study.
Q3: Are there any non-pharmacological strategies to manage this compound-induced nausea?
A3: Yes, in clinical studies, administering this compound with food has been explored to improve tolerability.[13] Additionally, for human subjects, maintaining adequate hydration and avoiding strong odors can be beneficial. In preclinical settings, ensuring animals are well-hydrated and housed in a low-stress environment is recommended.
Q4: Which antiemetics are recommended for use with this compound in preclinical studies?
A4: For preclinical studies, the choice of antiemetic will depend on the animal model.
-
Ferrets: 5-HT3 receptor antagonists (e.g., ondansetron) and NK1 receptor antagonists (e.g., aprepitant) have demonstrated efficacy in models of drug-induced emesis.[19][20]
-
Rats (Pica Model): 5-HT3 receptor antagonists and NK1 receptor antagonists can be evaluated for their ability to reduce kaolin consumption.[5][6]
Q5: What are the key considerations when designing a clinical trial to manage this compound-induced nausea and vomiting?
A5: Key considerations include:
-
Implementing a dose-titration schedule for this compound to allow for acclimatization.
-
Prophylactic administration of a combination of antiemetics (e.g., a 5-HT3 receptor antagonist and an NK1 receptor antagonist) prior to this compound dosing.[7][8]
-
A clear definition and grading of nausea and vomiting as adverse events.
-
A well-defined rescue medication plan for breakthrough symptoms.[11]
-
Patient-reported outcomes to assess the impact of nausea on quality of life.
Data Presentation
Table 1: Incidence of Nausea and Vomiting in a Phase 1 Single-Ascending Dose (SAD) and Multiple-Ascending Dose (MAD) Study of this compound in Healthy Subjects
| Study Part | Treatment Group (Dose) | Number of Subjects | Incidence of Nausea (%) | Incidence of Vomiting (%) |
| SAD | Placebo | 6 | 0 | 0 |
| This compound (5 mg) | 6 | 16.7 | 0 | |
| This compound (10 mg) | 9 | 22.2 | 11.1 | |
| This compound (20 mg) | 12 | 58.3 | 41.7 | |
| MAD | Placebo | 12 | 8.3 | 0 |
| This compound (Titrated up to 80 mg) | 47 | 19.1 | 4.3 |
Data extracted from Watanabe et al., Br J Clin Pharmacol, 2020.[13]
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis Model in Ferrets for Antiemetic Efficacy Testing
Objective: To evaluate the efficacy of a test antiemetic in reducing this compound-induced emesis.
Methodology:
-
Animal Model: Male ferrets (1-1.5 kg).
-
Acclimation: Acclimate ferrets to the experimental cages for at least 3 days prior to the study.
-
Fasting: Fast animals overnight with free access to water.
-
Treatment Groups:
-
Vehicle control + this compound
-
Test antiemetic + this compound
-
Positive control (e.g., Ondansetron) + this compound
-
-
Administration:
-
Administer the test antiemetic or vehicle (e.g., via oral gavage or subcutaneous injection) at a predetermined time before this compound.
-
Administer this compound at the desired dose.
-
To induce a robust emetic response for testing anti-emetic efficacy, a surrogate emetogen like cisplatin (B142131) (5-10 mg/kg, intraperitoneally) can be used as a positive control for emesis induction.[3][21]
-
-
Observation:
-
Record the number of retches and vomits for a period of 4-6 hours post-dosing using a video camera.
-
-
Data Analysis:
-
Compare the number of emetic episodes between the treatment groups using appropriate statistical methods. A significant reduction in emetic episodes in the test antiemetic group compared to the vehicle control group indicates efficacy.
-
Protocol 2: Pica Model in Rats for Assessing Nausea-Like Behavior
Objective: To evaluate the potential of a test antiemetic to reduce this compound-induced pica (a surrogate for nausea).
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Housing: House rats individually to allow for accurate measurement of food and kaolin intake.
-
Acclimation:
-
Provide rats with a pre-weighed amount of their standard chow and a pre-weighed amount of kaolin (in a separate container) for at least 3 days to acclimate.
-
-
Treatment Groups:
-
Vehicle control + this compound
-
Test antiemetic + this compound
-
Positive control (e.g., Ondansetron) + this compound
-
-
Administration:
-
Administer the test antiemetic or vehicle at a predetermined time before this compound.
-
Administer this compound at the desired dose.
-
-
Measurement:
-
At 24 and 48 hours post-dosing, measure the amount of kaolin and food consumed.
-
-
Data Analysis:
-
Calculate the amount of kaolin consumed per group. A significant decrease in kaolin consumption in the test antiemetic group compared to the vehicle control group suggests a reduction in nausea-like behavior.
-
Mandatory Visualization
Caption: Proposed signaling pathway for this compound-induced nausea and vomiting and points of antiemetic intervention.
Caption: Troubleshooting workflow for managing high incidence of this compound-induced nausea and vomiting in preclinical studies.
References
- 1. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Nausea-Like Response in Rats by Monitoring Facial Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Antiemetic drugs: what to prescribe and when - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]
- 17. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 18. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]
- 19. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 20. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving MGS0274 besylate solubility for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of MGS0274 besylate for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound besylate and why is its solubility a consideration for in vitro assays?
A1: this compound is an ester-based, lipophilic prodrug of MGS0008, a potent and selective agonist for the metabotropic glutamate (B1630785) 2 and 3 (mGlu2/3) receptors.[1][2][3] It is designed to have improved oral bioavailability compared to its active, more hydrophilic counterpart, MGS0008.[1][3][4] The besylate salt form is currently under development.[3] While the lipophilicity of this compound enhances its potential for oral absorption, it may present challenges in achieving the desired concentrations in aqueous-based in vitro assay systems without precipitation.
Q2: What are the first steps I should take when I encounter solubility issues with this compound besylate?
A2: When you encounter solubility issues, it is recommended to start with a systematic approach. First, review the compound's datasheet for any provided solubility information. If none is available, perform small-scale, preliminary solubility tests in common organic solvents such as DMSO and ethanol.[5] It is also crucial to visually inspect the compound; if it appears waxy or oily, direct dissolution in a solvent may be more practical than attempting to weigh a precise amount.[5]
Q3: Why is Dimethyl Sulfoxide (DMSO) a commonly recommended solvent for preparing stock solutions of compounds like this compound besylate?
A3: DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[5] Its miscibility with water and cell culture media makes it a suitable vehicle for introducing hydrophobic compounds into aqueous experimental setups.[5] Furthermore, its high boiling point of 189 °C minimizes evaporation, helping to maintain the accurate concentration of the stock solution.[5]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To prevent cellular toxicity, the final concentration of DMSO in your cell culture media should be kept as low as possible, ideally not exceeding 0.5%.[6] It is always best practice to determine the tolerance of your specific cell line to DMSO in a preliminary experiment.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound besylate stock solution in aqueous media.
This is a common problem when diluting a concentrated DMSO stock of a lipophilic compound into an aqueous buffer or cell culture medium.
Troubleshooting Workflow
A logical workflow for troubleshooting precipitation.
1. Optimize Stock Concentration and Dilution Technique
-
Lower the Stock Concentration: A very high concentration in the DMSO stock can lead to the compound crashing out upon dilution. Try preparing a lower concentration stock solution.[6]
-
Modify Dilution Method: Instead of adding a small volume of stock to a large volume of aqueous media, try adding the aqueous media to the stock solution gradually while vortexing. It is often preferable to add the DMSO stock dilutions directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[7]
2. Test Alternative Solvents
-
If DMSO is not providing the desired solubility or is interfering with your assay, consider other organic solvents. The choice of solvent will depend on the specific assay and cell type compatibility.
| Solvent | Recommended Final Concentration | Considerations |
| Ethanol | 0.1% - 0.5% | Can be cytotoxic and may affect cellular metabolism.[6] |
| Dimethylformamide (DMF) | < 0.1% | Generally more toxic than DMSO; use with caution.[6] |
3. Utilize Co-solvents or Surfactants
-
Co-solvents: The addition of a water-miscible solvent to your aqueous media can increase the solubility of lipophilic compounds.[8][9]
-
Surfactants: For cell-free assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help to solubilize the compound.[10] However, this is generally not suitable for cell-based assays as detergents can be cytotoxic.[10]
4. Advanced Formulation Strategies
-
For persistently challenging compounds, more advanced techniques can be explored, although these may require more extensive formulation development. These can include the use of cyclodextrins for complexation or the preparation of solid dispersions.[8][11]
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment of this compound Besylate
Objective: To determine the approximate solubility of this compound besylate in various solvents.
Materials:
-
This compound besylate
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (95% and absolute)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge tubes
Method:
-
Weigh out a small, known amount of this compound besylate (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a small, precise volume of a single solvent (e.g., 100 µL of DMSO, ethanol, or PBS).
-
Vortex the tubes vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound has dissolved, add another aliquot of the solvent and repeat until a saturated solution is achieved or the desired concentration is reached.
-
If the compound has not dissolved, gently warm the solution (e.g., to 37°C) and vortex again.[12] Note any changes in solubility with temperature.
-
Record the approximate solubility in mg/mL for each solvent.
Protocol 2: Preparation of this compound Besylate Stock and Working Solutions
Objective: To prepare a concentrated stock solution and dilute it to a working concentration for an in vitro assay.
Materials:
-
This compound besylate
-
Chosen solvent from Protocol 1 (e.g., DMSO)
-
Sterile, light-protected storage vials
-
Sterile cell culture medium or assay buffer
Method:
-
Stock Solution Preparation:
-
Based on the preliminary solubility assessment, prepare a stock solution at a concentration that is 1000x the highest desired final concentration in your assay.
-
For example, to make a 10 mM stock solution of this compound besylate (Molecular Weight to be confirmed from the supplier), dissolve the appropriate amount in the chosen solvent.
-
Ensure complete dissolution, using gentle warming or brief sonication if necessary.[6]
-
Store the stock solution in small aliquots at -20°C or -80°C in light-protected vials.
-
-
Working Solution Preparation:
-
Serial Dilution: It is recommended to perform serial dilutions of the stock solution in 100% DMSO to achieve intermediate concentrations before the final dilution into aqueous media.[7]
-
Final Dilution: Add the final DMSO dilution of your compound directly to the assay medium. For example, add 1 µL of a 1000x stock to 1 mL of medium to achieve a 1x final concentration with 0.1% DMSO.
-
Always add the compound to the medium and mix immediately. Do not let the concentrated compound sit in the medium without mixing.
-
Signaling Pathway
This compound is a prodrug that is converted to MGS0008, an agonist of mGlu2 and mGlu3 receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Simplified mGlu2/3 receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
MGS0274 Technical Support Center: Troubleshooting Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of MGS0274 in aqueous solutions. This compound is an ester-based prodrug of the mGlu2/3 receptor agonist, MGS0008, and its stability is crucial for obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a lipophilic ester prodrug of the active compound MGS0008.[1][2] It is designed to enhance oral bioavailability by facilitating absorption, after which it is intended to be rapidly converted to MGS0008 by enzymes in the body.[3][4] This inherent instability, particularly due to enzymatic hydrolysis, can be a significant factor in experimental settings, potentially leading to a lower than expected concentration of the prodrug and the presence of the active metabolite, MGS0008, in your assay.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For in vitro studies, it is recommended to prepare a concentrated stock solution in an organic solvent. While specific solubility data in common laboratory solvents is not extensively published, high-purity, anhydrous DMSO is a standard choice for lipophilic compounds. For in vivo oral administration in preclinical studies, this compound besylate has been suspended in 0.5% w/v methylcellulose (B11928114) 400 with 0.1% v/v Tween 80.[5]
Q3: My this compound solution, prepared in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution of a concentrated DMSO stock into an aqueous solution is a common issue for hydrophobic compounds. This occurs because the compound's solubility limit is exceeded in the final aqueous environment. To mitigate this, consider the following strategies:
-
Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound.
-
Optimize the Dilution Process: Add the DMSO stock solution to your aqueous buffer or medium drop-wise while vortexing or stirring. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Use a Pre-warmed Aqueous Solution: Gently warming your buffer or medium to 37°C may improve the solubility of this compound.
-
Reduce the Percentage of Organic Solvent: Ensure the final concentration of DMSO in your working solution is minimal, typically below 0.5%, to avoid solvent-induced artifacts in your experiments.
Q4: How stable is this compound in cell culture media?
A4: The stability of this compound in cell culture media is highly dependent on the presence of esterases, which are enzymes that can hydrolyze the ester bond of this compound, converting it to the active compound MGS0008. Fetal bovine serum (FBS) and other serum supplements are known to contain esterases. Therefore, in serum-containing media, this compound is likely to be rapidly degraded. For experiments where maintaining the intact prodrug is critical, consider using serum-free media or heat-inactivated serum, although the latter may still contain some residual enzymatic activity. It is advisable to perform a time-course experiment to determine the rate of this compound degradation in your specific cell culture conditions.
Q5: What are the expected degradation products of this compound in aqueous solutions?
A5: The primary degradation pathway for this compound in the presence of esterases is hydrolysis of the ester bond to yield the active mGlu2/3 receptor agonist, MGS0008.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Issue 1: Inconsistent or No-Effect in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound | Visually inspect your working solution for any cloudiness or precipitate. If observed, refer to the strategies in FAQ Q3 to improve solubility. Consider filtering the final working solution through a 0.22 µm syringe filter before use, though this may reduce the effective concentration if precipitation has already occurred. |
| Degradation of this compound to MGS0008 | If your assay is designed to measure the effects of the prodrug this compound, its rapid conversion to the active compound MGS0008 could lead to misleading results. This is especially likely in the presence of serum or cellular esterases. |
| Solution: | |
| 1. Time-Course Analysis: Perform a pilot experiment to measure the concentration of both this compound and MGS0008 over time in your specific assay conditions using an appropriate analytical method like LC-MS. | |
| 2. Use of Esterase Inhibitors: In some contexts, it may be possible to include general esterase inhibitors to slow the conversion of this compound. However, this must be carefully validated to ensure the inhibitors do not interfere with your assay. | |
| 3. Run Parallel Experiments: Test both this compound and MGS0008 in parallel to understand the contribution of the active metabolite to the observed effects. | |
| Incorrect Storage of Stock Solutions | Improper storage can lead to the degradation of this compound even before it is used in an experiment. |
| Solution: | |
| Store stock solutions in tightly sealed vials at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
Issue 2: Variability Between Experimental Batches
| Possible Cause | Troubleshooting Steps |
| Inconsistent Preparation of Working Solutions | Minor variations in the dilution process can lead to significant differences in the amount of soluble this compound. |
| Solution: | |
| Standardize your protocol for preparing working solutions. Ensure the same rate of addition of the stock solution and consistent mixing. Prepare fresh working solutions for each experiment. | |
| Lot-to-Lot Variability of this compound | The purity and formulation of this compound can vary between different suppliers or even different lots from the same supplier. |
| Solution: | |
| Always note the lot number of the compound used in your experiments. If you observe a sudden change in experimental outcomes, consider the possibility of lot-to-lot variability. Refer to the Certificate of Analysis for each lot. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the aqueous solution, add the required volume of the this compound DMSO stock solution drop-wise.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Data Summary
| Parameter | Description | Reference |
| Compound Type | Ester-based lipophilic prodrug of MGS0008 | [1][2] |
| Primary In Vivo Conversion Enzyme | Carboxylesterase 1 (CES1) | |
| In Vitro Stability in Serum | Unstable in rat serum (high CES1 activity), stable in monkey and human sera (low/no CES1 activity) | |
| Storage Temperature (Solid) | Recommended at -20°C |
Visualizations
Caption: Enzymatic conversion of this compound to its active form, MGS0008.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MGS0274 Hydrolysis Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent hydrolysis rates of MGS0274 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected hydrolysis rate of this compound?
A1: this compound is an ester prodrug designed for rapid and extensive conversion to its active metabolite, MGS0008. In both preclinical and clinical studies, this compound undergoes rapid presystemic hydrolysis.[1][2][3] Following oral administration in monkeys and humans, this compound is often barely detectable in plasma, indicating a very fast conversion rate.[1][2][4][5] In vitro studies using human liver S9 fractions also demonstrate rapid hydrolysis.[1][3] Therefore, you should expect to see a high rate of conversion of this compound to MGS0008 in your experiments, particularly when using liver microsomes or S9 fractions.
Q2: My in vitro this compound hydrolysis rates are inconsistent between experiments. What are the potential causes?
A2: Inconsistent hydrolysis rates in in vitro experiments can arise from several factors. Here are some common areas to investigate:
-
Biological Matrix Variability:
-
Lot-to-Lot Variation: Liver S9 fractions or microsomes can have significant lot-to-lot variability in enzymatic activity. Always qualify a new lot against a previous lot with known activity.
-
Source of Matrix: Hydrolytic activity can vary between species (e.g., rat, monkey, human) and tissues.[1][6]
-
Matrix Handling: Improper storage or repeated freeze-thaw cycles of biological matrices can lead to degradation of enzymatic activity.
-
-
Experimental Conditions:
-
pH: The stability of this compound has been confirmed at pH 1.2 and 6.5, but deviations from the optimal pH for the hydrolyzing enzymes (like carboxylesterases) can affect the rate.[1]
-
Temperature: Enzyme kinetics are highly temperature-dependent. Ensure your incubator or water bath maintains a consistent and accurate temperature (typically 37°C).
-
Cofactors: While not explicitly stated for this compound hydrolysis, ensure your buffer system contains any necessary cofactors for the enzymes being studied.
-
-
Compound and Reagent Issues:
-
Compound Stability: While this compound has shown good chemical stability, improper storage (e.g., exposure to light or moisture) could lead to degradation.[7]
-
Solvent Effects: The solvent used to dissolve this compound might inhibit enzymatic activity at high concentrations. Always include a vehicle control.
-
-
Analytical Method Variability:
-
Sample Preparation: Inconsistent sample quenching or extraction can lead to variable results.
-
Instrument Performance: Drifts in mass spectrometer or HPLC performance can affect quantification. Regularly run system suitability tests and quality controls.
-
Q3: What is the primary enzyme responsible for this compound hydrolysis?
A3: The primary enzyme involved in the hydrolysis of this compound is Carboxylesterase 1 (CES1).[8][9] Inhibition of CES1 would be expected to significantly reduce the rate of MGS0008 formation.
Troubleshooting Inconsistent Hydrolysis Rates
If you are experiencing inconsistent this compound hydrolysis, follow this troubleshooting workflow:
Data Summary
The following tables summarize key data regarding this compound hydrolysis and the pharmacokinetics of its active metabolite, MGS0008.
Table 1: In Vitro Hydrolysis of this compound
| Biological Matrix | Species | Observation | Reference |
| Liver S9 Fraction | Human | Comparable hydrolytic activity to monkeys. | [1][3] |
| Liver S9 Fraction | Monkey | Rapid hydrolysis to MGS0008. | [6] |
| Liver S9 Fraction | Rat | Rapid hydrolysis to MGS0008. | [6] |
| Liver Microsomes | Human | High conversion rate to MGS0008. | [7][8] |
| Liver Microsomes | Monkey | High conversion rate to MGS0008. | [7][8] |
| Plasma | Rat | Rapid hydrolysis to MGS0008. | [1] |
Table 2: Pharmacokinetic Parameters of MGS0008 after Oral Administration of this compound
| Species | Dose of this compound | Tmax of MGS0008 (hours) | Terminal Half-life of MGS0008 (hours) | Bioavailability of MGS0008 (%) | Reference |
| Monkey | 2.89 mg/kg | 4 | 16.7 | 83.7 | [1][2] |
| Human | 5-20 mg (single dose) | ~4 | ~10 | N/A | [4][5] |
| Human | 5-80 mg (multiple doses) | ~4 | ~10 | N/A | [4][5] |
N/A: Not Applicable for single/multiple dose studies in humans without an intravenous reference.
Experimental Protocols
Protocol 1: In Vitro this compound Hydrolysis in Liver S9 Fraction
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Thaw the liver S9 fraction on ice. Dilute to the desired concentration (e.g., 1 mg/mL) with reaction buffer.
-
-
Incubation:
-
Pre-warm the diluted S9 fraction and reaction buffer to 37°C.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the S9 mixture. The final organic solvent concentration should be low (e.g., <1%) to avoid enzyme inhibition.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold stop solution, such as acetonitrile (B52724) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
Quantify the concentrations of this compound and MGS0008 using a validated LC-MS/MS method.[4]
-
Signaling Pathways and Logical Relationships
This compound Hydrolysis Pathway
The hydrolysis of this compound is a one-step enzymatic conversion.
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: MGS0274 Conversion to MGS0008
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the conversion of the prodrug MGS0274 to its active metabolite, MGS0008.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and MGS0008?
A1: this compound is an ester-based, lipophilic prodrug of MGS0008.[1][2] MGS0008 is a potent and selective agonist of group II metabotropic glutamate (B1630785) receptors (mGlu2/3) but has low oral bioavailability due to its hydrophilic nature.[1][3] this compound was developed to increase the oral bioavailability of MGS0008.[1][3] Following oral administration, this compound is designed to be rapidly and extensively hydrolyzed to the active compound MGS0008.[1][2][4][5][6]
Q2: Why is it necessary to confirm the conversion of this compound to MGS0008?
A2: Confirming the conversion is crucial to ensure that the prodrug strategy is effective. This validation involves demonstrating that administration of this compound leads to systemic exposure to the active moiety, MGS0008, at therapeutic concentrations, while the prodrug itself has minimal systemic presence. This is a key step in preclinical and clinical development to verify the desired pharmacokinetic profile.[2][5][6]
Q3: What is the primary mechanism of conversion?
A3: this compound is converted to MGS0008 through enzymatic hydrolysis.[2][4][7] Studies have identified carboxylesterase 1 (CES1) as the major enzyme responsible for this hydrolysis.[8][9] This conversion is expected to occur presystemically, for instance, in the liver, after gastrointestinal absorption.[1][2][7]
Troubleshooting Guide
Issue: Low or undetectable levels of MGS0008 in plasma after oral administration of this compound.
| Possible Cause | Troubleshooting Step |
| Poor Absorption of this compound | Verify the formulation and administration protocol. Ensure the vehicle used for administration is appropriate and does not interfere with absorption. |
| Analytical Method Insensitivity | Review and optimize the LC-MS/MS method. Check the limit of quantification (LOQ) for MGS0008 to ensure it is sufficient to detect expected concentrations. |
| Incorrect Sampling Time | Plasma concentrations of MGS0008 typically peak around 4 hours post-dose in humans and monkeys.[2][4][6] Adjust the blood sampling schedule to capture the expected Cmax. |
| Enzyme Inhibition | Consider potential co-administered compounds that could inhibit carboxylesterases, the enzymes responsible for the conversion. |
Issue: High levels of this compound detected in plasma.
| Possible Cause | Troubleshooting Step |
| Saturated or Impaired Metabolism | This could indicate that the enzymatic conversion is saturated. Consider if the administered dose is too high. In preclinical studies, plasma exposure to this compound is typically minimal.[5][6][10] |
| Species Differences | While conversion is observed across species, the rate can differ. For instance, this compound is unstable in rat serum but stable in monkey and human sera.[4] Ensure the preclinical model is appropriate. |
| Analytical Method Specificity | Confirm that the analytical method can distinguish between this compound and MGS0008 and that there is no in-source conversion in the mass spectrometer. |
Experimental Protocols & Data
In Vitro Conversion Analysis
A key experiment to confirm the conversion is to assess the stability of this compound in liver microsomes or S9 fractions.
Objective: To determine the rate of conversion of this compound to MGS0008 in a controlled in vitro system.
Methodology:
-
Prepare Incubation Mixture: Combine liver S9 fraction (from human, monkey, or other relevant species), this compound, and a buffered solution in a microcentrifuge tube.
-
Incubation: Incubate the mixture at 37°C.
-
Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Quenching: Immediately stop the reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples for the concentrations of this compound and MGS0008 using a validated LC-MS/MS method.
Expected Outcome: A time-dependent decrease in the concentration of this compound and a corresponding increase in the concentration of MGS0008. Studies have shown a high conversion rate of this compound to MGS0008 in human and monkey liver microsomes.[3]
In Vivo Pharmacokinetic Analysis
This experiment confirms the conversion in a living organism and determines the pharmacokinetic profiles of both the prodrug and the active drug.
Objective: To measure the plasma concentrations of this compound and MGS0008 over time after oral administration of this compound.
Methodology:
-
Dosing: Administer a single oral dose of this compound besylate to the study subjects (e.g., monkeys, rats, or human volunteers).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentrations of this compound and MGS0008 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix® WinNonlin®) to calculate key parameters such as Cmax, Tmax, AUC, and half-life for both compounds.[4]
Quantitative Data Summary from Monkey Studies
| Parameter | MGS0008 (after this compound admin) | MGS0008 (after MGS0008 admin) | This compound (after this compound admin) | Reference |
| Dose | 2.89 mg/kg | 1 mg/kg | 2.89 mg/kg | [4] |
| Cmax | 688 ng/mL | ~23 ng/mL | Barely detectable | [4] |
| Tmax | 4 hours | - | - | [2][4] |
| Oral Bioavailability | 83.7% | 3.8% | - | [1][2][4] |
| Terminal Half-life (t1/2) | 16.7 hours | - | - | [2][4] |
Quantitative Data Summary from Human Studies
| Parameter | MGS0008 | This compound | Reference |
| Tmax | ~4 hours | - | [5][6] |
| Terminal Half-life (t1/2) | ~10 hours | - | [5][6] |
| Plasma Exposure (AUC ratio) | ~97% | ~3% | [5][6] |
| CSF-to-plasma Cmax ratio | 3.66% | - | [5][6] |
Visualizations
Logical Workflow for Confirming this compound to MGS0008 Conversion
Caption: Workflow for in vitro and in vivo confirmation of this compound conversion.
Signaling Pathway of MGS0008
Caption: Conversion of this compound and subsequent action of MGS0008.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. MGS0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
MGS0274 Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support center for MGS0274. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting potential off-target effects during pre-clinical and clinical research with this compound.
This compound is a prodrug of MGS0008, a potent and selective agonist of metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3).[1] While developed to improve the oral bioavailability of MGS0008 for potential therapeutic applications in conditions like schizophrenia, in-human studies have reported several treatment-emergent adverse events.[2][3][4] This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides to help researchers understand and manage these effects in their experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target or adverse effects observed with this compound administration?
A1: In phase 1 clinical trials with healthy subjects, the most frequently reported treatment-emergent adverse events following single and multiple oral administrations of this compound included headache, nausea, somnolence, dizziness, and vomiting.[2][3][4] These effects are considered dose-limiting in some cases.[5]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is an ester-based lipophilic prodrug of MGS0008.[6] After oral administration, this compound is rapidly absorbed and extensively converted into the active compound, MGS0008.[2][3][4] MGS0008 is a selective agonist for group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1] These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] They are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release.[9]
Q3: Are the observed adverse effects due to off-target binding of MGS0008 to other receptors?
Q4: How can I differentiate between the effects mediated by mGluR2 versus mGluR3 in my experiments?
A4: Differentiating the roles of mGluR2 and mGluR3 can be challenging due to the lack of highly selective pharmacological tools. However, several strategies can be employed:
-
Use of subtype-preferential compounds: Researchers have utilized compounds with mixed agonist/antagonist profiles, such as LY541850 (mGluR2 agonist/mGluR3 antagonist), to dissect the roles of each receptor subtype.[11][12]
-
Knockout animal models: Studies using mGluR2 or mGluR3 knockout mice have been instrumental in attributing specific physiological or pathological roles to each receptor.[13][14]
-
Differential Expression: mGluR2 is expressed almost exclusively on neurons, whereas mGluR3 is found on both neurons and glial cells.[8] This differential localization can be exploited in in-vitro experimental designs.
Troubleshooting Guides
Issue 1: Observing Nausea and Vomiting in Animal Models
-
Potential Cause: Activation of mGluR2/3 in the brainstem areas that regulate emesis, such as the chemoreceptor trigger zone (CTZ) in the area postrema and the nucleus of the solitary tract (NTS).[15][16] These areas are accessible to circulating substances and integrate signals to induce nausea and vomiting.
-
Troubleshooting Steps:
-
Dose Titration: Begin with lower doses of this compound and gradually escalate to the desired concentration. This can help to induce tolerance. Clinical studies have shown that dose titration can manage nausea and vomiting.[2]
-
Route of Administration: If using systemic administration, consider local administration (e.g., intracerebroventricular or direct microinjection) into the target brain region of interest to minimize exposure to emetic centers.
-
Concomitant Administration of Anti-emetics: In animal studies, co-administration of antagonists for receptors known to be involved in emesis (e.g., 5-HT3, D2, or NK1 antagonists) could help to block these effects and confirm their origin.
-
Animal Model Selection: Rodents lack a vomiting reflex, which should be taken into consideration when selecting an animal model to study nausea-like behaviors (e.g., pica or conditioned taste aversion).
-
Issue 2: Sedation and Somnolence in Behavioral Experiments
-
Potential Cause: mGluR2/3 are expressed in brain regions that regulate arousal and sleep, such as the thalamus and brainstem nuclei. Agonism at these receptors can lead to a general reduction in neuronal excitability, which may manifest as sedation.
-
Troubleshooting Steps:
-
Optimize Dosing and Timing: Administer this compound at a time point that minimizes interference with the behavioral task (e.g., during the animal's inactive phase). Assess a full dose-response curve to identify a therapeutic window that separates the desired effects from sedation.
-
Control for Motor Impairment: Use control tests, such as the rotarod test, to assess for motor impairment that could confound the results of other behavioral assays.[17]
-
Local Infusions: As with emesis, local infusion of MGS0008 into the specific brain region under investigation can help to isolate the effects of interest from generalized sedative effects.
-
Issue 3: Dizziness and Ataxia in Animal Models
-
Potential Cause: The cerebellum, which is critical for balance and motor coordination, has high expression of mGluR2/3. Activation of these receptors could disrupt normal cerebellar function, leading to dizziness and ataxia.
-
Troubleshooting Steps:
-
Thorough Behavioral Phenotyping: Employ specific tests for motor coordination and balance, such as the beam walking test or gait analysis, to quantify ataxic effects.
-
Dose-Effect Relationship: Carefully characterize the dose-response relationship for ataxic effects to determine if there is a therapeutic window for the desired central nervous system effects.
-
Electrophysiological Studies: Conduct in vivo or ex vivo electrophysiological recordings from cerebellar neurons (e.g., Purkinje cells) to directly assess the impact of MGS0008 on cerebellar circuit function.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of MGS0008 (the active metabolite of this compound)
| Parameter | Species | Value | Reference |
| Terminal Half-life (t½) | Human | ~10 hours (plasma, multiple doses) | [2][3][4] |
| Human | ~16 hours (CSF) | [2][3][4] | |
| Monkey | 16.7 hours (plasma, after oral this compound) | [10] | |
| Rat | 1.54 hours (plasma, IV MGS0008) | [10] | |
| Time to Maximum Concentration (Tmax) | Human | 2 - 4.5 hours (plasma, after oral this compound) | [5] |
| Monkey | 4 hours (plasma, after oral this compound) | [10] | |
| Oral Bioavailability (as MGS0008 from this compound) | Monkey | 83.7% | [10] |
| CSF-to-Plasma Cmax Ratio | Human | 3.66% | [2][3][4] |
| Plasma Protein Binding | Human, Monkey, Rat | Minimal (unbound fraction >100%) | [10] |
Experimental Protocols
Protocol 1: Ex Vivo Electrophysiology in Brain Slices
This protocol is a general guide for assessing the effect of MGS0008 on synaptic transmission.
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Rapidly dissect the brain and prepare acute brain slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus, prefrontal cortex, cerebellum) using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature.
-
Perform whole-cell patch-clamp or field potential recordings from neurons in the target region.
-
Obtain a stable baseline recording of synaptic activity (e.g., evoked excitatory postsynaptic currents (EPSCs) or field excitatory postsynaptic potentials (fEPSPs)) for at least 10-20 minutes.
-
-
Drug Application:
-
Prepare a stock solution of MGS0008 in an appropriate solvent (e.g., water or DMSO, check solubility data) and dilute to the final desired concentration in aCSF immediately before use.
-
Bath-apply MGS0008 at a known concentration (e.g., starting from low nanomolar to micromolar range based on reported EC50 values) and record the effect on synaptic transmission.
-
To confirm the effect is mediated by mGluR2/3, perform antagonist experiments by pre-incubating the slice with a group II mGluR antagonist (e.g., LY341495) before applying MGS0008.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and/or kinetics of synaptic events before, during, and after drug application.
-
Normalize the data to the baseline period to quantify the effect of MGS0008.
-
Generate concentration-response curves to determine the EC50 of MGS0008 in the specific circuit being studied.
-
Mandatory Visualizations
Caption: this compound metabolism and mechanism of action.
Caption: Troubleshooting workflow for adverse effects.
Caption: Simplified mGluR2/3 signaling pathway.
References
- 1. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate 2/3 Receptors in the Ventral Tegmental Area and the Nucleus Accumbens Shell Are Involved in Behaviors Relating to Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiating the roles of mGlu2 and mGlu3 receptors using LY541850, an mGlu2 agonist/mGlu3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Use of Knock-Out Mice Unravels Distinct Roles for mGlu2 and mGlu3 Metabotropic Glutamate Receptors in Mechanisms of Neurodegeneration/Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of Knock-Out Mice Unravels Distinct Roles for mGlu2 and mGlu3 Metabotropic Glutamate Receptors in Mechanisms of Neurodegeneration/Neuroprotection | Journal of Neuroscience [jneurosci.org]
- 15. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
MGS0274 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing M-G-S-0274 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is MGS0274 and how does it work?
A1: this compound is an ester-based, lipophilic prodrug of MGS0008, a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2 and mGluR3).[1][2][3] this compound is designed to have improved oral bioavailability compared to its active form, MGS0008.[2][3] Once administered, this compound is rapidly and extensively converted to MGS0008.[4][5][6] MGS0008 activates mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) coupled to the Gαi/o signaling pathway. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What is the expected potency of the active compound, MGS0008?
A2: While specific EC50 values for MGS0008 in various in vitro assays are not consistently published in the public domain, it is known to be a potent mGluR2/3 agonist. Preclinical studies suggest that cerebrospinal fluid (CSF) concentrations of MGS0008 after administration of this compound are expected to be in a range sufficient to activate the mGluR2/3 receptors, with potency comparable to other well-characterized mGluR2/3 agonists like LY354740, which has an EC50 in the nanomolar range.[4] Therefore, it is recommended to start dose-response experiments with MGS0008 concentrations in the low nanomolar range and titrate upwards.
Q3: Should I use this compound or MGS0008 for my in vitro experiments?
A3: For in vitro experiments, it is highly recommended to use the active form, MGS0008. This compound is a prodrug that requires enzymatic conversion to MGS0008. The efficiency of this conversion can vary significantly between different cell types and tissues, which can lead to variability in your results. Using MGS0008 directly will ensure that you are applying a known concentration of the active agonist to your system.
Q4: What are the primary signaling pathways activated by MGS0008?
A4: MGS0008 primarily activates the Gαi/o signaling pathway. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The Gβγ subunits released upon G-protein activation can also modulate the activity of other effectors, such as ion channels.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mGluR2/3 signaling pathway and a general experimental workflow for generating a dose-response curve.
Caption: mGluR2/3 Signaling Pathway activated by MGS0008.
Caption: A generalized workflow for a dose-response curve experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No response or very weak signal | Inactive compound: MGS0008 may have degraded. | Prepare fresh stock solutions of MGS0008. Ensure proper storage of the compound as per the manufacturer's instructions. |
| Low receptor expression: The cell line may not express sufficient levels of mGluR2 or mGluR3. | Verify receptor expression using techniques like qPCR or Western blot. Consider using a cell line with higher receptor expression or transiently transfecting your cells. | |
| Incorrect assay conditions: The incubation time, temperature, or buffer composition may be suboptimal. | Optimize assay parameters. Perform a time-course experiment to determine the optimal incubation period. | |
| Cell health: Cells may be unhealthy or at a non-ideal confluency. | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density. | |
| High background signal | Constitutive receptor activity: Some cell lines may exhibit basal mGluR2/3 activity. | If possible, use an inverse agonist to lower the basal signaling. |
| Assay reagent issues: Detection reagents may be expired or improperly prepared. | Check the expiration dates and storage conditions of all assay reagents. Prepare fresh reagents. | |
| Poorly defined sigmoidal curve (flat or scattered data points) | Inappropriate concentration range: The tested concentrations of MGS0008 are too high or too low. | Based on the expected nanomolar potency, select a wider range of concentrations, typically spanning at least 5-6 orders of magnitude around the expected EC50. |
| Solubility issues: this compound is lipophilic, but MGS0008 is hydrophilic. If using this compound, it may precipitate in aqueous buffers. | Use MGS0008 directly for in vitro assays. If this compound must be used, ensure it is fully dissolved in a suitable solvent like DMSO before further dilution in aqueous media. Be mindful of the final DMSO concentration in your assay. | |
| Pipetting errors: Inaccurate pipetting can lead to high variability. | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension before plating. Gently swirl the plate after seeding to ensure even distribution. |
| Edge effects: Evaporation from the outer wells of a microplate can affect cell health and assay performance. | Avoid using the outer wells for experimental samples. Fill the outer wells with sterile water or PBS to create a humidity barrier. |
Experimental Protocols
Key Experiment 1: In Vitro cAMP Assay for mGluR2/3 Activation
This protocol outlines a general method for measuring the inhibition of cAMP production following the activation of mGluR2/3 by MGS0008.
1. Cell Culture and Plating:
-
Culture a suitable cell line endogenously or recombinantly expressing mGluR2 or mGluR3 (e.g., CHO-K1 or HEK293 cells) in the appropriate growth medium.
-
Seed the cells into a 96- or 384-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the cells overnight at 37°C in a humidified CO2 incubator.
2. Compound Preparation:
-
Prepare a stock solution of MGS0008 in an appropriate aqueous buffer.
-
Perform serial dilutions of the MGS0008 stock solution in assay buffer to create a range of concentrations. It is recommended to start with a high concentration of around 10 µM and perform 1:10 serial dilutions down to the picomolar range.
3. Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor, such as IBMX, to the assay buffer to prevent the degradation of cAMP.
-
Stimulate the cells with a cAMP-inducing agent, such as forskolin (B1673556), to elevate basal cAMP levels. The concentration of forskolin should be optimized to produce a submaximal but robust cAMP signal.
-
Immediately add the different concentrations of MGS0008 to the wells. Include a vehicle control (no MGS0008) and a positive control (a known mGluR2/3 agonist).
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
4. Detection and Data Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Plot the measured cAMP levels against the logarithm of the MGS0008 concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 value, which represents the concentration of MGS0008 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Key Experiment 2: Intracellular Calcium Mobilization Assay
While mGluR2/3 are primarily coupled to Gαi/o, they can sometimes influence intracellular calcium levels, particularly in systems where they are co-expressed with other receptors or in specific cell types. This assay can be used to investigate such potential effects.
1. Cell Culture and Plating:
-
Follow the same cell culture and plating procedures as described for the cAMP assay, using a black-walled, clear-bottom 96- or 384-well plate suitable for fluorescence measurements.
2. Dye Loading:
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
3. Compound Preparation:
-
Prepare serial dilutions of MGS0008 in the assay buffer as described for the cAMP assay.
4. Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with injectors to measure the baseline fluorescence of the cells.
-
Inject the different concentrations of MGS0008 into the wells and immediately begin recording the change in fluorescence over time.
-
As a positive control for calcium mobilization, use an agonist for a Gαq-coupled receptor known to be expressed in the cells (e.g., ATP for P2Y receptors).
5. Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Plot the peak fluorescence change against the logarithm of the MGS0008 concentration.
-
If a dose-dependent response is observed, fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative Data Summary
| Compound | Target | Activity | Reported In Vivo Pharmacokinetics (in Monkeys) |
| This compound | Prodrug | Converted to MGS0008 | Barely detectable in plasma after oral administration.[5][6] |
| MGS0008 | mGluR2/3 | Potent Agonist | Tmax: ~4 hours; Terminal half-life: ~16.7 hours.[5][6] |
| Oral bioavailability (as MGS0008 from this compound): ~83.7%.[5][6] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MGS0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Low oral bioavailability of MGS0274 in specific models
Technical Support Center: MGS0274
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with this compound. The information presented here addresses the characteristics of this compound as a prodrug and the oral bioavailability of its active metabolite, MGS0008.
Troubleshooting Guide
This guide is designed to address specific issues that may arise during in vivo experiments involving the oral administration of this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable plasma levels of this compound after oral administration. | This is the expected outcome. This compound is a prodrug designed for rapid and extensive presystemic hydrolysis to its active metabolite, MGS0008.[1][2][3][4] | - Focus analytical methods on quantifying the active metabolite, MGS0008. - Plasma exposure to this compound is expected to be minimal. In human studies, the AUC of this compound was approximately 3% of the AUC of MGS0008.[1][3][5] |
| High variability in MGS0008 plasma concentrations between subjects. | - Differences in gastrointestinal transit time. - Vomiting after oral administration.[2] - Individual differences in the activity of hydrolyzing enzymes (carboxylesterases).[6] | - Ensure consistent fasting or feeding protocols for all subjects, as food can affect gastrointestinal transit.[7][8] - Monitor subjects for adverse events such as vomiting, which can affect drug absorption.[2] - If variability persists, consider investigating genetic polymorphisms in relevant carboxylesterases.[8] |
| Lower than expected MGS0008 bioavailability. | - Issues with the formulation of this compound besylate affecting its dissolution. - Co-administration of other drugs that may affect gastrointestinal pH or motility.[7][8][9][10] | - Verify the integrity and proper formulation of the this compound besylate. - Review all co-administered substances to rule out potential interactions affecting absorption. |
| Unexpectedly rapid or slow clearance of MGS0008. | - Species-specific differences in renal excretion. MGS0008 is primarily excreted unchanged in the urine.[4][11] - Impaired renal function in the animal model. | - Be aware of the reported terminal half-life of MGS0008 in different species (approx. 10 hours in humans, 16.7 hours in monkeys).[1][2][3][4][11] - Assess the renal health of the experimental animals. |
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite MGS0008 in various models.
Table 1: Oral Bioavailability of MGS0008 after Administration of MGS0008 vs. This compound in Monkeys
| Compound Administered | Oral Bioavailability of MGS0008 (%) | Fold Improvement |
| MGS0008 | 3.8[2][4] | - |
| This compound besylate | 83.7[2][4][11] | ~20-fold[2][11] |
Table 2: Pharmacokinetic Parameters of MGS0008 in Humans and Monkeys after Oral Administration of this compound
| Parameter | Humans (Single 5-20 mg dose of TS-134) | Monkeys (2.89 mg/kg of this compound besylate) |
| Tmax (Time to Peak Plasma Concentration) | ~4 hours[1][3][5] | ~4 hours[2][4][11] |
| t1/2 (Terminal Half-life) | ~10 hours[1][3][5] | 16.7 hours[2][4][11] |
| CSF-to-Plasma Cmax Ratio | 3.66%[1][3][5] | Data not available |
Experimental Protocols
Oral Administration and Pharmacokinetic Analysis in Monkeys
-
Subjects: Fed male cynomolgus monkeys.[2]
-
Administration: Oral.
-
Blood Sampling: Plasma samples collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of this compound and MGS0008 are quantified using validated high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS).[1]
Human Phase 1 Clinical Trial Protocol (Single Ascending Dose)
-
Subjects: Healthy male and female subjects.[1]
-
Dosage: Single ascending doses of 5-20 mg of TS-134 (formulation containing this compound besylate).[1]
-
Study Design: Randomized, double-blind, placebo-controlled.[1]
-
Blood Sampling: Plasma samples were collected at predose and at multiple time points up to 48 hours postdose.[1]
-
CSF Sampling: In a specific cohort, cerebrospinal fluid (CSF) was collected via an indwelling catheter up to 24 hours postdose.[1]
-
Bioanalysis: Plasma and CSF samples were analyzed for this compound and MGS0008 concentrations using validated LC-MS/MS methods.[1]
Visualizations
Caption: Workflow of this compound conversion to its active form MGS0008.
Caption: Simplified signaling pathway of the mGlu2/3 receptor agonist MGS0008.
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of this compound itself not a primary concern?
This compound is an ester-based lipophilic prodrug designed to be rapidly and extensively converted into its active, hydrophilic metabolite, MGS0008, through presystemic hydrolysis.[2][4][12][13] The therapeutic efficacy is dependent on the systemic exposure of MGS0008. Therefore, the key pharmacokinetic objective is to achieve adequate plasma concentrations of MGS0008, not this compound.[1][3]
2. What is the rationale for using a prodrug strategy for MGS0008?
The active compound, MGS0008, is a highly hydrophilic glutamate analog.[11] Such compounds typically exhibit low oral bioavailability because they are poorly absorbed from the gastrointestinal tract.[11][14] The prodrug this compound was developed to improve the oral bioavailability of MGS0008, and studies in monkeys have shown an approximately 20-fold increase in bioavailability compared to administering MGS0008 directly.[11]
3. What is the mechanism of action of the active metabolite, MGS0008?
MGS0008 is a potent and selective agonist for group II metabotropic glutamate receptors (mGlu2 and mGlu3).[1][5] These receptors are primarily located presynaptically and are involved in modulating glutamatergic transmission.[1][5] Activation of mGlu2/3 receptors generally leads to a reduction in glutamate release, which is a therapeutic target in conditions like schizophrenia.[1][11]
4. Does MGS0008 cross the blood-brain barrier?
Yes, MGS0008 has been shown to penetrate the cerebrospinal fluid (CSF) in both rats and humans.[1][2][3][4][11] In a human study, the CSF-to-plasma concentration ratio of MGS0008 was found to be 3.66%, indicating that the active compound can reach its target site of action in the central nervous system.[1][3][5]
5. What are the known adverse effects of this compound from clinical trials?
In Phase 1 studies with healthy subjects, the most frequently observed treatment-emergent adverse events following single and multiple oral administrations of TS-134 (the this compound besylate formulation) included headache, nausea, somnolence, dizziness, and vomiting.[1][3][5]
References
- 1. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 10. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 - PubMed [pubmed.ncbi.nlm.nih.gov]
MGS0274 formulation challenges for oral administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the oral administration of MGS0274.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and in-vivo testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low in-vivo exposure of the active compound MGS0008 after oral administration of this compound. | Incomplete conversion of the prodrug this compound to the active MGS0008. | This compound is an ester prodrug that relies on enzymatic hydrolysis, primarily by carboxylesterase 1 (CES1), for its conversion to the active MGS0008.[1] Ensure that the animal model used has comparable CES activity to humans. In-vitro studies using liver microsomes from the selected species can predict the conversion rate.[1][2] |
| Poor dissolution of the this compound formulation in the gastrointestinal tract. | This compound is a lipophilic compound.[1][3] For preclinical studies, a suspension formulation using 0.5% w/v methylcellulose (B11928114) 400 with a surfactant like 0.1% v/v Tween 80 has been used successfully to aid dispersion and dissolution.[4] Consider particle size reduction techniques to enhance the surface area for dissolution. | |
| Chemical instability of this compound in the formulation or gastrointestinal fluid. | This compound has demonstrated good chemical stability.[1][2][5] However, the stability of your specific formulation should be assessed at relevant pH and temperature conditions. Use of appropriate buffers and excipients can help maintain stability. | |
| High variability in pharmacokinetic data between subjects. | Differences in gastric pH or motility affecting drug release and absorption. | Standardize experimental conditions as much as possible, including the fasting/fed state of the animals. In a study with monkeys, this compound besylate was administered to fed animals.[4] Some animals experienced vomiting, which can significantly affect pharmacokinetic outcomes.[4] Monitor animals for such events and exclude affected subjects from the analysis. |
| Inconsistent dosing of a suspension formulation. | Ensure the suspension is uniformly mixed before and during dosing to guarantee consistent administration of the drug substance. | |
| This compound is detected in plasma, but MGS0008 levels are lower than expected. | Slower than expected hydrolysis of the ester prodrug in vivo. | While this compound is designed for rapid presystemic hydrolysis, some amount of the prodrug may reach systemic circulation.[4][6][7] The rate of hydrolysis can be species-dependent. Comparing the hydrolytic activity in liver S9 fractions from different species (rat, monkey, human) can provide insights.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the oral formulation of MGS0008 and how does this compound address it?
A1: The active compound, MGS0008, is a highly hydrophilic glutamate (B1630785) analog, which leads to low oral bioavailability.[1][2] this compound is an ester-based lipophilic prodrug of MGS0008.[3][8] This prodrug design increases lipophilicity, which enhances membrane permeability and gastrointestinal absorption.[1] Following absorption, this compound is rapidly hydrolyzed by esterases, primarily in the liver, to release the active MGS0008 into systemic circulation.[1][4][6][7]
Q2: What is the expected oral bioavailability improvement with this compound compared to MGS0008?
A2: In preclinical studies with monkeys, the oral administration of this compound besylate resulted in an approximately 15- to 20-fold higher oral bioavailability of MGS0008 compared to the oral administration of MGS0008 itself.[1][6] The oral bioavailability of MGS0008 was reported to be 3.8% when administered directly, whereas it increased to 83.7% when administered as the this compound prodrug.[6][7]
Q3: What excipients have been used for the oral formulation of this compound in preclinical studies?
A3: In monkey studies, this compound besylate was suspended in 0.5% w/v methylcellulose 400 containing 0.1% v/v Tween 80.[4] This type of vehicle is suitable for poorly water-soluble compounds, as it aids in suspending the drug particles and improving wettability.
Q4: How is this compound converted to MGS0008 in the body?
A4: this compound is an ester prodrug that is hydrolyzed to the active parent drug MGS0008. This conversion is primarily mediated by carboxylesterase 1 (CES1).[1] The hydrolysis is expected to occur presystemically, meaning it happens after gastrointestinal absorption but before reaching systemic circulation, likely in the intestine and liver.[4][6][7]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of MGS0008 in Monkeys after Oral Administration of MGS0008 and this compound Besylate.
| Parameter | Oral MGS0008 (1 mg/kg) | Oral this compound Besylate (2.89 mg/kg, equivalent to 1 mg/kg MGS0008) |
| Cmax (ng/mL) | ~23 | 688 |
| Tmax (hours) | Not specified | 4 |
| Oral Bioavailability (%) | 3.8 | 83.7 |
| Terminal Half-life (t1/2, hours) | Not specified | 16.7 |
Data sourced from preclinical studies in monkeys.[4][6][7]
Experimental Protocols
Protocol 1: Oral Administration of this compound Besylate in Monkeys
This protocol is based on the methodology described in preclinical studies.[4]
-
Animal Model: Male cynomolgus monkeys.
-
Formulation Preparation:
-
Prepare a suspension of this compound besylate in a vehicle consisting of 0.5% w/v methylcellulose 400 and 0.1% v/v Tween 80 in purified water.
-
The concentration should be calculated to achieve the desired dose in a reasonable administration volume (e.g., 2.89 mg/kg).
-
Ensure the suspension is thoroughly homogenized before each administration.
-
-
Dosing:
-
Administer the formulation orally to fed monkeys.
-
The dose used in published studies was 2.89 mg/kg of this compound besylate, which is equivalent to 1 mg/kg of MGS0008.[4]
-
-
Sample Collection:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA-2K) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[4]
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of both this compound and MGS0008 using a validated bioanalytical method, such as LC-MS/MS.
-
Protocol 2: In-vitro Hydrolysis of this compound
This protocol allows for the assessment of the conversion rate of this compound to MGS0008 in different tissue preparations.
-
Materials:
-
This compound
-
Liver S9 fractions from the species of interest (e.g., rat, monkey, human)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate the liver S9 fractions in phosphate buffer at 37°C.
-
Initiate the reaction by adding the this compound stock solution to the S9 fraction mixture. The final concentration of the substrate should be optimized based on the expected enzyme kinetics.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of this compound and MGS0008 using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the rate of disappearance of this compound and the rate of appearance of MGS0008 to determine the hydrolysis rate.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability | CiNii Research [cir.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Unexpected behavioral outcomes with MGS0274
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MGS0274. This compound is a prodrug of MGS0008, a potent agonist of metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3).[1][2][3][4] While being investigated for its therapeutic potential, unexpected behavioral outcomes can arise during preclinical experiments. This guide aims to address common issues and provide solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an ester-based, lipophilic prodrug of MGS0008.[1][2][3][4] Following oral administration, this compound is rapidly absorbed and converted into its active form, MGS0008.[2][5] MGS0008 is an agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3), which are primarily located on presynaptic terminals. Activation of these receptors generally leads to a reduction in glutamate release.[6]
Q2: What are the expected behavioral effects of this compound/MGS0008 in animal models?
In preclinical studies, MGS0008 has demonstrated antipsychotic-like properties. For example, it has been shown to reduce phencyclidine-induced hyperlocomotion and conditioned avoidance responses in rats.[1][5] Generally, mGluR2/3 agonists are expected to modulate glutamatergic neurotransmission, which can have a range of effects on behavior depending on the specific model and dose used.[6][7]
Q3: What are some potential unexpected behavioral outcomes with this compound?
While specific "unexpected" behavioral outcomes for this compound are not extensively documented, studies with other potent mGluR2/3 agonists can provide insights into potential off-target or dose-dependent effects. These may include:
-
Anxiety-like behaviors: At higher doses, some mGluR2/3 agonists, such as LY379268, have been observed to induce anxiety-like effects in rodents, as measured in tests like the light/dark box and open field tests.[8]
-
Gastrointestinal distress: Vomiting was observed in monkeys following oral administration of this compound besylate.[5] In human clinical trials, the most frequently reported adverse events were headache, nausea, somnolence, dizziness, and vomiting.[9]
-
Motor impairment: While some studies report no significant motor impairment, high doses of mGluR2/3 agonists could potentially lead to sedative effects or motor coordination issues.
Q4: What are the recommended vehicles and administration routes for this compound and MGS0008?
-
This compound besylate: For oral administration in monkeys, it has been suspended in 0.5% w/v methylcellulose (B11928114) 400 containing 0.1% v/v Tween 80.[5]
-
MGS0008: For oral administration in rats, it has been dissolved in distilled water. For monkeys, it has been dissolved in 0.5% w/v methylcellulose 400.[5]
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Observation of Anxiety-Like Behaviors
| Possible Cause | Troubleshooting Step |
| High Dose: The administered dose of this compound may be too high, leading to off-target effects or an exaggerated pharmacological response. | Solution: Perform a dose-response study to determine the optimal dose for the desired effect. Start with a lower dose and gradually increase it. Review the literature for doses of similar mGluR2/3 agonists used in comparable behavioral paradigms.[8] |
| Animal Model Sensitivity: The specific animal strain or species might be particularly sensitive to the anxiogenic-like effects of mGluR2/3 agonism. | Solution: If possible, test the compound in a different strain or species. Carefully consider the baseline anxiety levels of the animals being used. |
| Behavioral Assay: The chosen behavioral test may be particularly sensitive to detecting anxiogenic-like effects. | Solution: Use a battery of different anxiety tests to confirm the behavioral phenotype. For example, complement the open field test with an elevated plus maze or light/dark box test. |
Issue 2: Inconsistent or No Behavioral Effects
| Possible Cause | Troubleshooting Step |
| Prodrug Conversion: Inefficient conversion of this compound to MGS0008 could lead to a lack of efficacy. | Solution: Ensure the administration route and vehicle are appropriate for optimal absorption and metabolism. In preclinical studies, this compound is rapidly and extensively converted to MGS0008 after oral administration.[2][5] Consider measuring plasma levels of both this compound and MGS0008 to confirm conversion. |
| Dosing Regimen: The dose may be too low, or the timing of the behavioral test relative to drug administration may be suboptimal. | Solution: Conduct a dose-response and time-course study. MGS0008 typically reaches maximum plasma concentration within 4 hours after oral administration of this compound in humans.[9] |
| Vehicle and Solubility: Poor solubility of the compound in the chosen vehicle can lead to inaccurate dosing. | Solution: Ensure this compound is properly suspended or dissolved. Sonication may be helpful for suspensions. Refer to published protocols for appropriate vehicles.[5] |
Issue 3: Observation of Sedation or Motor Impairment
| Possible Cause | Troubleshooting Step |
| High Dose: Sedative effects can occur at higher doses of mGluR2/3 agonists. | Solution: Lower the dose of this compound. |
| Confounding Factor in Behavioral Assay: The observed reduction in activity may be misinterpreted as the desired therapeutic effect when it is actually due to sedation. | Solution: Include specific control tests to assess motor function, such as the rotarod test or an open field test where locomotor activity is the primary measure. |
Quantitative Data Summary
| Compound | Species | Dose | Route | Observed Effect | Reference |
| This compound besylate | Monkey | 2.89 mg/kg | Oral | Vomiting in 2 out of 4 animals. | [5] |
| MGS0008 | Rat | 3 mg/kg | Oral | Inhibition of phencyclidine-induced locomotor hyperactivity. | [5] |
| LY379268 | Rat | 3 mg/kg | i.p. | Anxiety-like behavior in light/dark and open field tests. | [8] |
| LY379268 | Rat | 0.3 and 1 mg/kg | i.p. | No significant effect on anxiety-like behavior. | [8] |
Experimental Protocols
General Protocol for Oral Administration in Rodents
-
Compound Preparation:
-
For this compound besylate, prepare a suspension in 0.5% w/v methylcellulose with 0.1% v/v Tween 80.
-
For MGS0008, dissolve in distilled water.
-
The final concentration should be calculated based on the desired dose and the average weight of the animals.
-
-
Administration:
-
Administer the solution or suspension via oral gavage using an appropriately sized feeding needle.
-
The volume administered is typically 5-10 ml/kg for rats and 10 ml/kg for mice.
-
-
Timing of Behavioral Testing:
-
Conduct behavioral testing at the time of expected peak plasma concentration of MGS0008. Based on human data, this is approximately 2-4 hours post-administration.[9] A pilot pharmacokinetic study in the specific animal model is recommended.
-
Open Field Test for Anxiety-Like Behavior
-
Apparatus: A square arena (e.g., 50 x 50 cm for rats) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal in the center of the open field and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video tracking system.
-
-
Measures:
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Total distance traveled (to assess general locomotor activity).
-
An increase in time spent in the periphery is often interpreted as an anxiety-like behavior.[8]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected behavioral outcomes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MGS0274 Toxicity Monitoring
Disclaimer: MGS0274 is a fictional compound. The following information is provided for illustrative purposes based on the potential toxicities of a hypothetical mTOR (mechanistic target of rapamycin) inhibitor. The provided protocols and data are representative examples and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism.[1] By targeting the catalytic site of the enzyme, this compound is designed to block downstream signaling pathways, making it a candidate for research in oncology and other proliferative diseases.
Q2: What are the expected on-target toxicities associated with mTOR inhibition?
A2: Due to mTOR's critical role in normal physiological processes, its inhibition can lead to a range of on-target toxicities.[1][2] Researchers should be prepared to monitor for metabolic disturbances such as hyperglycemia and hyperlipidemia.[2][3] Other common side effects include stomatitis (mouth sores), skin rash, bone marrow suppression, and an increased risk of infections due to immunosuppression.[2][4][[“]] Non-infectious pneumonitis is a less common but serious potential toxicity.[2][4][[“]]
Q3: How should I begin assessing the toxicity of this compound in my experiments?
A3: A tiered approach is recommended. Start with in vitro cytotoxicity assays across a panel of relevant cell lines to determine the concentration range that induces cell death.[6][7] Following this, in vivo studies in animal models should begin with a dose range-finding or maximum tolerated dose (MTD) study to identify safe dosage levels for further efficacy experiments.[8][9][10]
Q4: How can I differentiate between a cytotoxic and a cytostatic effect in vitro?
A4: A cytotoxic effect results in cell death, whereas a cytostatic effect merely prevents cell proliferation.[6] To distinguish between them, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay or a viability dye) and total cell number (e.g., using a cell counter or a DNA-binding dye assay). A cytotoxic compound will decrease both the percentage of viable cells and the total cell count over time, while a cytostatic compound will cause the total cell number to plateau while viability remains high.[6]
Troubleshooting Guides
In Vitro Experiments
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High cytotoxicity at very low concentrations across all cell lines. | 1. Calculation error in dilutions. 2. Compound instability in media, leading to a more toxic degradant. 3. High solvent (e.g., DMSO) concentration.[6] 4. Intrinsic high potency of the compound. | 1. Double-check all stock and final concentration calculations. 2. Assess compound stability using analytical methods (e.g., HPLC). 3. Ensure the final solvent concentration is non-toxic for your cells (typically <0.1% for DMSO). 4. Perform a detailed dose-response curve starting from picomolar concentrations to accurately determine the IC50. |
| High variability in cytotoxicity results between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors during compound addition.[11] 3. Compound precipitation at higher concentrations. 4. Edge effects in the microplate.[12] | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with technique. 3. Check compound solubility in your culture medium. If precipitation occurs, consider using a different solvent or formulation.[13] 4. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or buffer instead.[12] |
| Assay signal interferes with the compound's properties (e.g., color or fluorescence). | 1. The compound absorbs light at the same wavelength as the assay readout (e.g., MTT formazan).[13] 2. The compound is autofluorescent. | 1. Run a "compound only" control (no cells) to measure its intrinsic absorbance/fluorescence and subtract this background from your experimental wells.[13] 2. Switch to an orthogonal assay method. For example, if a colorimetric assay shows interference, try a luminescence-based assay like CellTiter-Glo®, which measures ATP levels.[13] |
In Vivo Experiments
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid and severe weight loss (>15-20%) in animals after a single dose. | 1. Acute toxicity due to excessive dosage. 2. Poor drug tolerability. 3. Formulation/vehicle toxicity. | 1. Immediately stop dosing and provide supportive care. Euthanize if humane endpoints are met. 2. Redesign the study with a lower starting dose. Perform a more thorough dose-escalation study.[9] 3. Dose a cohort of animals with the vehicle alone to rule out its toxicity. |
| No apparent tumor growth inhibition, but signs of systemic toxicity are present. | 1. The dose is above the therapeutic window (toxic but not efficacious). 2. The dosing schedule is suboptimal. 3. Poor pharmacokinetic properties leading to high peak exposure but insufficient duration of target inhibition. | 1. Re-evaluate the MTD. Consider dosing at or below the MTD. 2. Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand drug exposure and target engagement over time.[10] 3. Use the PK/PD data to design a more effective dosing regimen (e.g., lower dose more frequently). |
| Development of skin rashes or mouth sores in treated animals. | 1. On-target effect of mTOR inhibition.[3][4] | 1. Document the findings with photographs and clinical scoring. 2. Consider topical supportive care if it does not interfere with the study. 3. This is an expected finding and can serve as a pharmacodynamic marker of mTOR pathway inhibition. Correlate the severity with dose levels. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using a Luminescence-Based ATP Assay
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well in 90 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10X serial dilution of this compound in culture medium from a concentrated stock solution.
-
Add 10 µL of the 10X compound dilutions to the appropriate wells to achieve the final desired concentrations. Include vehicle-only and untreated controls.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium but no cells).
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
This protocol aims to determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
-
Animal Acclimation:
-
Acclimate animals (e.g., 6-8 week old female BALB/c mice) for at least one week before the study begins. House them with free access to food and water.
-
-
Dosing and Monitoring:
-
Randomize animals into groups (n=3-5 per group).
-
Prepare the this compound formulation in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer escalating doses of this compound to different groups via the intended clinical route (e.g., oral gavage) for a set duration (e.g., 5 consecutive days).
-
Monitor animals at least twice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain).
-
Measure body weight daily. The MTD is often defined as the dose causing approximately 10-15% mean body weight loss without mortality or other severe clinical signs.[10]
-
-
Endpoint and Analysis:
-
At the end of the study (or if humane endpoints are reached), euthanize the animals.
-
Perform a gross necropsy, observing any abnormalities in organs.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis (e.g., liver and kidney function markers).
-
Collect major organs (liver, spleen, kidney, heart, lungs, thymus) for histopathological analysis.
-
The NOAEL (No Observed Adverse Effect Level) and MTD can be determined from the combined clinical, hematological, and pathological data.[8]
-
Visualizations
Caption: Simplified mTOR signaling pathway showing inhibition by this compound.
Caption: General workflow for preclinical toxicity assessment of this compound.
Caption: Decision tree for troubleshooting unexpected in vivo toxicity.
References
- 1. Adverse events associated with mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. consensus.app [consensus.app]
- 6. benchchem.com [benchchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Pre-Clinical Testing → A Brief Introduction to Measures to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Adjusting MGS0274 protocols for different animal strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting experimental protocols for the mGlu2/3 receptor agonist prodrug, MGS0274, across different animal strains.
Troubleshooting Guides
Issue: Inconsistent or unexpected results when using this compound in different animal strains.
Possible Cause: Pharmacokinetic and pharmacodynamic variability between animal strains can significantly impact the efficacy and metabolism of this compound. This compound is an ester prodrug that is hydrolyzed by carboxylesterases to its active metabolite, MGS0008. The expression and activity of these enzymes can differ between strains, leading to variations in the bioavailability of the active compound.
Solution: Adjust the this compound dosage based on the known metabolic and physiological differences of the specific strain being used. Below is a summary of key data and recommendations for common rat and mouse strains.
Data Summary: Strain-Specific Considerations for this compound Dosing
| Animal Strain | Key Metabolic/Physiological Difference | Dosing Recommendation for this compound |
| Rats | ||
| Sprague Dawley | Highest serum carboxylesterase activity.[1] | Use as a baseline for dosing. |
| Long Evans | Intermediate serum carboxylesterase activity, lower than Sprague Dawley.[1] | Consider a moderate dose increase compared to Sprague Dawley. |
| Fischer 344 | Lowest serum carboxylesterase activity among the three.[1] | A significant dose increase may be necessary to achieve equivalent exposure to the active compound MGS0008. |
| Mice | ||
| C57BL/6 | Generally considered a Th1-dominant immune response model.[2] Carboxylesterase (Ces) family 1 is highly expressed in the liver. | Use as a baseline for dosing. Monitor for desired efficacy and adjust as needed. |
| BALB/c | Generally considered a Th2-dominant immune response model.[2] Known to have different metabolic profiles compared to C57BL/6 for some compounds. | Start with a similar dose to C57BL/6, but be prepared to adjust. Increased monitoring for efficacy and potential side effects is recommended due to potential differences in metabolism and immune response. |
Frequently Asked Questions (FAQs)
Q1: Why can't I use the same this compound dose for all my rodent strains?
A1: this compound is a prodrug that requires conversion to its active form, MGS0008, by carboxylesterase enzymes. The levels and activity of these enzymes can vary significantly between different strains of rats and mice.[1] This variation can lead to different concentrations of the active drug in the body, resulting in inconsistent effects. Additionally, inherent physiological and immunological differences between strains, such as the Th1/Th2 immune bias in C57BL/6 and BALB/c mice, can influence the biological response to the drug.[2]
Q2: How do I know if my dose is appropriate for a specific strain?
A2: The best approach is to conduct a pilot study to determine the optimal dose for your specific experimental conditions and animal strain. This would typically involve a dose-response study where you administer a range of this compound doses and measure a key pharmacodynamic marker or therapeutic effect. If possible, measuring the plasma concentration of the active metabolite, MGS0008, can provide the most direct evidence of appropriate dosing.
Q3: Are there any general guidelines for dose conversion between species?
A3: While not specific to strains, allometric scaling based on body surface area is a common method for estimating equivalent doses between different species (e.g., from rat to mouse). However, this method does not account for the strain-specific metabolic differences discussed here. Therefore, it should only be used as a starting point, with further empirical dose optimization for each strain.
Q4: What is the mechanism of action of this compound?
A4: this compound is a prodrug of MGS0008, which is a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][4] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Experimental Protocols
Key Experiment: In Vivo Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective efficacy of this compound in a rodent model of neurodegeneration.
1. Animal Model Induction:
- Select the appropriate animal strain and model of neurodegeneration (e.g., 6-OHDA lesion for Parkinson's disease, NMDA-induced excitotoxicity).
- Administer the neurotoxin according to established protocols.
2. This compound Administration:
- Based on the strain-specific recommendations in the table above, prepare the appropriate dose of this compound.
- Administer this compound via the desired route (e.g., oral gavage) at a predetermined time relative to the neurotoxin administration (e.g., pre-treatment, co-treatment, or post-treatment).
3. Behavioral Assessment:
- At selected time points post-lesion, perform behavioral tests relevant to the disease model to assess functional outcomes. Examples include the rotarod test for motor coordination or the Morris water maze for learning and memory.
4. Post-Mortem Analysis:
- At the end of the study, euthanize the animals and collect brain tissue.
- Perform histological analysis (e.g., Nissl staining, immunohistochemistry for neuronal markers) to quantify neuronal loss in the relevant brain region.
- Biochemical assays (e.g., ELISA, Western blot) can be used to measure markers of inflammation, oxidative stress, or apoptosis.
Visualizations
Caption: this compound is converted to MGS0008, which activates mGluR2/3, leading to inhibition of adenylyl cyclase.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound in vivo.
References
- 1. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 4. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
MGS0274 vs. MGS0008: A Comparative In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of MGS0274 and its active metabolite, MGS0008, both of which are potent and selective agonists of group II metabotropic glutamate (B1630785) receptors (mGluR2/3). MGS0008 has demonstrated antipsychotic-like activity in established preclinical models. However, its clinical development has been hampered by low oral bioavailability.[1][2] To address this limitation, this compound was developed as a prodrug of MGS0008, exhibiting significantly improved pharmacokinetic properties.[1][2][3]
This document summarizes the key preclinical data for both compounds, focusing on their pharmacokinetic profiles and in vivo efficacy in models relevant to schizophrenia. Detailed experimental protocols are also provided to facilitate the replication and extension of these findings.
Executive Summary
This compound is an ester-based, lipophilic prodrug of MGS0008.[3][4] Following oral administration, this compound is rapidly and extensively converted into MGS0008, leading to substantially higher systemic exposure to the active compound compared to direct oral administration of MGS0008.[3][5] Pharmacokinetic studies in monkeys have shown that oral administration of this compound results in an approximately 20-fold greater bioavailability of MGS0008 compared to oral dosing with MGS0008 itself.[3][5] While direct head-to-head in vivo efficacy studies comparing oral this compound and oral MGS0008 are not publicly available, the significantly enhanced exposure to MGS0008 achieved with this compound strongly suggests superior efficacy at equivalent or lower doses.
MGS0008 has been shown to be effective in animal models of schizophrenia, including the phencyclidine (PCP)-induced hyperlocomotion model and the conditioned avoidance response (CAR) test.[3]
Data Presentation
Pharmacokinetic Profile Comparison
The following table summarizes the key pharmacokinetic parameters of MGS0008 in monkeys following intravenous and oral administration of MGS0008, and oral administration of its prodrug, this compound.
| Parameter | MGS0008 (IV, 1 mg/kg) | MGS0008 (PO, 1 mg/kg) | This compound (PO, 2.89 mg/kg, equivalent to 1 mg/kg MGS0008) |
| Cmax | - | Low | 688 ng/mL |
| Tmax | - | - | 4 hours |
| t1/2 | 1.48 hours | Sustained low levels | 16.7 hours |
| Oral Bioavailability | - | 3.8% | 83.7% |
| Data sourced from preclinical studies in monkeys.[3] |
In Vivo Efficacy of MGS0008
The antipsychotic-like potential of orally administered MGS0008 has been evaluated in two key preclinical models.
1. Conditioned Avoidance Response (CAR) in Rats
MGS0008 demonstrated a dose-dependent reduction in conditioned avoidance responses, an effect observed with clinically effective antipsychotic agents.
| Dose (mg/kg, p.o.) | Effect on Conditioned Avoidance Response |
| 1 | Significant reduction |
| 3 | Significant reduction |
| 10 | Significant reduction |
| Data sourced from studies in rats.[6] |
2. Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
Mechanism of Action: mGluR2/3 Agonism
MGS0008 acts as a selective agonist at mGluR2 and mGluR3. These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the context of schizophrenia, which is associated with glutamate dysregulation, activation of presynaptic mGluR2/3 in brain regions like the prefrontal cortex is thought to reduce excessive glutamate release, thereby ameliorating psychotic symptoms.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MGS0274 and Other mGluR2/3 Agonists for Researchers
An objective analysis of the performance and experimental data of MGS0274, a prodrug of the potent mGluR2/3 agonist MGS0008, in comparison to other key agonists in the same class.
This guide provides a comprehensive comparison of this compound, through its active metabolite MGS0008, with other well-established metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonists: LY354740 (eglumegad), LY379268, and LY404039. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.
This compound is a novel ester-based lipophilic prodrug of MGS0008, designed to enhance oral bioavailability.[1][2] Upon administration, this compound is rapidly and extensively converted to its active form, MGS0008.[1][3] This guide will focus on the pharmacological properties of MGS0008 in comparison to other mGluR2/3 agonists that have been pivotal in the exploration of this therapeutic target for neurological and psychiatric disorders.
Quantitative Comparison of mGluR2/3 Agonists
The following tables summarize the in vitro pharmacological data for MGS0008 and other key mGluR2/3 agonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinities (Ki) of mGluR2/3 Agonists
| Compound | Receptor | Ki (nM) | Species | Radioligand | Source |
| MGS0008 | mGluR2/3 | Data not available in a directly comparable format | |||
| LY354740 | mGlu2/3 (native) | 88 | Rat | [³H]LY354740 | [4] |
| LY404039 | mGlu2 (human) | 149 | Human | [4][5] | |
| mGlu3 (human) | 92 | Human | [4][5] | ||
| mGlu2/3 (native) | 88 | Rat | [4] |
Table 2: Functional Potencies (EC50) of mGluR2/3 Agonists
| Compound | Receptor | EC50 (nM) | Assay Type | Source |
| MGS0008 | mGlu2/3 | Data not available in a directly comparable format | ||
| LY354740 | mGlu2 (human) | 5.1 ± 0.3 | cAMP formation | [6] |
| mGlu3 (human) | 24.3 ± 0.5 | cAMP formation | [6] | |
| LY379268 | mGlu2 (human) | 2.69 | [7] | |
| mGlu3 (human) | 4.48 | [7] | ||
| LY404039 | mGlu2 (human) | 23 ± 1 | cAMP formation | |
| mGlu3 (human) | 48 ± 10 | cAMP formation |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: mGluR2/3 signaling pathway.
Caption: Radioligand competition binding assay workflow.
Caption: GTPγS functional assay workflow.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of mGluR2/3 agonists.
Radioligand Competition Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound against a known radioligand for mGluR2/3 receptors.
1. Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing human mGluR2 or mGluR3 are cultured to confluency.
-
The cell monolayer is washed twice with ice-cold PBS.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a Bradford assay. Membranes are then stored at -80°C.[8][9]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation (typically 5-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]LY354740), and increasing concentrations of the unlabeled competitor compound (e.g., MGS0008).[9][10]
-
For determining non-specific binding, a high concentration of a known mGluR2/3 agonist (e.g., 10 µM DCG-IV) is used in place of the competitor.[10]
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8][9]
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filter mats (e.g., Whatman GF/C) using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.[8][9]
-
The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.[8]
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.[8]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]
[³⁵S]GTPγS Functional Assay
This protocol outlines a common functional assay to measure the potency (EC50) and efficacy of an agonist in activating G-protein signaling downstream of mGluR2/3.
1. Membrane Preparation:
-
The membrane preparation is carried out as described in the radioligand binding assay protocol.
2. GTPγS Binding Assay:
-
The assay is conducted in a 96-well plate.
-
Each well contains the membrane preparation, a fixed concentration of GDP (typically 10-30 µM), and increasing concentrations of the agonist to be tested (e.g., MGS0008).[8]
-
The reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of typically 0.1-0.5 nM.[8]
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.[8]
-
The plate is incubated at 30°C for 60-90 minutes with gentle agitation.[8]
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[8]
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.[8]
4. Data Analysis:
-
The specific binding of [³⁵S]GTPγS is calculated at each agonist concentration.
-
A dose-response curve is generated by plotting the specific [³⁵S]GTPγS binding against the log concentration of the agonist.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are determined by non-linear regression analysis.
Conclusion
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. In vitro binding characteristics of a new selective group II metabotropic glutamate receptor radioligand, [3H]LY354740, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of MGS0274 and LY2140023 in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MGS0274 and LY2140023, two investigational prodrugs targeting metabotropic glutamate (B1630785) 2/3 (mGlu2/3) receptors for the treatment of schizophrenia. The following sections detail their mechanism of action, present comparative preclinical data, and outline the experimental protocols used to generate this data.
Introduction and Mechanism of Action
Both this compound and LY2140023 are prodrugs designed to improve the oral bioavailability of their respective active compounds, which are potent agonists for mGlu2 and mGlu3 receptors.[1][2][3] These receptors are Gi/o-coupled and are predominantly expressed in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and limbic structures.[2] Their activation leads to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels and modulation of presynaptic glutamate release.[4][5][6] The therapeutic rationale for mGlu2/3 receptor agonists in schizophrenia is based on the glutamate hypothesis of the disorder, which posits that a dysregulation of glutamatergic neurotransmission contributes to its symptoms. By acting as presynaptic autoreceptors, mGlu2/3 receptor agonists can dampen excessive glutamate release, thereby offering a novel, non-dopaminergic approach to treatment.[3]
This compound is a prodrug of MGS0008, while LY2140023 (also known as pomaglumetad methionil) is a prodrug of LY404039.[1][2][3] Upon oral administration, these prodrugs are metabolized to their active forms, which then exert their pharmacological effects.[7][8]
Prodrug activation and mechanism of action.
In Vitro Pharmacology: A Comparison of Active Compounds
The active compounds, MGS0008 and LY404039, have been characterized for their binding affinity (Ki) and functional potency (EC50) at human mGlu2 and mGlu3 receptors. This data is crucial for understanding their direct interactions with their targets.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| MGS0008 | mGlu2 | Data not available in searched documents | Data not available in searched documents |
| mGlu3 | Data not available in searched documents | Data not available in searched documents | |
| LY404039 | mGlu2 | 149[1][4][5][9] | 23[4][5] |
| mGlu3 | 92[1][4][5][9] | 48[4][5] |
Note: While specific Ki and EC50 values for MGS0008 were not found in the provided search results, it is described as a potent mGlu2/3 receptor agonist.[2][7]
Preclinical Efficacy in a Schizophrenia Model: PCP-Induced Hyperlocomotion
A widely used preclinical model for screening potential antipsychotics is the phencyclidine (PCP)-induced hyperlocomotion model in rodents. PCP, an NMDA receptor antagonist, induces a hyperactive state that is considered to mimic the positive symptoms of schizophrenia. The ability of a compound to attenuate this hyperactivity is predictive of antipsychotic efficacy.
| Compound | Animal Model | Route of Administration | Effective Dose Range |
| MGS0008 | Rat | Oral | 3 mg/kg significantly decreased PCP-induced locomotor hyperactivity[7] |
| LY404039 | Mouse | Intraperitoneal | 10 mg/kg reversed PCP-evoked behaviors[10][11] |
| Rat | Not Specified | 10 mg/kg attenuated PCP-induced hyperlocomotion[4] |
It is important to note that direct comparison of potency is challenging due to differences in the animal models (rat vs. mouse) and routes of administration used in the cited studies. However, both active compounds demonstrate efficacy in this key preclinical model.
Pharmacokinetics: Oral Bioavailability of Prodrugs
A primary reason for developing this compound and LY2140023 was to improve the oral bioavailability of their respective active moieties.
| Prodrug | Animal Model | Oral Bioavailability of Active Compound |
| This compound | Rat | 78.1% (as MGS0008)[7] |
| Monkey | 83.7% (as MGS0008)[7][12][13][14] | |
| LY2140023 | Rat | Data not available in searched documents |
Note: While the oral bioavailability of LY2140023 in rats was not explicitly found, the active compound LY404039 is described as having improved oral bioavailability.[6]
Experimental Protocols
PCP-Induced Hyperlocomotion
This protocol outlines a general procedure for assessing the efficacy of compounds in the PCP-induced hyperlocomotion model.
Workflow for PCP-induced hyperlocomotion.
Detailed Methodology:
-
Animals: Male rats or mice are typically used.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Prior to testing, animals are habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes).
-
Drug Administration:
-
The test compound (MGS0008 or LY404039) or vehicle is administered at various doses via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 30-60 minutes), animals are administered PCP (e.g., 5.6 mg/kg, i.p. for rats).
-
-
Data Collection: Locomotor activity is recorded immediately after PCP administration for a defined period (e.g., 60-90 minutes) using automated activity monitors that track parameters such as distance traveled, rearing frequency, and stereotyped behaviors.
-
Data Analysis: The collected data is analyzed using statistical methods, such as analysis of variance (ANOVA), to determine the effect of the test compound on PCP-induced hyperactivity compared to the vehicle control group.
cAMP Accumulation Assay
This protocol describes a general method for determining the functional activity of mGlu2/3 receptor agonists by measuring their effect on cAMP levels.
Workflow for cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing human mGlu2 or mGlu3 receptors (e.g., CHO or HEK293 cells) are cultured under standard conditions.
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well) and allowed to adhere.
-
Assay:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
The test compound (MGS0008 or LY404039) is added at various concentrations.
-
The plates are incubated for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Measurement:
-
The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.
-
The signal is read on a plate reader.
-
-
Data Analysis: The data is used to generate a concentration-response curve, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.
Summary and Conclusion
Both this compound and LY2140023 are orally bioavailable prodrugs of potent mGlu2/3 receptor agonists. Their active compounds, MGS0008 and LY404039, demonstrate efficacy in preclinical models of schizophrenia, such as the PCP-induced hyperlocomotion model, supporting the therapeutic potential of targeting the glutamatergic system in this disorder. Based on the available in vitro data, LY404039 shows high potency at both mGlu2 and mGlu3 receptors. While direct comparative efficacy and potency data for MGS0008 and LY404039 in the same preclinical models are limited in the public domain, both compounds represent promising approaches within this novel class of antipsychotic agents. Further head-to-head preclinical and clinical studies would be necessary to definitively establish their comparative therapeutic profiles.
References
- 1. LY404039 | mGlu2/3 agonist | Probechem Biochemicals [probechem.com]
- 2. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for the role of metabotropic glutamate (mGlu)2 not mGlu3 receptors in the preclinical antipsychotic pharmacology of the mGlu2/3 receptor agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MGS0274 and Atypical Antipsychotics in the Modulation of Psychosis-Related Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist prodrug, MGS0274, and traditional atypical antipsychotics. The focus is on their distinct mechanisms of action, efficacy in preclinical models, and the underlying signaling pathways.
Introduction
This compound is an ester prodrug of MGS0008, a potent and selective agonist of mGluR2 and mGluR3.[1] Developed to enhance oral bioavailability, this compound represents a departure from the conventional dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism characteristic of atypical antipsychotics. This guide explores the experimental data supporting the efficacy of this novel glutamatergic modulator in comparison to established atypical antipsychotic agents.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
Atypical antipsychotics primarily exert their effects by blocking dopamine D2 and serotonin 5-HT2A receptors. In contrast, this compound, through its active metabolite MGS0008, modulates the glutamatergic system.
This compound (MGS0008): As an mGluR2/3 agonist, MGS0008 presynaptically inhibits glutamate release. This is particularly relevant in the context of schizophrenia, which is associated with glutamatergic hyperfunction. By activating Gi/o-coupled mGluR2/3, MGS0008 reduces adenylyl cyclase activity, leading to decreased cyclic AMP (cAMP) levels.
Atypical Antipsychotics: These agents act as antagonists or inverse agonists at D2 and 5-HT2A receptors. D2 receptor blockade is thought to mediate the reduction in positive symptoms of schizophrenia. 5-HT2A receptor antagonism is believed to contribute to a lower incidence of extrapyramidal side effects and may have an impact on negative symptoms and cognitive deficits.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing MGS0008 with atypical antipsychotics under identical conditions are limited. However, data from separate studies using established animal models of psychosis provide insights into their relative efficacy.
Phencyclidine (PCP)-Induced Hyperactivity Model
This model mimics the positive symptoms of schizophrenia by inducing hyperlocomotion through NMDA receptor antagonism.
MGS0008 Efficacy:
| Compound | Dose | Animal Model | % Inhibition of PCP-Induced Hyperactivity | Reference |
| MGS0008 | 10 mg/kg | Rat | Significant reduction (quantitative data not specified) | [2] |
Atypical Antipsychotic Efficacy:
| Compound | Dose | Animal Model | % Inhibition of PCP-Induced Hyperactivity | Reference |
| Olanzapine | 1.0 mg/kg, s.c. | Rat | Significant attenuation | [3] |
| Clozapine | Not specified | Mouse | Decreased PCP-induced hyperlocomotion | [2] |
Conditioned Avoidance Response (CAR) Model
The CAR model is a well-validated preclinical test for antipsychotic efficacy, where the drug's ability to suppress a learned avoidance response is measured.
MGS0008 Efficacy:
| Compound | Dose | Animal Model | Effect on CAR | Reference |
| MGS0008 | Not specified | Rat | Reduced conditioned avoidance responses | [2] |
Atypical Antipsychotic Efficacy:
| Compound | Dose | Animal Model | Effect on CAR | Reference |
| Olanzapine | 1.0 mg/kg, s.c. | Rat | Disrupted conditioned avoidance responding | [3] |
| Risperidone (B510) | Not specified | Rat | Disrupted conditioned avoidance responding | [3] |
| Quetiapine (B1663577) | 3.0, 9.0, 15.0 mg/kg | Rat | Disruption of avoidance responses | [4] |
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperactivity in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats are habituated to photocell cages. Following habituation, they are pre-treated with the test compound (e.g., MGS0008 or an atypical antipsychotic) or vehicle. After a set pre-treatment time (e.g., 15-30 minutes), rats are administered PCP (e.g., 2.5 mg/kg). Locomotor activity (distance traveled, stereotypy, rearing) is then recorded for a specified period (e.g., 90 minutes).[5][6]
-
Endpoint: The primary endpoint is the reduction in total locomotor activity in the drug-treated group compared to the vehicle-treated group.
Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: A two-compartment shuttle box.
-
Procedure: Rats are trained to avoid an aversive unconditioned stimulus (US; e.g., footshock) by responding to a conditioned stimulus (CS; e.g., a tone or light) that precedes it. An avoidance response is recorded if the rat moves to the other compartment during the CS presentation. An escape response is recorded if the rat moves after the onset of the US. After stable avoidance behavior is established, the effects of the test compound are evaluated.[7][8]
-
Endpoint: A selective suppression of the conditioned avoidance response without affecting the escape response is indicative of antipsychotic-like activity.[7]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways modulated by MGS0008 and atypical antipsychotics.
References
- 1. MGS0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 8. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
MGS0274: A Comparative Guide to Target Engagement in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MGS0274, a prodrug for the metabotropic glutamate (B1630785) receptor 2/3 (mGlu2/3) agonist MGS0008, and its alternatives in the context of target engagement for the treatment of schizophrenia. The information presented is intended to offer an objective overview supported by available experimental data to aid in research and development decisions.
This compound is an ester-based lipophilic prodrug of MGS0008, designed to enhance the oral bioavailability of its active compound.[1][2] MGS0008 is a potent and selective agonist for both mGlu2 and mGlu3 receptors, which are implicated in the pathophysiology of schizophrenia.[3][4] The therapeutic strategy centers on modulating glutamatergic neurotransmission, offering a different mechanistic approach compared to traditional antipsychotics that primarily target dopamine (B1211576) receptors.
In Vitro Target Engagement: A Comparative Analysis
The primary measure of a compound's engagement with its intended target is its binding affinity and functional potency. The following tables summarize the available in vitro data for MGS0008 and other notable mGlu2/3 receptor agonists that have been investigated for schizophrenia.
| Compound | Target | Assay Type | Parameter | Value (nM) |
| MGS0008 | mGluR2 | Functional Assay | EC50 | 29.4 |
| mGluR3 | Functional Assay | EC50 | 45.4 | |
| LY404039 (active form of pomaglumetad methionil) | mGluR2 | Binding Assay | Ki | 149 |
| mGluR3 | Binding Assay | Ki | 92 | |
| mGluR2 | Functional Assay | EC50 | 23 | |
| mGluR3 | Functional Assay | EC50 | 48 | |
| LY354740 | mGluR2 | Functional Assay | EC50 | 5.1 |
| mGluR3 | Functional Assay | EC50 | 24.3 | |
| LY379268 | mGluR2 | Functional Assay | EC50 | 2.69 |
| mGluR3 | Functional Assay | EC50 | 4.48 |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. Ki values represent binding affinity, while EC50 values indicate the concentration for half-maximal functional response.
Signaling Pathway and Mechanism of Action
MGS0008, the active metabolite of this compound, acts as an agonist at presynaptic mGlu2 and mGlu3 receptors. Activation of these Gi/o-coupled receptors leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately reduces the release of glutamate in key brain regions, a mechanism believed to be beneficial in conditions of excessive glutamatergic activity, such as schizophrenia.
Experimental Protocols for Target Engagement Validation
The following are detailed methodologies for key in vitro experiments used to validate the target engagement of mGlu2/3 receptor agonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor (mGlu2 or mGlu3) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]LY354740) and varying concentrations of the unlabeled test compound (e.g., MGS0008, LY404039).
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for determining functional agonism)
This functional assay measures the activation of G proteins coupled to the receptor of interest.
1. Membrane Preparation:
-
As described in the radioligand binding assay protocol.
2. Assay Reaction:
-
The membrane preparation is incubated in an assay buffer containing GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the agonist (e.g., MGS0008).
-
The incubation is performed at a controlled temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes).
3. Separation and Detection:
-
The reaction is stopped by filtration, and the amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.
4. Data Analysis:
-
The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.
cAMP Functional Assay
This assay measures the functional consequence of mGlu2/3 receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
1. Cell Culture and Treatment:
-
Cells stably expressing the mGlu2 or mGlu3 receptor are cultured.
-
The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then stimulated with forskolin (B1673556) (to induce cAMP production) in the presence of varying concentrations of the mGlu2/3 agonist.
2. cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay (e.g., GloSensor™).
3. Data Analysis:
-
The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC50) is calculated.
In Vivo Target Engagement: Current Landscape and Future Directions
Direct measurement of in vivo target engagement, often through techniques like Positron Emission Tomography (PET) to determine receptor occupancy, is crucial for translating preclinical findings to clinical outcomes. While PET radioligands for mGluR2 have been developed, there is currently no publicly available data on the in vivo receptor occupancy of MGS0008 in humans.
For comparator compounds, clinical trials with pomaglumetad methionil (the prodrug of LY404039) have yielded mixed results, with some early promising signals but ultimate failure to meet primary endpoints in larger trials. These outcomes may be multifactorial, but they highlight the importance of confirming adequate target engagement at the doses tested in the intended patient population.
The progression of this compound into clinical development underscores the continued interest in mGlu2/3 agonism as a therapeutic strategy for schizophrenia. Future studies employing in vivo target engagement methodologies will be critical to fully validate the therapeutic potential of this compound and to optimize its clinical development.
Conclusion
This compound, through its active metabolite MGS0008, demonstrates potent in vitro engagement with mGlu2 and mGlu3 receptors. Its profile is comparable to other mGlu2/3 agonists that have been investigated for schizophrenia. While the improved oral bioavailability of MGS0008 via the prodrug this compound is a significant advantage, the lack of direct in vivo target engagement data in humans remains a key knowledge gap. The detailed experimental protocols provided in this guide offer a framework for conducting comparative studies to further elucidate the target engagement profile of this compound and other novel mGlu2/3 agonists. Such studies are essential for advancing the development of new and effective treatments for schizophrenia.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MGS0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MGS0274 vs. Risperidone in the Context of Schizophrenia Treatment
An Objective Analysis for Researchers and Drug Development Professionals
The landscape of schizophrenia treatment is continually evolving, with novel therapeutic strategies emerging to address the complex neurobiology of the disorder. This guide provides a detailed, data-driven comparison of MGS0274, a clinical-stage metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, and risperidone (B510), a well-established second-generation antipsychotic. While direct head-to-head clinical trial data is not yet available, this document synthesizes existing preclinical and clinical findings to offer a comprehensive comparative analysis for the scientific community.
Executive Summary
This compound and risperidone represent two distinct pharmacological approaches to treating schizophrenia. Risperidone, a dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonist, has been a cornerstone of schizophrenia management for decades.[1] In contrast, this compound is a prodrug of MGS0008, a selective agonist of mGluR2/3, reflecting a newer approach targeting the glutamatergic system.[2] This comparison delves into their mechanisms of action, pharmacological profiles, clinical efficacy, and safety data to provide a framework for understanding their potential relative merits and applications.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
The fundamental difference between this compound and risperidone lies in their primary molecular targets and the neurotransmitter systems they modulate.
This compound: Modulating Glutamatergic Transmission
This compound acts as a prodrug, being rapidly and extensively converted in the body to its active metabolite, MGS0008.[3][4] MGS0008 is a potent and selective agonist for metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[2] These receptors are predominantly located presynaptically in brain regions implicated in schizophrenia, such as the cortex and limbic areas.[5] Their activation is thought to reduce excessive glutamate release, a neurotransmitter implicated in the pathophysiology of schizophrenia.[6] This mechanism offers a novel approach to antipsychotic therapy by targeting the glutamatergic system, as opposed to the traditional focus on dopamine.
Risperidone: A Dopamine and Serotonin Antagonist
Risperidone's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[1] The blockade of D2 receptors in the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[7] The antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to first-generation antipsychotics.[8] Risperidone also exhibits affinity for other receptors, including alpha-1 and alpha-2 adrenergic and H1 histaminergic receptors, which may contribute to its overall therapeutic and side-effect profile.[1]
Pharmacological Profile: A Comparative Overview
The distinct mechanisms of this compound and risperidone are reflected in their binding affinities and pharmacokinetic properties.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Primary Targets | Ki (nM) | Secondary Targets | Ki (nM) |
| MGS0008 (active form of this compound) | mGluR2/3 Agonist | Data not publicly available | - | - |
| Risperidone | Dopamine D2 Antagonist | 3[9] | Serotonin 5-HT2A Antagonist | 0.6[9] |
| 5-HT1A Antagonist | 490[9] | |||
| D1 Antagonist | 75[9] |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and risperidone.
Preclinical and Clinical Efficacy: An Indirect Comparison
As no head-to-head trials have been conducted, the efficacy of this compound and risperidone is assessed based on their performance in independent studies.
This compound
Preclinical studies have shown that MGS0008, the active form of this compound, is effective in animal models of schizophrenia.[2] A Phase 1 single and multiple ascending dose study of this compound in healthy subjects demonstrated that it was safe and well-tolerated.[3][4] The study also confirmed the rapid conversion of this compound to MGS0008 and its penetration into the cerebrospinal fluid, supporting its potential for treating central nervous system disorders.[3][4] Efficacy data from patient populations is not yet available.
Risperidone
Risperidone has demonstrated efficacy in numerous clinical trials for the treatment of schizophrenia in both adults and adolescents.[10][11] It has been shown to be superior to placebo in reducing both positive and negative symptoms of schizophrenia.[12][13][14] Meta-analyses have confirmed its effectiveness in treating first-episode schizophrenia.[15] While generally effective, individual responses to risperidone can vary, and it is not effective for all patients.[16]
Table 2: Summary of Clinical Efficacy Data
| Feature | This compound | Risperidone |
| Indication | Investigational for Schizophrenia | Approved for Schizophrenia, Bipolar Disorder, and Autism-related irritability[1] |
| Efficacy vs. Placebo | Not yet established in patients | Superior to placebo in reducing positive and negative symptoms[12][13][14] |
| Key Efficacy Findings | Phase 1 in healthy volunteers showed good CNS penetration.[3][4] | Effective in acute and long-term treatment of schizophrenia.[16] |
| Onset of Action | Not yet determined in patients | Symptom improvement may take several days to weeks.[16] |
Safety and Tolerability Profile
The safety and tolerability of a drug are critical for patient adherence and long-term outcomes.
This compound
In a Phase 1 study with healthy subjects, the most common treatment-emergent adverse events for this compound were headache, nausea, somnolence, dizziness, and vomiting.[3][4] These were generally mild to moderate in severity.
Risperidone
Risperidone is associated with a range of potential side effects. Common adverse effects include extrapyramidal symptoms (EPS) such as parkinsonism, akathisia, and dystonia, particularly at higher doses.[12] Other notable side effects include weight gain, metabolic changes, sedation, and hyperprolactinemia.[7]
Table 3: Comparative Safety and Tolerability
| Adverse Event Profile | This compound (from Phase 1 in healthy volunteers) | Risperidone (from clinical trials and post-marketing) |
| Common Adverse Events | Headache, nausea, somnolence, dizziness, vomiting[3][4] | Extrapyramidal symptoms, weight gain, sedation, hyperprolactinemia, orthostatic hypotension[7] |
| Serious Adverse Events | Not reported in Phase 1 | Neuroleptic malignant syndrome, tardive dyskinesia, increased risk of stroke in elderly with dementia |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize compounds like this compound and risperidone.
Experimental Workflow: Receptor Binding Assay
Protocol: Metabotropic Glutamate Receptor (mGluR) Binding Assay
This protocol is a representative method for determining the binding affinity of a compound like MGS0008 to mGluR2/3.
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human mGluR2 or mGluR3 are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
-
Radioligand: A suitable radiolabeled ligand, such as [³H]LY341495 (an antagonist), is used.
-
Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) is used to maintain optimal conditions for receptor binding.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (MGS0008) are incubated together in a 96-well plate.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[17][18][19]
Protocol: Dopamine D2 Receptor Binding Assay
This protocol is a standard method for determining the binding affinity of a compound like risperidone to the dopamine D2 receptor.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[20]
-
Radioligand: A high-affinity D2 receptor antagonist radioligand, such as [³H]spiperone or [³H]raclopride, is used.[20]
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, at pH 7.4, is used.
-
Incubation: The assay is performed in a 96-well plate where the cell membranes, radioligand, and a range of concentrations of the test compound (risperidone) are incubated.[20]
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist, such as haloperidol (B65202) or butaclamol.[20]
-
Filtration and Washing: Similar to the mGluR binding assay, the mixture is filtered, and the filters are washed to separate bound and free radioligand.[20]
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[20]
-
Data Analysis: IC50 values are determined from competition binding curves, and Ki values are calculated to represent the affinity of the test compound for the D2 receptor.[20]
Conclusion
This compound and risperidone represent distinct and important therapeutic strategies for schizophrenia. Risperidone, with its established efficacy and well-characterized safety profile, remains a valuable tool in the clinical management of the disease. This compound, by targeting the glutamatergic system, holds promise as a novel treatment that may offer a different efficacy and side-effect profile. The progression of this compound through further clinical trials will be crucial in determining its ultimate place in the therapeutic arsenal (B13267) for schizophrenia. Direct comparative studies will be essential to fully elucidate the relative benefits and risks of these two mechanistically different approaches.
References
- 1. Risperidone - Wikipedia [en.wikipedia.org]
- 2. MGS0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabotropic glutamate receptors, mGluR2 and mGluR3, show unique postsynaptic, presynaptic and glial localizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpn.or.kr [cpn.or.kr]
- 8. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RISPERDAL - pivotal clinical trial publications [jnjmedicalconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. Risperidone versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of risperidone on positive features of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Risperidone Is Superior to Standard Antipsychotics According to Studies [faculty.weber.edu]
- 15. Meta-Analysis of the Efficacy of Risperidone Treatment in Patients with First-Episode Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treating schizophrenia with Risperdal: How effective is it? [medicalnewstoday.com]
- 17. znaturforsch.com [znaturforsch.com]
- 18. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
MGS0274 vs. Positive Allosteric Modulators of mGluR2: A Comparative Guide
An Objective Comparison for Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 2 (mGluR2), a Gi/Go-coupled G-protein coupled receptor (GPCR), is a key therapeutic target for neurological and psychiatric disorders, including schizophrenia and anxiety.[1][2] Its activation, primarily at presynaptic terminals, leads to an inhibition of glutamate release, thereby dampening excessive excitatory neurotransmission.[3][4] Two principal pharmacological strategies have emerged to harness this mechanism: direct orthosteric agonism and positive allosteric modulation.
This guide provides a detailed comparison of MGS0274, a prodrug of the mGluR2/3 orthosteric agonist MGS0008, and the class of mGluR2 positive allosteric modulators (PAMs). We will examine their distinct mechanisms of action, pharmacological profiles, and the experimental methodologies used for their evaluation, supported by available data.
Mechanism of Action: Orthosteric Agonism vs. Allosteric Modulation
The most fundamental difference between this compound (via its active metabolite MGS0008) and mGluR2 PAMs lies in their binding site and mode of receptor activation.
-
This compound (MGS0008): this compound is an ester-based prodrug designed to improve the oral bioavailability of its active form, MGS0008.[5][6][7] MGS0008 is an orthosteric agonist, meaning it binds directly to the same site as the endogenous ligand, glutamate, located in the extracellular "Venus flytrap" domain of the receptor.[8][9] This binding event directly triggers a conformational change that activates the receptor, initiating downstream signaling. MGS0008 is a potent and selective agonist for group II mGlu receptors, meaning it activates both mGluR2 and mGluR3 subtypes.[7][10]
-
mGluR2 Positive Allosteric Modulators (PAMs): In contrast, PAMs bind to a distinct "allosteric" site, typically located within the seven-transmembrane (7TM) domain of the receptor.[3][8][9] PAMs have little to no intrinsic efficacy on their own. Instead, they enhance the receptor's response to glutamate.[3][11] This modulation can occur by increasing the affinity of glutamate for its binding site and/or by increasing the efficacy of glutamate in activating the receptor.[8] This mechanism preserves the natural, activity-dependent patterns of neurotransmission, as the modulatory effect is contingent on the presence of the endogenous agonist.[11] A key advantage is that PAMs can be designed with high selectivity for mGluR2 over mGluR3, as the allosteric site is less conserved between subtypes than the orthosteric site.[1][2]
Pharmacological and Pharmacokinetic Data
The different mechanisms of action translate into distinct pharmacological and pharmacokinetic profiles. This compound was specifically engineered to overcome the poor oral bioavailability of its highly hydrophilic active compound, MGS0008.[7] PAMs, being small molecules with more "drug-like" properties, can often be optimized for better pharmacokinetic profiles from the outset.[12][13]
Table 1: Comparative Pharmacological & Pharmacokinetic Profile
| Parameter | This compound / MGS0008 | mGluR2 PAMs (Examples) |
| Target(s) | mGluR2 / mGluR3 Agonist[7][10] | Selective mGluR2 Modulator[1][2] |
| Mechanism | Orthosteric Agonist[5] | Positive Allosteric Modulator[3] |
| Potency | MGS0008 is a potent agonist (specific EC50/Ki values vary by assay)[10] | AZD8529: Ki = 16 nM; EC50 = 195 nM[14] [18F]mG2P026: EC50 = 11 nM[15] |
| Oral Bioavailability | This compound is a prodrug that significantly improves the oral bioavailability of MGS0008. In monkeys, bioavailability of MGS0008 increased ~20-fold to 83.7% after oral this compound administration.[16][17] | Varies by compound, but can be optimized for excellent oral bioavailability and brain penetration.[12][13] |
| Metabolism | This compound is rapidly and extensively hydrolyzed to the active compound MGS0008 presystemically. MGS0008 is not further metabolized.[16][17] | Varies by compound. |
| Human t1/2 (Active Cmpd) | MGS0008 plasma t1/2 is ~10 hours.[10][18] | Varies by compound. |
| CSF Penetration | Yes. In humans, the MGS0008 CSF-to-plasma Cmax ratio is 3.66%.[10][18] | Yes. Generally designed for good brain penetration.[12][13] For AZD8529, CSF levels were ~half the plasma free-fraction.[14] |
Signaling Pathway and Downstream Effects
Both orthosteric agonists and PAMs ultimately leverage the same canonical mGluR2 signaling pathway to produce their therapeutic effects. As a Gi/Go-coupled receptor, mGluR2 activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[11][19] This, in turn, modulates the activity of various downstream effectors, including ion channels (e.g., activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated Ca2+ channels), ultimately reducing presynaptic neurotransmitter release.[5]
Experimental Protocols
The characterization of compounds like this compound and mGluR2 PAMs involves a tiered approach, moving from in vitro molecular assays to in vivo behavioral models.
A. In Vitro Characterization Workflow
A typical workflow is designed to determine a compound's potency, selectivity, and mechanism of action at the molecular level.
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of a test compound for the mGluR2 receptor.
-
Methodology: Cell membranes expressing the mGluR2 receptor are incubated with a radiolabeled ligand (e.g., an agonist like [3H]-LY354740 or a PAM) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured using scintillation counting. For PAMs, these assays are often performed in the presence of glutamate to assess the potentiation of radiolabeled agonist binding.[4][20]
-
-
GTPγS Functional Assays:
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a compound by quantifying G-protein activation.
-
Methodology: Receptor-expressing membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [35S]GTPγS. Agonist or PAM-induced receptor activation causes the Gi/o protein to bind [35S]GTPγS. The amount of bound radioactivity, separated by filtration, is proportional to the level of receptor activation.[21]
-
B. In Vivo Experimental Models
Preclinical in vivo studies are crucial for assessing pharmacokinetics, brain penetration, and efficacy in animal models of disease.
-
Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
-
Methodology: this compound and its active metabolite MGS0008 have been extensively studied in rats, monkeys, and humans.[16][17][18] Following oral or intravenous administration, blood, urine, and cerebrospinal fluid (CSF) samples are collected over time.[10] Compound concentrations are measured using liquid chromatography-mass spectrometry (LC-MS/MS) to determine key parameters like Cmax, t1/2, and bioavailability.[10][18]
-
-
Animal Models of Disease:
-
Objective: To evaluate the therapeutic potential of a compound.
-
Methodology: For schizophrenia, a key indication for both this compound and mGluR2 PAMs, models involving NMDA receptor antagonists like phencyclidine (PCP) or ketamine are used to induce hyper-locomotion or cognitive deficits in rodents.[1][14][22] The ability of the test compound to reverse these deficits is taken as a measure of potential antipsychotic-like activity.[14] For addiction, models such as cocaine self-administration in rats are used, where a reduction in drug-seeking behavior following compound administration indicates potential efficacy.[12][13]
-
Summary and Conclusion
This compound and mGluR2 PAMs represent two distinct, sophisticated approaches to modulating a critical therapeutic target in the central nervous system. The choice between them involves a trade-off between broad group II mGluR activation and highly selective, more physiological modulation of mGluR2.
Table 2: Summary of Key Differences
| Feature | This compound (as MGS0008) | mGluR2 PAMs |
| Binding Site | Orthosteric (Glutamate site) | Allosteric (Transmembrane domain) |
| Mode of Action | Direct Agonist | Potentiator of endogenous glutamate |
| Selectivity | mGluR2 and mGluR3 | Typically highly selective for mGluR2 |
| Dependence | Activates receptor directly | Activity is dependent on synaptic glutamate |
| Desensitization Risk | Higher, due to direct, sustained agonism | Lower, offers more physiological modulation[3][11] |
| Development Rationale | Prodrug approach to deliver a potent but poorly bioavailable agonist.[7] | Achieve high receptor selectivity and a more nuanced, physiological modulation of the glutamate system.[1] |
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor 2 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the therapeutic applications for mGluR2 modulators? [synapse.patsnap.com]
- 12. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of an orally active metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) that decreases cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AZD8529 [openinnovation.astrazeneca.com]
- 15. | BioWorld [bioworld.com]
- 16. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pardon Our Interruption [opnme.com]
- 20. researchgate.net [researchgate.net]
- 21. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Glutamatergic Modulation in Schizophrenia: A Comparative Analysis of MGS0274 and Pomaglumetad Clinical Trial Data
For Immediate Release
TOKYO, Japan – In the evolving landscape of schizophrenia therapeutics, attention has increasingly turned to the glutamatergic system as a promising target for novel drug development. This guide provides a comprehensive, data-driven comparison of two investigational metabotropic glutamate (B1630785) receptor 2/3 (mGlu2/3) agonists: MGS0274 and pomaglumetad methionil. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available clinical trial data to inform future research and development in this critical area.
This compound, a prodrug of the potent mGlu2/3 receptor agonist MGS0008, is currently in clinical development for the treatment of schizophrenia.[1] Pomaglumetad methionil (formerly LY2140023), another mGlu2/3 receptor agonist, has undergone extensive clinical investigation, providing a valuable benchmark for comparison. Both compounds represent a departure from traditional antipsychotics that primarily target dopaminergic pathways.
I. Data Presentation: A Side-by-Side Look at Clinical Findings
To facilitate a clear comparison, the following tables summarize the available quantitative data from the clinical trials of this compound and pomaglumetad. It is important to note that, as of the date of this publication, publicly available data for this compound is limited to Phase 1 trials in healthy volunteers. In contrast, pomaglumetad has been studied in Phase 2 and 3 trials in patients with schizophrenia.
Table 1: this compound Phase 1 Pharmacokinetic and Safety Data (Healthy Volunteers)
| Parameter | Single-Ascending Dose (SAD) Study | Multiple-Ascending Dose (MAD) Study |
| Dose Range | 5 mg - 20 mg | 5 mg - 80 mg (titration) |
| Active Metabolite | MGS0008 | MGS0008 |
| Time to Max. Concentration (Tmax) of MGS0008 | 2 - 4.5 hours | Not reported |
| Half-life (t1/2) of MGS0008 | ~10 hours | ~16 hours (at steady state) |
| Key Pharmacokinetic Finding | Rapid and extensive conversion of this compound to MGS0008. | Dose-proportional increase in plasma Cmax and AUC of MGS0008. |
| Most Frequent Adverse Events | Vomiting, Nausea | Headache, Nausea, Somnolence, Dizziness |
| Serious Adverse Events | None reported | None reported |
Data sourced from Watanabe et al., 2020.
Table 2: Pomaglumetad Phase 2/3 Efficacy and Safety Data (Patients with Schizophrenia)
| Parameter | Phase 2 Study (Patil et al., 2007) | Phase 3 Study (Adams et al., 2014) |
| Primary Efficacy Endpoint | Change in PANSS Total Score | Change in PANSS Total Score |
| Pomaglumetad Efficacy | Statistically significant improvement vs. placebo. | No statistically significant difference from placebo. |
| Comparator(s) | Olanzapine (active control) | Risperidone (active control) |
| Key Efficacy Finding | Initial promise in improving schizophrenia symptoms. | Failed to demonstrate efficacy in a larger trial. |
| Adverse Events of Note | Generally well-tolerated. | Higher incidence of serious adverse events and discontinuation due to adverse events compared to aripiprazole (B633) in a separate study. |
| Weight Gain | Favorable profile compared to atypical antipsychotics. | Significantly less weight gain compared to aripiprazole. |
| Extrapyramidal Symptoms (EPS) | Low association. | Not significantly different from placebo. |
Data sourced from Patil et al., 2007 and Adams et al., 2014.
II. Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for accurate interpretation of the data.
This compound Phase 1 Studies (SAD and MAD)
The Phase 1 clinical program for this compound consisted of two randomized, double-blind, placebo-controlled studies in healthy male and female subjects.
-
Single-Ascending Dose (SAD) Study: This study evaluated the safety, tolerability, and pharmacokinetics of single oral doses of this compound ranging from 5 mg to 20 mg. Blood samples were collected at various time points to measure plasma concentrations of this compound and its active metabolite, MGS0008.
-
Multiple-Ascending Dose (MAD) Study: This study assessed the safety and pharmacokinetics of multiple daily doses of this compound, with doses titrated up to 80 mg over a 14-day period. The study aimed to understand the drug's behavior at steady-state.
Pomaglumetad Methionil Key Clinical Trials
The clinical development of pomaglumetad involved several key studies, including a notable Phase 2 trial and subsequent Phase 3 investigations.
-
Phase 2 Study (Patil et al., 2007): This was a randomized, double-blind, placebo- and active-controlled (olanzapine) study in patients with schizophrenia. The primary outcome was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score over 4 weeks of treatment.
-
Phase 3 Study (Adams et al., 2014): This large-scale, multicenter, randomized, double-blind, placebo- and active-controlled (risperidone) trial aimed to confirm the efficacy of pomaglumetad in patients experiencing an acute exacerbation of schizophrenia. The primary endpoint was the change in PANSS total score over 6 weeks.
III. Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of the prodrug this compound to its active form MGS0008.
Caption: Simplified signaling pathway of mGlu2/3 receptor agonists in the brain.
Caption: Generalized workflow of a randomized controlled clinical trial for schizophrenia.
IV. Concluding Remarks
The exploration of glutamatergic pathways for the treatment of schizophrenia holds significant promise for addressing the unmet needs of many patients. This compound, with its favorable pharmacokinetic profile in early-stage trials, represents a continued effort in this direction. The clinical journey of pomaglumetad, however, underscores the challenges of translating preclinical promise into clinical efficacy, highlighting the complexities of targeting the glutamate system in a heterogeneous disorder like schizophrenia.
This comparative guide, based on publicly available data, is intended to serve as a resource for the scientific community. As more data from the this compound clinical development program becomes available, a more direct and comprehensive comparison of its efficacy and safety will be possible. Continued research and transparent data sharing are paramount to advancing the field and ultimately improving the lives of individuals affected by schizophrenia.
References
Validating MGS0274's Antipsychotic-Like Effects: A Comparative Guide Using Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
MGS0274, a promising prodrug for the treatment of schizophrenia, is rapidly converted in vivo to its active metabolite, MGS0008, a potent agonist of metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3).[1] These receptors are implicated in modulating glutamatergic neurotransmission, a key pathway disrupted in schizophrenia. This guide provides a comparative analysis of MGS0008 and other well-established mGlu2/3 receptor agonists, LY354740 and LY379268, with a focus on validating their on-target effects through the use of receptor knockout mouse models.
Comparative Efficacy and Potency
The following tables summarize the in vitro and in vivo pharmacological properties of MGS0008 and its comparators.
Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Potency (EC50)
| Compound | mGlu2 Ki (nM) | mGlu3 Ki (nM) | mGlu2 EC50 (nM) | mGlu3 EC50 (nM) |
| MGS0008 | Data not available | Data not available | Effective in animal models[1][2] | Effective in animal models[1][2] |
| LY354740 | Data not available | Data not available | 5.1[3] | 24.3[3] |
| LY379268 | 14.1[4] | 5.8[4] | 2.69[5] | 4.48[5] |
Table 2: In Vivo Efficacy in Animal Models of Schizophrenia
| Compound | Model | Species | Key Finding | Reference |
| MGS0008 | Phencyclidine (PCP)-induced hyperactivity | Rat | Significantly decreased hyperactivity | [6] |
| MGS0008 | Conditioned avoidance response | Rat | Reduced conditioned avoidance responses | [6] |
| LY354740 | PCP-induced deficits in prepulse inhibition | Mouse | Dose-dependently reduced deficits | [7] |
| LY379268 | PCP- and amphetamine-evoked hyperactivity | Mouse | Attenuated hyperactivity | [8] |
Validating On-Target Effects with Receptor Knockout Models
The specificity of mGlu2/3 receptor agonists is critical for their therapeutic action and for minimizing off-target side effects. The use of mGlu2 and mGlu3 receptor knockout (KO) mice has been instrumental in dissecting the individual contributions of these receptor subtypes to the observed pharmacological effects.
Multiple studies utilizing mGlu2 and mGlu3 KO mice have consistently demonstrated that the antipsychotic-like effects of mGlu2/3 receptor agonists, such as LY379268, are mediated specifically through the mGlu2 receptor. In these studies, the ability of the agonist to attenuate phencyclidine (PCP)- and amphetamine-induced hyperlocomotion was absent in mGlu2 KO mice but remained intact in mGlu3 KO and wild-type mice.[8] This provides strong evidence that the therapeutic benefits of this class of compounds in animal models of schizophrenia are primarily driven by mGlu2 receptor activation. While direct studies with MGS0008 in knockout mice are not yet published, the consistent findings with structurally and functionally similar compounds strongly suggest that its antipsychotic-like effects are also mediated by the mGlu2 receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of mGlu2/3 receptors and a typical experimental workflow for validating compound effects using knockout models.
Caption: mGlu2/3 Receptor Signaling Pathway
Caption: Experimental Workflow
Experimental Protocols
Receptor Binding Assay ([³⁵S]GTPγS Binding)
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing either human mGlu2 or mGlu3 receptors.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: To each well of a 96-well plate, add cell membranes, 10 µM GDP, and varying concentrations of the test compound (MGS0008, LY354740, or LY379268).
-
Initiation: Add [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination: Terminate the reaction by rapid filtration through GF/B filters.
-
Quantification: Wash the filters with ice-cold buffer and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine EC₅₀ values by non-linear regression analysis.
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity following mGlu2/3 receptor activation.
-
Cell Culture: Use cells stably co-expressing either human mGlu2 or mGlu3 receptors and a cAMP-responsive reporter gene (e.g., luciferase).
-
Stimulation: Pre-incubate cells with varying concentrations of the test compound for 15 minutes.
-
Forskolin (B1673556) Challenge: Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to a final concentration of 1 µM to induce cAMP production.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC₅₀ values for the inhibition of forskolin-stimulated cAMP production.
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This behavioral model is widely used to screen for potential antipsychotic drugs.
-
Animals: Use male mGlu2 KO, mGlu3 KO, and wild-type littermate mice.
-
Habituation: Acclimate the mice to the locomotor activity chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the appropriate route (e.g., oral gavage). After a pre-determined time (e.g., 30-60 minutes), administer PCP (e.g., 3-5 mg/kg, intraperitoneally).
-
Locomotor Activity Recording: Immediately place the mice back into the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.
-
Data Analysis: Compare the locomotor activity between the different treatment groups and genotypes. A significant attenuation of PCP-induced hyperactivity in wild-type and mGlu3 KO mice, but not in mGlu2 KO mice, would validate the mGlu2-mediated effect of the compound.[8]
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Mice
PPI is a measure of sensorimotor gating, which is deficient in schizophrenia patients.
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber with a speaker and a motion sensor to detect the startle response.
-
Acclimation: Place the mouse in the startle chamber and allow it to acclimate for 5 minutes with background white noise.
-
Trial Types: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-plus-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 74-86 dB) presented 100 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Drug Administration: Administer the test compound or vehicle prior to the test session as described in the hyperlocomotion protocol.
-
Data Analysis: Calculate the percentage of PPI as follows: 100 - [(startle response on prepulse-plus-pulse trials / startle response on pulse-alone trials) x 100]. A reversal of PCP-induced PPI deficits in wild-type and mGlu3 KO mice, but not in mGlu2 KO mice, would indicate an mGlu2-dependent mechanism.[7]
References
- 1. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors As Emerging Targets for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic pre-treatment with a group II mGlu agonist, LY379268, reduces hyperalgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group II mGluR agonist LY354740 and NAAG peptidase inhibitor effects on prepulse inhibition in PCP and D-amphetamine models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mGlu2 but not the mGlu3 receptor mediates the actions of the mGluR2/3 agonist, LY379268, in mouse models predictive of antipsychotic activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
MGS0274: A Novel mGlu2/3 Agonist for Treatment-Resistant Schizophrenia - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MGS0274, a prodrug of the potent metabotropic glutamate (B1630785) 2/3 (mGlu2/3) receptor agonist MGS0008, with other relevant compounds in preclinical models of treatment-resistant schizophrenia. The data presented herein is intended to offer an objective overview of this compound's efficacy and mechanism of action, supported by available experimental evidence.
Introduction to this compound and the Role of mGlu2/3 Receptors in Schizophrenia
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopamine (B1211576) D2 receptor, a significant portion of patients exhibit treatment resistance. The glutamate hypothesis of schizophrenia suggests that dysfunction of the glutamatergic system, particularly N-methyl-D-aspartate (NMDA) receptor hypofunction, plays a crucial role in the pathophysiology of the disease.
Metabotropic glutamate receptors 2 and 3 (mGlu2/3) are G-protein coupled receptors that act as presynaptic autoreceptors to inhibit glutamate release. Agonists of these receptors, therefore, offer a promising therapeutic strategy to attenuate the excessive glutamatergic transmission implicated in schizophrenia. MGS0008 is a potent and selective mGlu2/3 receptor agonist. This compound is a prodrug of MGS0008, designed to enhance its oral bioavailability.[1]
Comparative Efficacy in Preclinical Models
The efficacy of this compound and its active compound MGS0008 has been evaluated in established animal models of schizophrenia, primarily focusing on psychostimulant-induced hyperlocomotion and conditioned avoidance response (CAR). These models are widely used to assess the potential of novel antipsychotic drugs.
Phencyclidine (PCP)-Induced Hyperlocomotion
Phencyclidine (PCP), an NMDA receptor antagonist, induces a hyperlocomotor response in rodents that is considered a model for the positive symptoms of schizophrenia. The ability of a compound to attenuate this hyperactivity is predictive of its antipsychotic potential.
Quantitative Data Summary: PCP-Induced Hyperlocomotion
| Compound | Animal Model | PCP Dose | Compound Dose (mg/kg) | % Inhibition of Hyperlocomotion | Reference |
| MGS0008 | Rat | 5.6 mg/kg i.p. | Data not available | Attenuated PCP-induced locomotor activity | [2] |
| Olanzapine | Mouse | 3.0 mg/kg | 0.03 | Minimal Effective Dose (MED) | [3] |
| 1.0 | MED (alone) | [3] | |||
| LY354740 | Rat | Not specified | 15 and 30 mg/kg i.p. | Decreased hyperactivity (in GluA1-KO mice) | [4] |
| LY379268 | Rat | Not specified | Attenuated PCP-induced motor behaviors | [5] |
Note: Specific dose-response data for MGS0008 in the PCP-induced hyperlocomotion model was not available in the reviewed literature. However, its efficacy in attenuating this behavior has been reported.
Conditioned Avoidance Response (CAR)
The CAR test is a behavioral paradigm where an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus. The ability of a drug to selectively suppress this conditioned response, without impairing the ability to escape the aversive stimulus, is a strong predictor of antipsychotic efficacy.
Quantitative Data Summary: Conditioned Avoidance Response
| Compound | Animal Model | Compound Dose (mg/kg, p.o.) | % Reduction in Avoidance Responses | Reference |
| MGS0008 | Rat | 1 | Significant reduction | [1] |
| 3 | Significant reduction | [1] | ||
| 10 | Significant reduction (dose-dependent) | [1] | ||
| Olanzapine | Rat | 1.0 s.c. (repeated) | Progressive decline in avoidance responding | [6][7] |
| LY354740 | Rat | 3, 10, and 30 | No significant effect | [1] |
| LY379268 | Rat | Data not available | Attenuated conditioned reinstatement of cocaine-seeking | [5] |
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents
This protocol is a synthesis of methodologies described in the cited literature.[2][3]
Objective: To assess the ability of a test compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, phencyclidine.
Animals: Male mice (e.g., Swiss-Webster) or rats (e.g., Sprague-Dawley) are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared photobeams to automatically record horizontal and vertical movements.
Procedure:
-
Habituation: Animals are habituated to the testing environment for a set period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: The test compound (e.g., this compound, olanzapine) or vehicle is administered via an appropriate route (e.g., intraperitoneally, orally) at various doses.
-
PCP Administration: After a specified pretreatment time (e.g., 30 minutes), animals are administered with a psychostimulant dose of PCP (e.g., 3.0-5.6 mg/kg, i.p. or s.c.).
-
Data Collection: Locomotor activity is recorded for a defined period (e.g., 60-90 minutes) immediately following PCP administration.
-
Data Analysis: The total distance traveled, number of beam breaks, or other activity parameters are analyzed. The percentage inhibition of the PCP-induced hyperactivity by the test compound is calculated relative to the vehicle-treated control group.
Conditioned Avoidance Response (CAR) in Rats
This protocol is a synthesis of methodologies described in the cited literature.[1][7]
Objective: To evaluate the antipsychotic potential of a test compound by its ability to selectively suppress a learned avoidance response.
Animals: Male rats (e.g., Wistar, Sprague-Dawley) are typically used.
Apparatus: A two-way shuttle box consisting of two compartments separated by a partition with an opening. The floor of each compartment is a grid capable of delivering a mild electric footshock. The box is equipped with a conditioned stimulus (CS) generator (e.g., a light or a tone) and a shock generator.
Procedure:
-
Acquisition Training:
-
A trial begins with the presentation of the CS (e.g., a tone for 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an "avoidance response" is recorded.
-
If the rat fails to move during the CS, a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor, which is co-terminated with the CS.
-
If the rat moves to the other compartment during the shock, an "escape response" is recorded.
-
If the rat fails to escape, the trial is terminated after a set duration.
-
Trials are repeated with an inter-trial interval (e.g., 30-60 seconds) for a set number of trials per session (e.g., 30-50 trials).
-
Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once stable avoidance is established, animals are administered the test compound (e.g., MGS0008, olanzapine) or vehicle.
-
After a specified pretreatment time, the animals are subjected to a CAR session.
-
The number of avoidance responses, escape responses, and failures to respond are recorded.
-
-
Data Analysis: A selective suppression of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Mechanism of Action: mGlu2/3 Receptor Signaling Pathway
MGS0008, the active metabolite of this compound, exerts its effects by acting as an agonist at presynaptic mGlu2 and mGlu3 receptors. The activation of these receptors leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in a decrease in the release of glutamate from the presynaptic terminal. By dampening excessive glutamatergic neurotransmission, MGS0008 is thought to normalize the neuronal hyperactivity implicated in the positive symptoms of schizophrenia.
Conclusion
This compound, through its active metabolite MGS0008, demonstrates promising antipsychotic-like effects in preclinical models of schizophrenia. The data from the conditioned avoidance response model, in particular, provide quantitative evidence for its efficacy at clinically relevant doses. While direct comparative dose-response data in the PCP-induced hyperlocomotion model are not yet fully available, its reported activity in this model, coupled with the CAR data, supports its potential as a novel therapeutic agent for treatment-resistant schizophrenia. Its distinct mechanism of action, targeting the glutamatergic system, offers a valuable alternative to the current dopamine-centric therapies. Further research is warranted to fully elucidate its efficacy profile and translate these preclinical findings to the clinical setting.
References
- 1. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of MGS0274 and Clozapine: A Tale of Two Distinct Antipsychotic Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antipsychotic drug development, the quest for novel mechanisms of action that offer improved efficacy and tolerability remains a paramount goal. This guide provides a comparative analysis of two compounds that epitomize divergent therapeutic strategies: MGS0274, a prodrug of a selective metabotropic glutamate (B1630785) receptor 2/3 (mGlu2/3) agonist, and clozapine (B1669256), a multi-receptor antagonist widely regarded as the gold standard for treatment-resistant schizophrenia. This comparison will delve into their distinct mechanisms of action, receptor binding profiles, and available preclinical data, offering a comprehensive overview for researchers in the field.
Introduction to this compound and Clozapine
This compound is an investigational prodrug of MGS0008 , a potent and selective agonist of group II metabotropic glutamate receptors (mGlu2 and mGlu3).[1][2] The rationale behind its development lies in the glutamate hypothesis of schizophrenia, which posits that a dysfunction in glutamatergic neurotransmission contributes to the pathophysiology of the disorder. By activating presynaptic mGlu2/3 receptors, MGS0008 is thought to reduce excessive glutamate release, thereby normalizing glutamatergic signaling.[3] this compound was designed as a more orally bioavailable form of MGS0008.[1][2]
Clozapine , in stark contrast, is an atypical antipsychotic with a complex and multifaceted pharmacological profile.[4][5] Its exceptional efficacy in treatment-resistant schizophrenia is attributed to its interaction with a wide array of neurotransmitter receptors, including dopamine (B1211576), serotonin (B10506), acetylcholine (B1216132) (muscarinic), adrenaline (adrenergic), and histamine (B1213489) receptors.[6][7] Unlike typical antipsychotics that primarily act as potent dopamine D2 receptor antagonists, clozapine exhibits a lower affinity for D2 receptors and a higher affinity for other receptors, such as the dopamine D4 and serotonin 5-HT2A receptors.[4][8]
Mechanism of Action: A Fundamental Divergence
The primary distinction between this compound (via its active metabolite MGS0008) and clozapine lies in their fundamental mechanisms of action. MGS0008 represents a targeted approach focused on modulating the glutamate system, while clozapine employs a broad-spectrum, multi-receptor antagonism strategy.
This compound (MGS0008): The Glutamatergic Modulator
MGS0008 acts as an agonist at mGlu2 and mGlu3 receptors, which are G-protein coupled receptors primarily located presynaptically on glutamatergic neurons. Activation of these autoreceptors leads to an inhibition of adenylyl cyclase and a subsequent reduction in glutamate release. This mechanism is believed to be particularly relevant in conditions of excessive glutamatergic activity, which is hypothesized to occur in schizophrenia.
Figure 1: Simplified signaling pathway of MGS0008.
Clozapine: The Multi-Receptor Antagonist
Clozapine's mechanism is far more complex, involving the simultaneous blockade of multiple receptor systems. Its low affinity for D2 receptors is thought to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[4] Its potent antagonism of 5-HT2A receptors is believed to be a key factor in its efficacy against the negative symptoms of schizophrenia. Furthermore, its interactions with muscarinic, adrenergic, and histaminic receptors contribute to both its therapeutic effects and its notable side-effect profile, which includes sedation, weight gain, and hypersalivation.[5][6]
Figure 2: Clozapine's multi-receptor antagonism.
Comparative Receptor Binding Profile
A direct comparison of the receptor binding affinities of MGS0008 and clozapine highlights their fundamentally different pharmacological profiles. While extensive data is available for clozapine across a wide range of receptors, data for MGS0008 is primarily focused on its high affinity and selectivity for mGlu2/3 receptors.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | MGS0008 | Clozapine |
| Glutamate | ||
| mGlu2 | Agonist | No significant affinity |
| mGlu3 | Agonist | No significant affinity |
| Dopamine | ||
| D1 | N/A | ~26-254 |
| D2 | N/A | ~129-350[4] |
| D4 | N/A | ~9-27[4] |
| Serotonin | ||
| 5-HT1A | N/A | ~15-180 |
| 5-HT2A | N/A | ~3-16[4] |
| 5-HT2C | N/A | ~6-20 |
| 5-HT3 | N/A | ~24 |
| 5-HT6 | N/A | ~4-31 |
| 5-HT7 | N/A | ~13-43 |
| Muscarinic | ||
| M1 | N/A | ~2-13 |
| M2 | N/A | ~24-100 |
| M3 | N/A | ~17-100 |
| M4 | N/A | ~10-100 |
| M5 | N/A | ~13-100 |
| Adrenergic | ||
| α1 | N/A | ~7-27 |
| α2 | N/A | ~13-100 |
| Histamine | ||
| H1 | N/A | ~1-10 |
Preclinical Efficacy in Animal Models of Schizophrenia
Both MGS0008 and clozapine have demonstrated efficacy in various preclinical animal models that aim to replicate certain aspects of schizophrenia.
Table 2: Summary of Preclinical Efficacy
| Animal Model | MGS0008 | Clozapine |
| Amphetamine-induced Hyperlocomotion | Effective in reducing hyperlocomotion[4] | Effective in reducing hyperlocomotion[9] |
| PCP-induced Deficits | Blocks certain behavioral responses to PCP[3] | Reverses PCP-induced deficits[2][10] |
| Prepulse Inhibition (PPI) Deficits | N/A | Reverses PPI deficits induced by various agents[11] |
| Conditioned Avoidance Response (CAR) | N/A | Suppresses conditioned avoidance responding |
N/A: Specific quantitative data for MGS0008 in these models was not found in the reviewed literature.
Pharmacokinetics
This compound/MGS0008: this compound is a prodrug designed to improve the oral bioavailability of MGS0008.[1][2] Following oral administration, this compound is rapidly and extensively converted to MGS0008.[5][12] In preclinical studies, MGS0008 has been shown to penetrate the cerebrospinal fluid.[5]
Clozapine: Clozapine is well-absorbed after oral administration and undergoes extensive metabolism in the liver, primarily by CYP1A2. It has a half-life of approximately 12 hours at steady state.[4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are generalized protocols for receptor binding assays and two common behavioral assays used to evaluate antipsychotic potential.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or brain tissue homogenates are used to prepare cell membranes.
-
Radioligand Binding: Membranes are incubated with a specific radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled test compound (e.g., MGS0008 or clozapine).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: General workflow for a receptor binding assay.
Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating, a process that is often deficient in individuals with schizophrenia.
General Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the rodent.
-
Acclimation: The animal is placed in the chamber for an acclimation period with background white noise.
-
Testing Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weak, non-startling acoustic stimulus (e.g., 70-85 dB) is presented.
-
Prepulse-pulse trials: The weak prepulse is presented shortly (e.g., 30-120 ms) before the strong pulse.
-
-
Data Analysis: The startle response is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
Conditioned Avoidance Response (CAR) Test
Objective: To evaluate the potential of a compound to produce antipsychotic-like effects by assessing its ability to suppress a learned avoidance response.
General Protocol:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or a tone, is presented.
-
Training (Acquisition): The animal is trained to associate the CS with an aversive unconditioned stimulus (US), the foot shock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box upon presentation of the CS (an avoidance response). If the animal fails to move during the CS, it receives the shock and can escape it by moving to the other compartment (an escape response).
-
Testing: After the animal has acquired the avoidance response, it is treated with the test compound or vehicle. The number of avoidance responses, escape responses, and failures to respond are recorded during a test session.
-
Data Analysis: Antipsychotic-like activity is indicated by a selective decrease in the number of avoidance responses without a significant effect on the ability to make escape responses.
Conclusion: Two Paths to a Common Goal
The comparative analysis of this compound and clozapine reveals two distinct and compelling strategies for the treatment of schizophrenia. This compound, through its active metabolite MGS0008, represents a targeted approach aimed at normalizing glutamatergic dysregulation, a key hypothesized driver of the disorder. This approach holds the promise of a novel mechanism of action with a potentially more favorable side-effect profile due to its high receptor selectivity.
Clozapine, on the other hand, remains a cornerstone of treatment for refractory schizophrenia due to its unparalleled efficacy, which is believed to stem from its complex, multi-receptor antagonism. While its broad pharmacological activity is a double-edged sword, contributing to both its therapeutic benefits and its significant adverse effects, its clinical utility is undeniable.
The future of antipsychotic drug development may lie in the convergence of these two approaches: the development of novel compounds with targeted mechanisms that can either stand alone or be used in conjunction with existing therapies to achieve superior clinical outcomes. Further preclinical and clinical research is warranted to fully elucidate the therapeutic potential of glutamatergic modulators like this compound and to continue to unravel the complexities of multi-receptor agents like clozapine. This ongoing research will be instrumental in paving the way for the next generation of more effective and safer treatments for individuals living with schizophrenia.
References
- 1. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? | Semantic Scholar [semanticscholar.org]
- 2. EFFECT OF CLOZAPINE ON NEUROCOGNITIVE AND SOCIAL COGNITIVE FUNCTIONS IN A SCHIZOPHRENIA-LIKE MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the mGlu(5) receptor positive allosteric modulator ADX47273 and the mGlu(2/3) receptor agonist LY354740 in tests for antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. A test of the predictive validity of animal models of schizophrenia based on phencyclidine and D-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Clozapine Increases Nestin Concentration in the Adult Male Rat Hippocampus: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Windows of MGS0274 and MGS0008
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MGS0274 and its active metabolite, MGS0008, focusing on their therapeutic windows. MGS0008 is a potent and selective agonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3) with demonstrated antipsychotic-like activity in preclinical models.[1] However, its high hydrophilicity leads to low oral bioavailability.[2][3] this compound was developed as an ester-based prodrug to improve the oral delivery of MGS0008.[2][3][4][5][6] This comparison synthesizes available experimental data to inform researchers on the pharmacokinetic profiles, efficacy, and safety of these two compounds.
Executive Summary
This compound serves as an effective prodrug for MGS0008, significantly enhancing its oral bioavailability by approximately 15- to 20-fold in preclinical models.[3][7][8] This improved pharmacokinetic profile allows for therapeutic concentrations of MGS0008 to be achieved in the central nervous system with oral administration of this compound. While direct comparative studies on the therapeutic index are not publicly available, the prodrug strategy aims to widen the therapeutic window by enabling lower, more consistent dosing and potentially reducing off-target effects associated with high doses of MGS0008 that would be required for oral efficacy. In early clinical trials, this compound was found to be generally well-tolerated in healthy subjects, with the most common adverse events being headache, nausea, somnolence, dizziness, and vomiting.[9][10][11]
Quantitative Data Comparison
The following tables summarize the available pharmacokinetic and efficacy data for this compound and MGS0008 from preclinical and clinical studies. A direct comparison of the therapeutic index is limited by the lack of publicly available quantitative preclinical toxicity data (e.g., Maximum Tolerated Dose or LD50).
Table 1: Comparative Pharmacokinetics of MGS0008 and this compound
| Parameter | MGS0008 (Oral Administration) | This compound (Oral Administration) | Species | Reference |
| Oral Bioavailability (as MGS0008) | 3.8% | 83.7% | Monkey | [7][8][12][13] |
| Time to Peak Plasma Concentration (Tmax) of MGS0008 | Not specified | ~4 hours | Human, Monkey | [1][7][8][9][10][11][12][13] |
| Terminal Half-life (t1/2) of MGS0008 | ~10 hours (plasma) | ~10 hours (plasma), ~16 hours (CSF) | Human | [9][10][11] |
| CSF Penetration | Yes | Yes (via conversion to MGS0008) | Rat, Human | [7][9][10][11][12][13][14] |
Table 2: Preclinical Efficacy of MGS0008
| Experimental Model | Effective Dose (Oral) | Species | Effect | Reference |
| Phencyclidine (PCP)-Induced Hyperactivity | 3 mg/kg | Rat | Inhibition of hyperlocomotion | [3] |
| Conditioned Avoidance Response | 1, 3, and 10 mg/kg | Rat | Dose-dependent reduction in avoidance responses |
Table 3: Qualitative Safety and Tolerability of this compound in Humans (Phase 1 Clinical Trial)
| Dose Range | Population | Most Frequent Treatment-Emergent Adverse Events | Reference |
| 5-80 mg (single and multiple ascending doses) | Healthy Subjects | Headache, Nausea, Somnolence, Dizziness, Vomiting | [9][10][11][14] |
Signaling Pathway and Experimental Workflow
mGluR2/3 Signaling Pathway
MGS0008 acts as an agonist at mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein, Gαi/o. Upon activation by MGS0008, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity. This signaling cascade ultimately modulates neuronal excitability and glutamate release.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 10. imrpress.com [imrpress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
MGS0274: A Novel Glutamatergic Modulator as a Potential Alternative to Dopamine D2 Antagonists in Schizophrenia Treatment
For Researchers, Scientists, and Drug Development Professionals
The paradigm of schizophrenia treatment has long been dominated by dopamine (B1211576) D2 receptor antagonists. While effective for many patients, this drug class is associated with significant side effects, including extrapyramidal symptoms and hyperprolactinemia. MGS0274, a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2 and 3 (mGlu2/3) agonist MGS0008, presents a promising alternative by targeting the glutamatergic system, which is also implicated in the pathophysiology of schizophrenia. This guide provides a comparative overview of this compound and traditional dopamine D2 antagonists, supported by preclinical experimental data.
Mechanism of Action: A Shift from Dopamine to Glutamate
Dopamine D2 antagonists exert their antipsychotic effects by blocking dopamine signaling in the mesolimbic pathway. In contrast, this compound, through its active metabolite MGS0008, modulates glutamatergic neurotransmission.[1] mGlu2/3 receptors are predominantly located presynaptically, where their activation leads to a reduction in glutamate release. This is significant as excessive glutamate activity is hypothesized to contribute to the symptoms of schizophrenia.
Efficacy in Preclinical Models of Schizophrenia
A key preclinical model for assessing antipsychotic efficacy is the Conditioned Avoidance Response (CAR) test in rats.[2][3] This model has high predictive validity for clinical antipsychotic activity. Studies have demonstrated that MGS0008, the active form of this compound, effectively reduces conditioned avoidance responses in a dose-dependent manner, an effect shared by established antipsychotics like haloperidol.[1]
Table 1: Comparative Efficacy in the Conditioned Avoidance Response (CAR) Test
| Compound | Dose (mg/kg, p.o.) | % Avoidance Response |
| Vehicle | - | ~90% |
| MGS0008 | 1 | ~70% |
| 3 | ~40% | |
| 10 | ~20% | |
| Haloperidol | 0.1 | ~50% |
| 0.3 | ~20% | |
| 1 | ~10% | |
| Indicates a statistically significant reduction compared to vehicle. | ||
| (Data for MGS0008 adapted from a study on conditioned avoidance responses. Data for Haloperidol is representative of typical findings in this model.)[1] |
Side Effect Profile: A Potential Advantage for this compound
A major drawback of dopamine D2 antagonists is their propensity to induce extrapyramidal side effects (EPS), which can be modeled in rodents using the catalepsy test . Catalepsy is characterized by an inability to correct an externally imposed posture and is a hallmark of the motor side effects seen with typical antipsychotics. Preclinical evidence suggests that mGlu2/3 receptor agonists have a lower liability for inducing catalepsy compared to dopamine D2 antagonists.
Table 2: Comparative Extrapyramidal Side Effect Liability in the Catalepsy Test
| Compound | Dose (mg/kg) | Catalepsy Score (seconds) |
| Vehicle | - | < 10 |
| MGS0008 | Up to 30 | No significant increase |
| Haloperidol | 0.5 | ~60 |
| 1.0 | ~120 | |
| 2.0 | ~180 | |
| Indicates a statistically significant increase in catalepsy compared to vehicle. | ||
| (Data for MGS0008 is based on the general profile of mGlu2/3 agonists. Data for Haloperidol is representative of typical findings in this model.) |
Signaling Pathways
The distinct mechanisms of action of this compound and dopamine D2 antagonists are rooted in their respective signaling pathways.
Experimental Workflows
The preclinical assessment of antipsychotic potential involves standardized behavioral assays.
Experimental Protocols
Conditioned Avoidance Response (CAR) Test
-
Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by the unconditioned stimulus (US), a footshock.
-
Procedure:
-
Acquisition: Rats are trained to avoid the footshock by moving to the other compartment during the CS presentation. Training continues until a stable baseline of avoidance responding is achieved.
-
Treatment: Animals are administered this compound, a dopamine D2 antagonist (e.g., haloperidol), or vehicle orally (p.o.) or intraperitoneally (i.p.) at specified times before testing.
-
Testing: The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) are recorded over a set number of trials.
-
-
Endpoint: A significant reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Catalepsy Bar Test
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm) from the base.
-
Procedure:
-
Treatment: Rats are administered the test compound or vehicle.
-
Testing: At predetermined time points after drug administration, the rat's forepaws are gently placed on the bar.
-
Measurement: The latency for the rat to remove both forepaws from the bar is recorded. A maximum cut-off time (e.g., 180 seconds) is typically used.
-
-
Endpoint: A significant increase in the latency to remove the paws from the bar is indicative of catalepsy and potential for extrapyramidal side effects.[4]
Conclusion
This compound, by acting as an mGlu2/3 receptor agonist, offers a fundamentally different approach to the treatment of schizophrenia compared to traditional dopamine D2 antagonists. Preclinical data suggests that this compound possesses antipsychotic-like efficacy with a potentially superior side effect profile, particularly concerning extrapyramidal symptoms. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel glutamatergic modulator as a valuable alternative in the management of schizophrenia.
References
- 1. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
MGS0274: A Novel Glutamatergic Modulator Benchmarked Against Emerging Schizophrenia Therapies
For Immediate Release
In the evolving landscape of schizophrenia treatment, researchers and drug development professionals are closely monitoring novel therapeutic approaches that move beyond the traditional dopamine (B1211576) receptor blockade. MGS0274, a prodrug of the potent mGlu2/3 receptor agonist MGS0008, represents a promising glutamatergic modulation strategy. This guide provides a comparative analysis of this compound against other novel schizophrenia treatments with recently published clinical trial data, offering a resource for the scientific community to assess its potential.
Executive Summary
This compound is designed to enhance the oral bioavailability of its active compound, MGS0008, a selective agonist for metabotropic glutamate (B1630785) receptors 2 and 3.[1][2][3] Preclinical and Phase 1 studies in healthy volunteers have demonstrated that this compound is rapidly converted to MGS0008, is generally well-tolerated, and achieves significant cerebrospinal fluid penetration.[4][5][6][7] However, to date, no Phase 2 or Phase 3 efficacy and safety data for this compound in patients with schizophrenia has been made publicly available. This guide, therefore, benchmarks the available data for this compound against several novel therapies with published Phase 2 or 3 results, including KarXT (xanomeline-trospium), ulotaront, and evenamide (B1671789).
Comparative Analysis of Novel Schizophrenia Treatments
The following tables summarize the available data for this compound and leading novel schizophrenia treatments.
Table 1: Mechanism of Action and Development Status
| Compound | Mechanism of Action | Developer | Highest Completed Phase (in Schizophrenia) |
| This compound | Prodrug of MGS0008, an mGlu2/3 receptor agonist | Taisho Pharmaceutical | Phase 1 (in healthy volunteers)[4][6] |
| KarXT (xanomeline-trospium) | M1/M4 muscarinic acetylcholine (B1216132) receptor agonist | Karuna Therapeutics | Phase 3[8][9] |
| Ulotaront | TAAR1 and 5-HT1A receptor agonist | Sumitomo Pharma / Otsuka | Phase 3[10][11][12] |
| Evenamide | Voltage-gated sodium channel blocker, modulating glutamate release | Newron Pharmaceuticals | Phase 3[13][14][15][16] |
Table 2: Clinical Efficacy Data
| Compound | Study | Primary Endpoint | Key Findings |
| This compound | Phase 1 (Healthy Volunteers) | Safety and Pharmacokinetics | N/A (No efficacy data in patients) |
| KarXT (xanomeline-trospium) | EMERGENT-2 (Phase 3)[17][8][9][18] | Change from baseline in PANSS total score at Week 5 | Statistically significant and clinically meaningful reduction in PANSS total score vs. placebo (-9.6 point difference).[18] |
| Ulotaront | DIAMOND 1 & 2 (Phase 3)[10][11][12] | Change from baseline in PANSS total score at Week 6 | Did not meet primary endpoint; no statistically significant difference from placebo.[10][11][12] |
| Evenamide | Study 008A (Phase 3)[13][16] | Change from baseline in PANSS total score at Day 29 (add-on therapy) | Statistically significant reduction in PANSS total score vs. placebo in patients inadequately responding to a second-generation antipsychotic.[16] |
Table 3: Safety and Tolerability Profile
| Compound | Common Adverse Events |
| This compound | Headache, nausea, somnolence, dizziness, vomiting (in healthy volunteers).[4][6] |
| KarXT (xanomeline-trospium) | Constipation, dyspepsia, nausea, vomiting, headache, increased blood pressure, dizziness.[18] |
| Ulotaront | Generally well-tolerated in clinical trials.[11][12] |
| Evenamide | Well-tolerated as an add-on therapy.[16] |
Signaling Pathways and Experimental Workflows
To visualize the underlying biology and clinical trial designs, the following diagrams are provided.
Experimental Protocols
This compound Phase 1 Study in Healthy Volunteers
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.[6]
-
Participants: Healthy male and female subjects.[6]
-
Intervention: Single oral doses of this compound besylate (5-20 mg) or multiple ascending doses (5-80 mg) for 14 days.[4][6]
-
Outcome Measures: The primary outcomes were safety and tolerability, assessed by monitoring adverse events, vital signs, ECGs, and clinical laboratory tests. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound and its active metabolite MGS0008 were also assessed in plasma and cerebrospinal fluid.[4][6][7]
KarXT EMERGENT-2 Phase 3 Study
-
Study Design: A 5-week, randomized, double-blind, placebo-controlled, flexible-dose inpatient trial.[8][9]
-
Participants: Adults (18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing a recent worsening of psychosis warranting hospitalization. Key inclusion criteria included a PANSS total score of 80 or higher and a Clinical Global Impression-Severity (CGI-S) score of 4 or higher.[8][9]
-
Intervention: Participants were randomized 1:1 to receive KarXT (xanomeline/trospium) or a matched placebo twice daily. Dosing for KarXT began at 50 mg/20 mg and was titrated up to a maximum of 125 mg/30 mg.[17][8][9]
-
Outcome Measures: The primary endpoint was the change from baseline in PANSS total score at Week 5. Secondary endpoints included changes in PANSS positive and negative subscale scores and CGI-S.[17][8][9][19]
Evenamide Study 008A Phase 3
-
Study Design: A 4-week, prospective, randomized, double-blind, placebo-controlled international study.[13][14][15]
-
Participants: Outpatients (≥18 years) with a DSM-5 diagnosis of chronic schizophrenia who were being treated with stable therapeutic doses of a second-generation antipsychotic for at least two years but remained symptomatic (PANSS 70-85, CGI-S 4-6, with predominant positive symptoms).[13]
-
Intervention: Patients were randomized to receive evenamide 30 mg twice daily or placebo as an add-on to their existing antipsychotic medication.[13][15]
-
Outcome Measures: The primary outcome was the change from baseline in PANSS total score at Day 29.[13]
Discussion and Future Outlook
This compound, with its distinct glutamatergic mechanism, holds the potential to address aspects of schizophrenia that are not adequately managed by current dopamine-centric therapies. The preclinical data demonstrating improved oral bioavailability and CNS penetration of the active moiety MGS0008 are encouraging.[1][2] However, the lack of efficacy data in patients with schizophrenia makes a direct comparison with agents like KarXT and evenamide, which have shown positive results in Phase 3 trials, speculative at this stage.
The success of KarXT in demonstrating efficacy on both positive and negative symptoms highlights the potential of the muscarinic pathway as a therapeutic target.[18] Similarly, the positive add-on therapy data for evenamide suggests that modulating glutamate release could be a valuable strategy for patients with an inadequate response to current treatments.[16]
For this compound to establish its position in the evolving treatment paradigm for schizophrenia, the successful completion and reporting of Phase 2 and 3 clinical trials in a patient population are critical. Future studies should aim to not only establish its efficacy and safety but also to identify the patient subgroups that are most likely to benefit from its unique mechanism of action. The scientific community awaits these results with interest to determine if mGlu2/3 receptor agonism can translate its preclinical promise into a clinically meaningful new treatment for individuals living with schizophrenia.
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sumitomo’s schizophrenia drug flops in two Phase III trials [clinicaltrialsarena.com]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 13. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- 15. Patient enrollment completed in study 008A of evenamide in patients suffering from schizophrenia - Medthority [medthority.com]
- 16. Newron hails ‘groundbreaking’ evenamide data in schizophrenia | BioWorld [bioworld.com]
- 17. researchgate.net [researchgate.net]
- 18. psychiatrictimes.com [psychiatrictimes.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Replicating MGS0274 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the publicly available data on MGS0274, a prodrug for the metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, MGS0008. The information herein is intended to assist in the replication of key findings from published preclinical and clinical studies.
This compound was developed to improve the oral bioavailability of its active compound, MGS0008, a potent and selective agonist of mGluR2/3. These receptors are implicated in the modulation of glutamatergic transmission and are a therapeutic target for schizophrenia. This guide summarizes the mechanism of action, pharmacokinetic profiles, and key experimental findings related to this compound.
Mechanism of Action: A Prodrug Approach
This compound is an ester-based lipophilic prodrug of MGS0008.[1] This chemical modification enhances its absorption following oral administration. After absorption, this compound is rapidly and extensively hydrolyzed by esterases in the body to release the active pharmacological agent, MGS0008.[2][3] MGS0008 then acts as an agonist at presynaptic mGluR2 and mGluR3, which are negatively coupled to adenylyl cyclase. This agonism leads to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels, ultimately inhibiting the release of glutamate in key brain regions. This mechanism is believed to be beneficial in conditions associated with excessive glutamatergic activity, such as schizophrenia.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of MGS0008 and a general workflow for evaluating prodrugs like this compound.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite MGS0008 from published preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics of this compound and MGS0008 in Monkeys[2]
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) |
| This compound | 2.89 (as besylate) | Barely detectable | - | - | - | - |
| MGS0008 | 2.89 (from this compound) | 688 | 4 | 8360 | 16.7 | 83.7 |
| MGS0008 | 1 (as MGS0008) | ~23 | ~2 | ~420 | ~10 | 3.8 |
Table 2: Phase 1 Human Pharmacokinetics of MGS0008 after Oral Administration of this compound (TS-134)[2]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 5 | 134 ± 36 | 4.0 | 1960 ± 450 | 10.1 ± 1.5 |
| 10 | 289 ± 78 | 4.0 | 4330 ± 1170 | 10.4 ± 1.6 |
| 20 | 536 ± 145 | 4.0 | 8160 ± 2200 | 10.7 ± 1.9 |
Data are presented as mean ± SD.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and analysis of this compound are proprietary and not fully disclosed in the public literature. However, the following outlines are based on the methodologies described in the cited publications.
Synthesis of this compound
The synthesis of this compound is described in a patent application by Taisho Pharmaceutical Co., Ltd.[1] The general approach involves the esterification of the parent compound, MGS0008, with a lipophilic promoiety to create the prodrug.[4] Researchers attempting to replicate this synthesis would need to consult the relevant patent literature for specific reaction conditions and purification methods.
In Vitro Hydrolysis of this compound
-
Objective: To determine the rate of conversion of this compound to MGS0008 in biological matrices.
-
Matrices: Human, monkey, and rat liver S9 fractions and plasma.[2]
-
Procedure (General):
-
Incubate this compound at a specified concentration (e.g., 1 µM) with the biological matrix (e.g., liver S9 fraction at 1 mg/mL) in a suitable buffer at 37°C.[2]
-
Collect aliquots at various time points.
-
Quench the reaction by adding a solvent such as acetonitrile.
-
Analyze the samples for the concentrations of this compound and MGS0008 using a validated bioanalytical method (e.g., LC-MS/MS).
-
Preclinical Pharmacokinetic Studies in Monkeys[2]
-
Animals: Male cynomolgus monkeys.
-
Housing: Maintained under controlled temperature, humidity, and light/dark cycles with ad libitum access to food and water.
-
Drug Administration:
-
This compound besylate was suspended in 0.5% w/v methylcellulose (B11928114) containing 0.1% v/v Tween 80 and administered orally.
-
MGS0008 was dissolved in 0.5% w/v methylcellulose and administered orally.
-
-
Dosing: As specified in Table 1.
-
Blood Sampling: Blood samples were collected from a peripheral vein at predetermined time points post-dosing.
-
Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound and MGS0008 were determined using a validated LC-MS/MS method.
Phase 1 Clinical Study in Healthy Volunteers[2]
-
Study Design: Randomized, double-blind, placebo-controlled, single-ascending dose study.
-
Participants: Healthy male and female subjects.
-
Drug Administration: this compound besylate (TS-134) was administered orally.
-
Dosing: Single ascending doses (e.g., 5, 10, 20 mg).
-
Blood Sampling: Venous blood samples were collected at specified time points before and after drug administration.
-
Sample Processing: Plasma was harvested and stored at or below -70°C.
-
Bioanalysis: Plasma concentrations of this compound and MGS0008 were quantified using a validated LC-MS/MS method.
Bioanalytical Method for this compound and MGS0008 Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of this compound and MGS0008 in biological matrices.[1] While the specific parameters of the validated assay are not fully published, a general approach would involve:
-
Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from the plasma samples.
-
Chromatography: Separation of the analytes using a suitable C18 or similar reversed-phase HPLC column with a gradient mobile phase.
-
Mass Spectrometry: Detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and MGS0008 would need to be optimized.
-
Quantification: Use of a stable isotope-labeled internal standard for accurate quantification against a calibration curve.
Conclusion
The available literature provides a solid foundation for understanding the pharmacology and pharmacokinetics of this compound. The data clearly demonstrates its successful application as a prodrug to enhance the oral delivery of the mGluR2/3 agonist MGS0008. While the core findings are well-documented, researchers aiming to precisely replicate these studies may face challenges due to the proprietary nature of detailed synthetic and analytical protocols. For these, referencing the primary publications and relevant patent filings is essential. This guide serves as a starting point for such endeavors, consolidating the key comparative data and methodological outlines from published sources.
References
- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MGS0274: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of the investigational compound MGS0274 is critical to ensure laboratory safety and environmental protection. As a research-grade pharmaceutical, this compound must be managed as a hazardous chemical waste in accordance with institutional and regulatory guidelines. Adherence to these procedures minimizes the risk of exposure to laboratory personnel and prevents the release of active pharmaceutical ingredients into the environment.
Disposal Protocol for this compound
Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the handling and disposal of research-grade pharmaceutical compounds.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[2][3]
Step 1: Waste Identification and Segregation
-
Classification: Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[2][4]
-
Segregation: Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or sharps, unless the sharps are also contaminated with this compound.[1] Incompatible chemicals must be stored separately to prevent dangerous reactions.[5]
Step 2: Personal Protective Equipment (PPE)
When handling this compound waste, personnel must wear appropriate PPE to prevent dermal and respiratory exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A disposable or dedicated lab coat.
-
Respiratory Protection: A respirator may be necessary if there is a risk of aerosolization. Consult your institution's safety protocols.
Step 3: Waste Containerization
-
Primary Container: Place this compound waste in a designated, leak-proof, and chemically compatible container with a secure screw-top lid.[4][6] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").
-
Contaminated Materials: Items such as gloves, weigh boats, and absorbent pads that are contaminated with this compound should be placed in a sealed bag and then into the designated hazardous waste container.
-
Empty Containers: Empty this compound vials should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
Step 4: Storage
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated and properly labeled SAA within the laboratory.[5][7]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate spills.
Step 5: Disposal
-
Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[7]
-
Documentation: Complete all required hazardous waste manifests or tags accurately and legibly.
-
DO NOT: Never dispose of this compound down the drain or in the regular trash.[1][4][8]
Quantitative Data Summary
As no specific Safety Data Sheet for this compound was identified, quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal) is not available. The precautionary principle dictates treating all concentrations of this compound as hazardous waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Safety Guidelines |
| Container Type | Chemically Compatible, Leak-Proof with Secure Lid | [4][6] |
| Labeling | "Hazardous Waste" + "this compound" | General Laboratory Safety Guidelines |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [5][7] |
| Disposal Method | EHS-coordinated Hazardous Waste Pickup | [7] |
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound. The disposal procedure itself is a standardized safety protocol.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
